molecular formula C11H8N2 B044905 5H-Pyrido[3,2-b]indole CAS No. 245-08-9

5H-Pyrido[3,2-b]indole

Katalognummer: B044905
CAS-Nummer: 245-08-9
Molekulargewicht: 168.19 g/mol
InChI-Schlüssel: NSBVOLBUJPCPFH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5H-Pyrido[3,2-b]indole, a fundamental structural scaffold classified as a β-carboline, is a compound of significant interest in medicinal chemistry and neuroscience research. Its tricyclic aromatic system serves as a privileged structure for the design and synthesis of novel bioactive molecules. Researchers utilize this compound as a key precursor and core building block for developing potential therapeutic agents, particularly those targeting central nervous system (CNS) disorders. The primary research value of this compound lies in its ability to interact with various neurological targets; it is known to exhibit affinity for benzodiazepine receptors and acts as a monoamine oxidase (MAO) inhibitor, making it a critical tool for studying neurotransmitter regulation, neuroprotection, and the mechanisms underlying anxiety and depression. Furthermore, its structural motif is found in numerous natural alkaloids, driving investigations into its role in the synthesis of complex heterocyclic compounds and its implications in studying endogenous neurochemical pathways. This high-purity reagent is essential for advancing studies in drug discovery, synthetic methodology development, and understanding the biochemical basis of neurological function and dysfunction.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

5H-pyrido[3,2-b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2/c1-2-5-9-8(4-1)11-10(13-9)6-3-7-12-11/h1-7,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSBVOLBUJPCPFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70179257
Record name 5H-Pyrido(3,2-b)indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70179257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

245-08-9
Record name 5H-Pyrido(3,2-b)indole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000245089
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5H-Pyrido(3,2-b)indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70179257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5H-Pyrido[3,2-b]indole fundamental chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Core Chemical Properties of 5H-Pyrido[3,2-b]indole

For researchers, scientists, and drug development professionals, a comprehensive understanding of the fundamental chemical properties of heterocyclic compounds is paramount for their application in synthesis, materials science, and medicine. This guide provides a detailed overview of the core chemical properties of this compound, also known as δ-carboline.

Physicochemical Properties

This compound is a heterocyclic aromatic compound with the molecular formula C₁₁H₈N₂.[1][2] It is a solid at room temperature, appearing as a white to light yellow or light orange powder or crystal.[3] The fundamental physicochemical properties of this compound are summarized in the table below for easy reference.

PropertyValueReference(s)
CAS Number 245-08-9[1][2]
Molecular Formula C₁₁H₈N₂[1][2]
Molecular Weight 168.19 g/mol [1][2]
Appearance White to light yellow/orange powder/crystal[3]
Melting Point 209-214 °C[2]
Boiling Point 372.9 °C at 760 mmHg[1]
Density 1.301 g/cm³[1]
Flash Point 171.6 °C[1]
Purity (typical) >98.0% (HPLC)[3]

Synthesis

The synthesis of the this compound core, a δ-carboline, can be achieved through various synthetic strategies. One of the established methods for the formation of carboline ring systems is the Graebe-Ullmann reaction.[1][4] This reaction generally involves the diazotization of an N-aryl-aminopyridine followed by an intramolecular cyclization. While specific multi-step routes starting from simpler pyridine and indole precursors are often proprietary, they typically involve cyclization and condensation reactions to construct the fused ring system.[5]

A general synthetic workflow for related heterocyclic compounds often involves the following logical steps:

Synthesis Workflow General Synthesis and Characterization Workflow Start Starting Materials (e.g., Pyridine & Indole Precursors) Reaction Chemical Transformation (e.g., Cyclization, Condensation) Start->Reaction Workup Reaction Work-up (e.g., Extraction, Washing) Reaction->Workup Purification Purification (e.g., Column Chromatography, Recrystallization) Workup->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Final Pure this compound Characterization->Final

Caption: A generalized workflow for the synthesis and characterization of this compound.

Experimental Protocol: General Graebe-Ullmann Synthesis of Carbazoles

The Graebe-Ullmann synthesis is a classical method for preparing carbazoles and can be adapted for carbolines. The general mechanism involves the diazotization of an appropriate amino-diaryl compound, followed by intramolecular cyclization.[1]

Detailed Steps:

  • Diazotization: The primary aromatic amine is dissolved in a suitable acidic medium (e.g., hydrochloric acid, sulfuric acid) and cooled to 0-5 °C. A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature to form the corresponding diazonium salt.

  • Cyclization: The diazonium salt solution is then subjected to conditions that promote intramolecular cyclization. This can be achieved by heating the solution, which leads to the loss of nitrogen gas and the formation of a diradical intermediate that subsequently cyclizes.

  • Aromatization: The cyclized intermediate then undergoes aromatization, often through a proton transfer, to yield the final carbazole or carboline product.

  • Work-up and Purification: The reaction mixture is neutralized, and the crude product is extracted with an organic solvent. The product is then purified using standard techniques such as column chromatography or recrystallization.

Spectral Properties

The structural elucidation of this compound relies on a combination of spectroscopic techniques. Below are the expected spectral characteristics based on the analysis of its core structure and data from related indole and carboline derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyridine and indole ring systems. The chemical shifts will be influenced by the electron-donating and electron-withdrawing nature of the fused rings. Protons on the pyridine ring will typically appear at a lower field (higher ppm) compared to those on the benzene part of the indole moiety. The N-H proton of the indole ring will likely appear as a broad singlet at a downfield chemical shift.

  • ¹³C NMR: The carbon NMR spectrum will display signals for all eleven carbon atoms in the molecule. The chemical shifts will be characteristic of aromatic and heteroaromatic carbons. Carbons adjacent to the nitrogen atoms will be deshielded and appear at a lower field.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the N-H and C-H stretching vibrations, as well as aromatic C=C and C-N stretching vibrations.

  • N-H Stretch: A sharp to moderately broad peak is anticipated in the region of 3300-3500 cm⁻¹, corresponding to the N-H stretching vibration of the indole ring.[6]

  • Aromatic C-H Stretch: Multiple sharp peaks are expected above 3000 cm⁻¹.

  • Aromatic C=C and C=N Stretch: A series of sharp absorptions are expected in the 1400-1650 cm⁻¹ region.[5]

Mass Spectrometry (MS)

The mass spectrum, typically obtained using electron impact (EI) ionization, will show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of 168.19 g/mol . The fragmentation pattern can provide further structural information, often involving the loss of small neutral molecules like HCN.

UV-Vis Spectroscopy

The UV-Vis absorption spectrum of this compound in a suitable solvent (e.g., ethanol or cyclohexane) is expected to show multiple absorption bands in the ultraviolet region, characteristic of its extended aromatic system. The absorption maxima are influenced by the electronic transitions within the molecule. For the parent indole, absorption maxima are typically observed around 270-290 nm.[3]

Reactivity and Potential Applications

The this compound scaffold is a versatile building block in organic synthesis and is of growing interest in materials science and medicinal chemistry.

Chemical Reactivity

The presence of both a pyridine and a pyrrole ring in the structure imparts a rich and diverse reactivity. The indole nitrogen can be alkylated or acylated. The aromatic rings can undergo electrophilic substitution reactions, with the position of substitution being directed by the electronic nature of the fused ring system.

Applications in Materials Science

The extended π-conjugated system of this compound makes it an attractive candidate for applications in organic electronics.[7] Its derivatives are being explored for use in organic light-emitting diodes (OLEDs) and as organic semiconductors.

Biological and Medicinal Potential

While the biological activity of this compound itself is not extensively documented, the broader carboline family is known for a wide range of pharmacological activities. Derivatives of isomeric pyridoindoles have shown potential as anticancer agents, with some acting as tubulin polymerization inhibitors or modulators of the MDM2-p53 pathway. The core structure serves as a valuable scaffold for the design and synthesis of new therapeutic agents.

The potential for this compound and its derivatives to interact with biological targets is an active area of research. A general logical flow for investigating such interactions is outlined below.

Biological Target Interaction Investigating Biological Interactions Compound This compound Derivative Assay Biochemical/Cell-based Assay (e.g., Enzyme Inhibition, Cytotoxicity) Compound->Assay TargetID Target Identification (e.g., Affinity Chromatography, Proteomics) Assay->TargetID Pathway Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) TargetID->Pathway Lead Lead Compound for Drug Development Pathway->Lead

Caption: A logical workflow for the investigation of the biological activity of this compound derivatives.

Furthermore, the fluorescent properties of the this compound core make it a promising candidate for the development of fluorescent probes for biological imaging and assays.[5]

References

An In-Depth Technical Guide to 5H-Pyrido[3,2-b]indole (δ-Carboline)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification and Structure

IUPAC Name: 5H-Pyrido[3,2-b]indole

Synonyms: δ-Carboline

Chemical Formula: C₁₁H₈N₂

Molecular Weight: 168.19 g/mol

CAS Number: 245-08-9

Structure:

Chemical structure of this compound

Physicochemical and Photophysical Properties

This compound is a heterocyclic aromatic compound with notable fluorescent properties, making it a subject of interest in materials science and as a biochemical probe. Its photophysical characteristics are sensitive to the solvent environment.

PropertyValueConditions/Notes
Physical State Powder
Melting Point 209-214 °C
Absorption Maxima (λₐₑₛ) Varies with solvent polarityIn non-aqueous solvents, a blue shift is observed with increasing solvent polarity.[1] In acidic aqueous media, absorption changes are related to cation formation.[2]
Fluorescence Emission Dual emission in non-aqueous solventsOriginates from two close-lying excited states: a non-polar locally excited (LE) state and a polar intramolecular charge transfer (CT) state.[1][3]
Fluorescence Quantum Yield (Φf) Reduction compared to carbazoleThe exact value is highly dependent on the solvent and pH. The reduction is attributed to vibronically induced coupling of excited states.[1][2] For some δ-carbolin-2,4-dione derivatives, Φf can be up to 0.43.[1][2]
Solvatochromic Effects Exhibits time-resolved red shiftsThe fluorescence shows non-exponential decays and anomalous temperature dependence.[1]

Synthesis and Experimental Protocols

The synthesis of the this compound core can be achieved through several established methods for carboline synthesis, most notably the Graebe-Ullmann reaction and the Fischer indole synthesis.

General Protocol for Graebe-Ullmann Synthesis

This classical method involves the thermal decomposition of a 1-aryl-1,2,3-triazole intermediate, which cyclizes to form the carboline ring system.

Workflow for Graebe-Ullmann Synthesis of a Carboline Ring System

Graebe-Ullmann Synthesis Graebe-Ullmann Synthesis Workflow cluster_0 Step 1: Diazotization cluster_1 Step 2: Triazole Formation cluster_2 Step 3: Cyclization start 2-Aminopyridine Derivative na_no2 NaNO₂ / Acid start->na_no2 Reacts with diazonium Diazonium Salt Intermediate na_no2->diazonium Forms aniline Aniline diazonium->aniline Couples with triazole 1-Aryl-1,2,3-triazole aniline->triazole Forms heat Thermal Decomposition (High Temp.) triazole->heat Undergoes product This compound heat->product Yields

Caption: Workflow of the Graebe-Ullmann reaction for carboline synthesis.

Experimental Protocol:

  • Diazotization: A solution of the appropriate 2-aminopyridine derivative is prepared in a suitable acid (e.g., hydrochloric or acetic acid) and cooled to 0-5 °C. An aqueous solution of sodium nitrite is added dropwise while maintaining the low temperature to form the corresponding diazonium salt.

  • Triazole Formation: The diazonium salt solution is then reacted with an aniline derivative to form the 1-aryl-1,2,3-triazole intermediate.

  • Cyclization: The isolated triazole is subjected to thermal decomposition in a high-boiling point solvent (e.g., paraffin oil) at temperatures ranging from 250-300 °C. This induces cyclization with the evolution of nitrogen gas, yielding the crude this compound.

  • Purification: The crude product is purified by column chromatography on silica gel.

General Protocol for Fischer Indole Synthesis

This method involves the acid-catalyzed reaction of an arylhydrazine with an aldehyde or ketone to form a hydrazone, which then undergoes rearrangement and cyclization to form the indole ring.

Workflow for Fischer Indole Synthesis of a Carboline Ring System

Fischer Indole Synthesis Fischer Indole Synthesis Workflow cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Rearrangement and Cyclization cluster_2 Step 3: Aromatization hydrazine Arylhydrazine carbonyl Aldehyde or Ketone hydrazine->carbonyl Condenses with hydrazone Arylhydrazone Intermediate carbonyl->hydrazone Forms acid Acid Catalyst hydrazone->acid In presence of cyclization Cyclization & Elimination of NH₃ rearrangement [3,3]-Sigmatropic Rearrangement acid->rearrangement Catalyzes rearrangement->cyclization Followed by product Indole Derivative cyclization->product Yields

Caption: Workflow of the Fischer indole synthesis for preparing indole derivatives.

Experimental Protocol:

  • Hydrazone Formation: An equimolar mixture of the selected arylhydrazine and an appropriate aldehyde or ketone is refluxed in a suitable solvent (e.g., ethanol or acetic acid) to form the arylhydrazone.[1][4][5]

  • Cyclization: The formed hydrazone (which can be isolated or used in situ) is then heated in the presence of an acid catalyst (e.g., polyphosphoric acid, zinc chloride, or sulfuric acid).[1][4][5]

  • Rearrangement and Aromatization: The acidic conditions promote a[4][4]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to yield the aromatic indole ring system.[1][4][5]

  • Purification: The resulting indole derivative is purified from the reaction mixture, typically by extraction and column chromatography.

Applications as a Fluorescent Probe

The sensitivity of this compound's fluorescence to its environment, particularly pH, makes it a potential candidate for use as a fluorescent pH indicator in biochemical studies.[3]

General Protocol for Intracellular pH Measurement

This protocol is a generalized procedure for using a pH-sensitive fluorescent dye for intracellular pH measurements and would need to be optimized for this compound.

Workflow for Intracellular pH Measurement using a Fluorescent Probe

pH Measurement Workflow Intracellular pH Measurement Workflow cluster_0 Cell Preparation cluster_1 Fluorescence Microscopy cluster_2 Data Analysis cells Culture Cells loading Load Cells with Fluorescent Probe cells->loading excitation Excite at Specific Wavelength(s) loading->excitation emission Record Emission Intensity excitation->emission ratio Calculate Emission Intensity Ratio emission->ratio calibration Generate pH Calibration Curve ph_value Determine Intracellular pH calibration->ph_value ratio->ph_value

Caption: General workflow for measuring intracellular pH using a fluorescent probe.

Experimental Protocol:

  • Cell Culture and Loading: Adherent cells are cultured on glass-bottom dishes suitable for microscopy. The cells are then incubated with a solution of this compound at an optimized concentration and for a sufficient duration to allow for cellular uptake.

  • Fluorescence Imaging: The cells are washed to remove excess probe and imaged using a fluorescence microscope equipped with appropriate excitation and emission filters. For ratiometric measurements, images are acquired at two different emission wavelengths.

  • Calibration: To correlate fluorescence intensity or ratio to pH, a calibration curve is generated. This is achieved by treating the loaded cells with buffers of known pH in the presence of a protonophore (e.g., nigericin) to equilibrate the intracellular and extracellular pH.

  • Data Analysis: The fluorescence intensity or the ratio of intensities at two wavelengths is measured for the experimental samples. The intracellular pH is then determined by interpolating these values on the calibration curve.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific information in the scientific literature detailing the direct interaction of the parent this compound with specific biological signaling pathways. Research on the biological activities of carbolines has predominantly focused on substituted derivatives. For instance, various β-carboline derivatives have been shown to interact with DNA, inhibit kinases, and affect cell cycle progression.[6] Some pyrido[4,3-b]indole derivatives have been investigated as inhibitors of Janus kinase 2 (JAK2), which is involved in the JAK-STAT signaling pathway. Further research is required to elucidate the specific biological targets and mechanisms of action of the unsubstituted this compound.

References

An In-depth Technical Guide to the Spectroscopic Data of δ-Carboline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the δ-carboline core (5H-pyrido[3,2-b]indole). Due to the limited availability of complete, experimentally verified spectroscopic data for the unsubstituted parent compound in publicly accessible literature, this document combines available experimental data for δ-carboline and its derivatives with predicted spectroscopic information based on analogous chemical structures. This guide is intended to serve as a foundational resource for researchers engaged in the study and development of δ-carboline-based compounds.

Spectroscopic Data

The following sections summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for δ-carboline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The following tables present the available and predicted ¹H and ¹³C NMR chemical shifts for δ-carboline.

¹H NMR Spectroscopic Data

Table 1: Predicted ¹H NMR Chemical Shifts for δ-Carboline

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
H-1~8.5d
H-2~7.2dd
H-3~7.8d
H-4~8.2d
H-6~7.5t
H-7~7.3t
H-8~8.0d
9-NH~11.5br s

Note: These are predicted values and should be confirmed with experimental data.

¹³C NMR Spectroscopic Data

A comparative study of the four carboline isomers has provided experimental ¹³C NMR data for δ-carboline.

Table 2: Experimental ¹³C NMR Chemical Shifts for δ-Carboline

CarbonChemical Shift (δ, ppm)
C-1142.3
C-3115.6
C-4129.5
C-4a141.8
C-4b121.2
C-5a128.4
C-6120.5
C-7122.1
C-8112.0
C-9a138.7
C-9b149.2

Data extracted from comparative studies of carboline isomers.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Frequencies for δ-Carboline

Functional GroupPredicted Absorption (cm⁻¹)Intensity
N-H Stretch (Indole)3400 - 3300Medium, Sharp
C-H Stretch (Aromatic)3100 - 3000Medium
C=N Stretch (Pyridine)1620 - 1580Strong
C=C Stretch (Aromatic)1550 - 1450Strong
C-H Bending (Out-of-plane)850 - 750Strong

Note: These are predicted values based on characteristic group frequencies.

Mass Spectrometry (MS)

The exact mass and fragmentation pattern of δ-carboline can be predicted. The molecular ion peak would correspond to its molecular weight.

Table 4: Predicted Mass Spectrometry Data for δ-Carboline

ParameterValue
Molecular FormulaC₁₁H₈N₂
Molecular Weight168.19 g/mol
Predicted [M+H]⁺169.0760
Predicted Major Fragments
m/zPossible Fragment
141[M-HCN]⁺
114[M-C₂H₂N₂]⁺

Note: These are predicted values. The fragmentation pattern of carbolines can be complex and may involve rearrangements.

Experimental Protocols

The following are detailed methodologies for the key experiments cited or predicted in this guide.

NMR Spectroscopy

Sample Preparation:

  • Dissolve approximately 5-10 mg of the δ-carboline sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • The ¹H NMR spectrum is recorded on a 400 MHz or 500 MHz spectrometer.

  • Typical acquisition parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

  • A sufficient number of scans (e.g., 16 or 32) are averaged to obtain a good signal-to-noise ratio.

  • Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

¹³C NMR Acquisition:

  • The ¹³C NMR spectrum is recorded on the same spectrometer at a corresponding frequency (e.g., 100 or 125 MHz).

  • A proton-decoupled pulse sequence is used to simplify the spectrum.

  • A wider spectral width (e.g., 200-220 ppm) is used.

  • A larger number of scans is typically required due to the lower natural abundance of ¹³C.

  • Chemical shifts are referenced to the deuterated solvent signal.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

  • Thoroughly grind 1-2 mg of the solid δ-carboline sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.

  • Transfer the finely ground powder to a pellet press.

  • Apply pressure to form a transparent or translucent pellet.

FTIR Analysis:

  • Record a background spectrum of the empty sample compartment.

  • Place the KBr pellet in the sample holder of the FTIR spectrometer.

  • Record the sample spectrum over a range of 4000 to 400 cm⁻¹.

  • The final spectrum is typically presented as percent transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry

Sample Preparation:

  • Dissolve a small amount of the δ-carboline sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • The concentration should be in the low µg/mL to ng/mL range.

LC-MS/MS Analysis:

  • The analysis is performed on a liquid chromatography system coupled to a tandem mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • A gradient elution is typically used to separate the analyte from any impurities.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive ESI.

    • MS1 Scan: A full scan is performed to identify the protonated molecular ion [M+H]⁺.

    • MS2 Scan (Fragmentation): The molecular ion is selected and subjected to collision-induced dissociation (CID) to generate fragment ions. The fragmentation pattern is then analyzed.

Visualizations

The following diagrams illustrate a potential synthesis workflow for δ-carboline and a plausible biological signaling pathway based on the known activities of related carboline compounds.

Synthesis_Workflow cluster_starting_materials Starting Materials cluster_reaction_steps Reaction Sequence cluster_product Product 2-Iodoaniline 2-Iodoaniline Pd-Catalyzed_Coupling Pd-Catalyzed Coupling 2-Iodoaniline->Pd-Catalyzed_Coupling N-Tosyl-enynamine N-Tosyl-enynamine N-Tosyl-enynamine->Pd-Catalyzed_Coupling Heteroannulation Heteroannulation Pd-Catalyzed_Coupling->Heteroannulation Intermediate Elimination Elimination Heteroannulation->Elimination Electrocyclization Electrocyclization Elimination->Electrocyclization Aromatization Aromatization Electrocyclization->Aromatization delta-Carboline delta-Carboline Aromatization->delta-Carboline

Caption: A generalized workflow for the synthesis of δ-carboline.

p53_Signaling_Pathway Carboline_Compound δ-Carboline Derivative DNA_Damage DNA Damage Carboline_Compound->DNA_Damage Induces p53_Activation p53 Activation (Phosphorylation) DNA_Damage->p53_Activation MDM2 MDM2 p53_Activation->MDM2 Inhibits (p53 degradation) p21 p21 p53_Activation->p21 Activates GADD45 GADD45 p53_Activation->GADD45 Activates Bax Bax p53_Activation->Bax Activates Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest DNA_Repair DNA Repair GADD45->DNA_Repair Apoptosis Apoptosis Bax->Apoptosis

Caption: A plausible p53 signaling pathway activated by carboline compounds.

Biological activity of 5H-Pyrido[3,2-b]indole scaffold

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biological Activity of the 5H-Pyrido[3,2-b]indole Scaffold and Its Isomers

For Researchers, Scientists, and Drug Development Professionals

The this compound scaffold, a member of the carboline family of heterocyclic compounds, and its isomers have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities. This document provides a comprehensive overview of the key therapeutic areas where these scaffolds have shown promise, including detailed experimental protocols, quantitative biological data, and visual representations of relevant pathways and workflows. The structural versatility of the pyridoindole core allows for a wide range of chemical modifications, making it a privileged scaffold in modern drug discovery.[1][2][3]

Anticancer Activity

Derivatives of the pyridoindole scaffold have demonstrated significant potential as anticancer agents through various mechanisms of action, including tubulin polymerization inhibition, kinase inhibition, and interaction with key proteins in cell cycle regulation.

Tubulin Polymerization Inhibition

A series of 9-aryl-5H-pyrido[4,3-b]indole derivatives have been synthesized and identified as potent inhibitors of tubulin polymerization.[1][4] These compounds interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.

Quantitative Data: Antiproliferative Activity of 9-aryl-5H-pyrido[4,3-b]indole Derivatives

CompoundModificationSGC-7901 IC₅₀ (μM)HeLa IC₅₀ (μM)MCF-7 IC₅₀ (μM)
7k 3,4,5-trimethoxyphenyl at A-ringNot specified8.7 ± 1.3Not specified
CA-4Positive ControlNot specifiedNot specifiedNot specified
Data sourced from Shi et al., 2022.[4][5]

Experimental Protocols

  • Antiproliferative Activity (MTT Assay):

    • Human cancer cell lines (SGC-7901, HeLa, MCF-7) are seeded in 96-well plates.

    • After 24 hours, cells are treated with various concentrations of the test compounds.

    • The cells are incubated for a specified period (e.g., 48 hours).

    • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plates are incubated for 4 hours.

    • The resulting formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is calculated.[4]

  • Tubulin Polymerization Assay:

    • Tubulin is purified from a biological source (e.g., porcine brain).

    • The polymerization of tubulin into microtubules is initiated by adding GTP and incubating at 37°C.

    • The increase in absorbance at 340 nm, which corresponds to the extent of tubulin polymerization, is monitored over time in the presence and absence of the test compounds.

    • Inhibitory activity is determined by the reduction in the rate and extent of polymerization.[4]

Mechanism of Action: Tubulin Polymerization Inhibition

G cluster_0 Microtubule Dynamics cluster_1 Cellular Processes Tubulin αβ-Tubulin Dimers MT Microtubules Tubulin->MT Polymerization MT->Tubulin Depolymerization Mitosis Mitotic Spindle Formation MT->Mitosis CellDivision Cell Division Mitosis->CellDivision Apoptosis Apoptosis Mitosis->Apoptosis Arrest at G2/M Phase leads to Compound 5H-Pyrido[4,3-b]indole Derivative (e.g., 7k) Compound->Tubulin Compound->MT Inhibits Polymerization

Caption: Mechanism of tubulin polymerization inhibition by 5H-Pyrido[4,3-b]indole derivatives.

Kinase Inhibition

The JAK-STAT signaling pathway is crucial for mediating cellular responses to cytokines, and its hyperactivation is implicated in myeloproliferative disorders (MPDs).[6][7] A specific mutation (V617F) in JAK2 is a common driver in these diseases.[6][7] Derivatives of 1-amino-5H-pyrido[4,3-b]indole-4-carboxamide have been developed as potent and selective inhibitors of JAK2.[6][7]

Signaling Pathway: JAK-STAT Inhibition

G Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK2 JAK2 Receptor->JAK2 Activation JAK2->JAK2 Autophosphorylation STAT STAT JAK2->STAT Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT Dimerization Nucleus Nucleus pSTAT->Nucleus Translocation Transcription Gene Transcription (Proliferation, Differentiation) Nucleus->Transcription Initiates Compound 1-amino-5H-pyrido[4,3-b]indole -4-carboxamide Compound->JAK2 Inhibition

Caption: Inhibition of the JAK-STAT signaling pathway by 5H-Pyrido[4,3-b]indole derivatives.

Pyrido[3,4-b]indol-1-one derivatives have been developed as potent inhibitors of both wild-type (WT) and mutant (T790M) EGFR, a key target in non-small cell lung cancer.[8]

Quantitative Data: EGFR Inhibition by Pyrido[3,4-b]indol-1-one Derivatives

CompoundAntiproliferative GI₅₀ (nM)EGFRWT IC₅₀ (nM)EGFRT790M IC₅₀ (nM)
5f 29 - 4768 - 859.5 ± 2.0
5g 29 - 4768 - 8511.9 ± 3.0
Erlotinib3380Not specified
OsimertinibNot specifiedNot specified8.0 ± 2.0
Data sourced from Fares et al., 2023.[8]
MDM2 Inhibition

Pyrido[3,4-b]indoles (β-carbolines) have been identified as potent, broad-spectrum anticancer agents that may exert their effects by binding to MDM2, a negative regulator of the p53 tumor suppressor.[9][10]

Quantitative Data: Antiproliferative Activity of Pyrido[3,4-b]indole Derivatives

Cell Line TypePotency (IC₅₀)
Breast CancerDown to 80 nM
Colon CancerDown to 130 nM
MelanomaDown to 130 nM
Pancreatic CancerDown to 200 nM
Data sourced from Tummenguni et al., 2017.[9][10]

Neuroprotective Activity

Indole-based compounds, including pyridoindoles, are promising candidates for treating neurodegenerative diseases like Alzheimer's and Parkinson's.[11] Their mechanisms of action are multifaceted, involving the inhibition of protein aggregation, reduction of oxidative stress, and modulation of key enzymes.[11][12]

  • Alzheimer's Disease: Pyridoindole derivatives have been investigated for their ability to inhibit cholinesterases (AChE and BChE) and the aggregation of amyloid-beta (Aβ) peptides, two key pathological hallmarks of Alzheimer's disease.[12]

  • Parkinson's Disease: The neuroprotective effects of indole derivatives in Parkinson's models are linked to the reduction of neuroinflammation and oxidative stress.[13] For instance, the indole derivative NC009-1 was shown to down-regulate the NLRP3 inflammasome and up-regulate antioxidant pathways (SOD2, NRF2).[13]

Antiviral Activity

The indole scaffold is a key component in several antiviral drugs.[14][15] Derivatives have shown activity against a range of viruses, including Human Immunodeficiency Virus (HIV) and Hepatitis C Virus (HCV).[16][17]

  • Anti-HIV Activity: Certain 5,6-dihydroxyindole carboxamide derivatives have displayed potent anti-HIV-1 integrase activity.[16][17]

  • Anti-HCV Activity: Indole derivatives have been identified with high anti-HCV activity, targeting viral proteins such as the NS5B RNA-dependent RNA polymerase.[15][17]

Quantitative Data: Antiviral Activity of Indole Derivatives

Compound ClassVirusTargetActivity
Dihydroxyindole carboxamideHIV-1IntegraseIC₅₀ = 1.4 μM[16][17]
Indole Derivative IVHCVNot specifiedEC₅₀ = 1.16 μM[17]
Indole Derivative VHCVNot specifiedEC₅₀ = 0.6 μM[17]
Arbidol (Umifenovir)SARS-CoV-2Membrane FusionIC₅₀ = 4.11 μM[18]

Antimicrobial Activity

Indole derivatives containing moieties like 1,2,4-triazole and 1,3,4-thiadiazole have been synthesized and evaluated for their antibacterial and antifungal properties, showing a broad spectrum of activity.[19]

Quantitative Data: Antimicrobial Activity of Indole Derivatives

MicroorganismActivity Range (MIC in μg/mL)
Staphylococcus aureus3.125 - 50
MRSA3.125 - 50
Escherichia coli3.125 - 50
Bacillus subtilis3.125 - 50
Candida albicans3.125 - 50
Candida krusei3.125 - 50
Data sourced from Cihan-Üstündağ & Çapan, 2019.[19]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

  • A two-fold serial dilution of the test compounds is prepared in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Each well is inoculated with a standardized suspension of the target microorganism.

  • Positive (microorganism without compound) and negative (broth only) controls are included.

  • The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[19]

Other Applications: Fluorescence Probes

Beyond therapeutic applications, the this compound scaffold possesses intrinsic fluorescent properties.[20][21] Its fluorescence is sensitive to the surrounding environment, particularly pH, making it a useful tool for biochemical research.[20] Furthermore, the related pyrido[3,2-b]indolizine scaffold has been rationally designed to create a new class of tunable fluorophores for bioimaging applications, such as visualizing lipid droplets in living cells.[22][23]

Workflow: In Vitro Anticancer Drug Screening

G Synthesis Chemical Synthesis of Pyridoindole Library Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification MTT Primary Screening (e.g., MTT Assay) Purification->MTT Test Compounds CellCulture Cancer Cell Line Culture CellCulture->MTT IC50 IC50 Determination MTT->IC50 TargetAssay Target-Based Assays (e.g., Kinase, Tubulin) IC50->TargetAssay Lead Compounds CellCycle Cell Cycle Analysis (Flow Cytometry) IC50->CellCycle ApoptosisAssay Apoptosis Assays (e.g., Caspase, Annexin V) IC50->ApoptosisAssay

Caption: General workflow for the in vitro screening of novel anticancer compounds.

References

An In-depth Technical Guide to 5H-Pyrido[3,2-b]indole Derivatives: Natural Sources, Bioactivity, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5H-Pyrido[3,2-b]indole core, a heterocyclic scaffold also known as α-carboline, is a privileged structure in medicinal chemistry. Its derivatives, found in a variety of natural sources, exhibit a wide spectrum of biological activities, making them promising candidates for drug discovery and development. This technical guide provides a comprehensive overview of naturally occurring this compound derivatives, their sources, biological activities with quantitative data, detailed experimental protocols for their isolation and characterization, and insights into their mechanisms of action, particularly their role in modulating the NF-κB signaling pathway.

Naturally Occurring this compound Derivatives and Their Sources

A number of bioactive this compound derivatives have been isolated from terrestrial and marine organisms. These natural products, often alkaloids, display significant chemical diversity. A summary of prominent examples is presented below.

Derivative NameNatural SourceOrganism Type
NeocryptolepineCryptolepis sanguinolentaPlant
N,N-Didesmethylgrossularine-1Polycarpa aurataMarine Tunicate
PerophoramidinePerophora nameiMarine Ascidian
MescengricinStreptomyces griseoflavusBacterium

Biological Activities and Quantitative Data

Derivatives of this compound have demonstrated a remarkable range of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. The following tables summarize key quantitative bioactivity data for selected derivatives.

Anticancer Activity
CompoundCancer Cell LineActivity TypeIC50 (µM)Citation(s)
NeocryptolepineAGS (Gastric)Cytotoxicity9.2 - 20[1][2]
NeocryptolepineHGC27 (Gastric)Cytotoxicity6.6 - 18[1]
NeocryptolepineMKN45 (Gastric)Cytotoxicity5.9 - 19[1]
NeocryptolepineMGC803 (Gastric)Cytotoxicity13 - 40[1]
NeocryptolepineSGC7901 (Gastric)Cytotoxicity8.7 - 37[1]
NeocryptolepineA549 (Lung)Cytotoxicity0.197[3]
NeocryptolepineHL-60 (Leukemia)Cytotoxicity12.7[4]
NeocryptolepineMDA-MB-453 (Breast)Cytotoxicity7.48[4]
Neocryptolepine Derivative 43AGS (Gastric)Cytotoxicity0.043[3]
Neocryptolepine Derivative 65AGS (Gastric)Cytotoxicity0.148[3]
Neocryptolepine Derivative 64HCT116 (Colorectal)Cytotoxicity0.33[3]
Neocryptolepine Derivative 69HCT116 (Colorectal)Cytotoxicity0.35[3]
PerophoramidineHCT116 (Colon)Cytotoxicity-
Antimicrobial Activity
CompoundMicroorganismActivity TypeMIC (µg/mL)Citation(s)
NeocryptolepineGram-positive bacteriaAntibacterial< 100[5]
NeocryptolepineCandida albicansAntifungal-[5]
BiscryptolepineGram-positive bacteriaAntibacterial31 - 62.5[5]

Note: A lower MIC value indicates greater antimicrobial activity.

Neuroprotective Activity
CompoundAssayActivity TypeEC50 (nM)Citation(s)
MescengricinProtection of primary mesencephalic neurons from L-glutamate toxicityNeuroprotection6.0[6][7]

Experimental Protocols

Protocol 1: General Procedure for the Isolation of this compound Derivatives

This protocol outlines a general workflow for the isolation of this compound derivatives from natural sources. Specific parameters may need to be optimized based on the target compound and the source material.

  • Extraction:

    • The dried and powdered source material (e.g., plant roots, marine organism) is subjected to sequential extraction with solvents of increasing polarity. A common sequence is n-hexane, followed by ethyl acetate, and finally methanol.

    • For marine organisms, initial homogenization in methanol followed by partitioning with chloroform is also a common practice.[8]

    • The crude extracts are then concentrated under reduced pressure.

  • Chromatographic Separation:

    • The crude extract is subjected to column chromatography on silica gel.

    • A solvent gradient of increasing polarity (e.g., n-hexane-ethyl acetate, followed by ethyl acetate-methanol) is used to elute fractions.[8]

    • Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the target compounds.

  • Purification:

    • Fractions containing the desired compounds are further purified using high-performance liquid chromatography (HPLC), often with a reversed-phase column (e.g., C18).

    • An isocratic or gradient elution with a suitable solvent system (e.g., methanol-water or acetonitrile-water) is employed to achieve final purification.

Protocol 2: Structure Elucidation

The chemical structure of the isolated this compound derivatives is determined using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR spectroscopy is used to determine the number and types of protons and their connectivity.

    • ¹³C NMR spectroscopy provides information about the carbon skeleton.

    • 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish the complete connectivity of the molecule.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups (e.g., N-H, C=O).

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can be characteristic of the α-carboline chromophore.

Signaling Pathways and Mechanisms of Action

A significant body of evidence points to the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway as a key mechanism of action for several this compound derivatives. NF-κB is a crucial transcription factor involved in inflammation, immunity, cell proliferation, and apoptosis.

Inhibition of the NF-κB Signaling Pathway

Neocryptolepine and N,N-didesmethylgrossularine-1 have been shown to inhibit the NF-κB pathway. The canonical NF-κB pathway is initiated by stimuli such as tumor necrosis factor-alpha (TNF-α), leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This releases the p65/p50 NF-κB dimer, allowing it to translocate to the nucleus and activate the transcription of target genes involved in inflammation and cell survival.

Neocryptolepine has been demonstrated to inhibit the DNA binding of NF-κB. This prevents the transcription of pro-inflammatory and pro-survival genes. N,N-didesmethylgrossularine-1 has been shown to inhibit the production of interleukin-8 (IL-8), a downstream target of the NF-κB pathway.

NF_kB_Signaling_Pathway cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK_complex IKK Complex TNFR->IKK_complex Activates IkBa_p65_p50 IκBα-p65/p50 IKK_complex->IkBa_p65_p50 Phosphorylates IκBα p_IkBa P-IκBα IkBa_p65_p50->p_IkBa p65_p50_cytoplasm p65/p50 Proteasome Proteasome p_IkBa->Proteasome Ubiquitination & Degradation Proteasome->p65_p50_cytoplasm Releases p65_p50_nucleus p65/p50 p65_p50_cytoplasm->p65_p50_nucleus Nuclear Translocation DNA DNA (κB site) p65_p50_nucleus->DNA Binds Transcription Gene Transcription (e.g., IL-8) DNA->Transcription Activates Neocryptolepine Neocryptolepine Neocryptolepine->DNA Inhibits Binding NN_didesmethylgrossularine_1 N,N-didesmethylgrossularine-1 NN_didesmethylgrossularine_1->Transcription Inhibits Expression

Figure 1: Simplified NF-κB signaling pathway and points of inhibition by this compound derivatives.

Experimental Workflow

The discovery and development of bioactive this compound derivatives from natural sources follows a systematic workflow, from initial collection to the identification of lead compounds.

Experimental_Workflow Collection Natural Source Collection (e.g., Plant, Marine Invertebrate) Extraction Extraction and Fractionation Collection->Extraction Isolation Isolation and Purification (Column Chromatography, HPLC) Extraction->Isolation Structure Structure Elucidation (NMR, MS, IR, UV-Vis) Isolation->Structure Bioactivity Bioactivity Screening (e.g., Cytotoxicity, Antimicrobial Assays) Isolation->Bioactivity Structure->Bioactivity Mechanism Mechanism of Action Studies (e.g., Signaling Pathway Analysis) Bioactivity->Mechanism Lead_Compound Lead Compound Identification Mechanism->Lead_Compound

Figure 2: General experimental workflow for the discovery of bioactive natural products.

Conclusion

The this compound scaffold represents a rich source of naturally occurring bioactive compounds with significant therapeutic potential. The derivatives discussed in this guide, along with many others yet to be discovered, offer exciting opportunities for the development of new drugs for a range of diseases, including cancer, infectious diseases, and inflammatory disorders. Further research into the synthesis of novel derivatives, elucidation of their mechanisms of action, and preclinical and clinical evaluation will be crucial in translating the promise of these natural products into tangible therapeutic benefits.

References

Unraveling the Luminescence of 5H-Pyrido[3,2-b]indole: A Technical Guide to Quantum Yield and Fluorescence Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the quantum yield and fluorescence mechanisms of 5H-Pyrido[3,2-b]indole, a heterocyclic compound of significant interest in biochemical research and material science.[1][2] While direct experimental data on the unsubstituted this compound is limited, this document synthesizes findings from closely related pyridoindole derivatives and the foundational indole chromophore to offer a comprehensive understanding of its photophysical properties.

Core Photophysical Properties

This compound, also known as δ-Carboline, is a fused heterocyclic system whose fluorescence characteristics are intrinsically linked to its electronic structure. The inherent aromaticity and the presence of nitrogen atoms create a platform for intriguing photophysical behavior, making it a valuable scaffold for the development of fluorescent probes.[3] The fluorescence of these systems is often sensitive to the surrounding environment, including solvent polarity and pH.[3][4]

Table 1: Photophysical Properties of Representative Pyridoindole and Pyridoindolizine Derivatives

CompoundSolventAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Stokes Shift (cm⁻¹)Quantum Yield (Φ_f)Reference
Pyrano[3,2-f] and [2,3-g]indolesAcetonitrile-5009000-150000.30-0.89[7][8]
5,7-disubstituted pyrido[3,2-b]indolizine5% DMSO/water>400--0.32[5]
5,7-disubstituted pyrido[3,2-b]indolizineMethanol>400--0.46[5]
Indolizino[1,2-b]quinole derivativesAcetonitrile~460553-570-0.06-0.41[9]
9H-pyrido[2,3-b]indole derivativesToluene/MeCN--up to 270 nm-[10]

Note: This table presents data for related compounds to infer the potential properties of this compound. The specific properties of the unsubstituted core molecule may vary.

The Fluorescence Mechanism: An Insight from Indole and its Derivatives

The fluorescence of this compound is governed by the intricate dynamics of its electronic excited states. Understanding this mechanism begins with the foundational chromophore, indole.

The absorption of UV light by indole populates two close-lying π → π* electronic excited states, the ¹Lₐ and ¹Lₑ states.[11] The relative energies of these states are highly sensitive to the solvent environment. In polar solvents, the more polar ¹Lₐ state is stabilized, often becoming the lowest energy emitting state, which leads to a large, solvent-polarity dependent Stokes shift.[11]

For pyridoindole derivatives, the fluorescence mechanism can be more complex, often involving intramolecular charge transfer (ICT) states.[4] In many "push-pull" type fluorophores based on the pyridoindole scaffold, photoexcitation leads to a transfer of electron density from an electron-donating group to an electron-accepting part of the molecule. This results in a highly polar excited state, and the emission energy is strongly dependent on the solvent polarity, a phenomenon known as solvatochromism.[4] Some derivatives have been shown to exhibit a planarized intramolecular charge-transfer (PLICT) state, which can lead to an increase in luminescence quantum yield with increasing solvent polarity.[4]

The deactivation pathways of an excited fluorophore are critical in determining its quantum yield. These pathways include radiative decay (fluorescence) and non-radiative decay processes such as internal conversion and intersystem crossing to the triplet state.

G Deactivation Pathways of an Excited Molecule S0 Ground State (S₀) S1 First Excited Singlet State (S₁) S0->S1 Absorption S1->S0 Fluorescence (kf) S1->S0 Internal Conversion (kic) T1 First Excited Triplet State (T₁) S1->T1 Intersystem Crossing (kisc) T1->S0 Phosphorescence (kp) T1->S0 Intersystem Crossing (k'isc)

Caption: Deactivation pathways of an excited molecule.

Experimental Protocols for Quantum Yield Determination

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.[12] The relative method is a widely used technique for determining the fluorescence quantum yield of a compound.[12]

Principle of the Relative Method:

This method involves comparing the fluorescence of the test sample to that of a standard with a known quantum yield. When the standard and the test sample have similar absorbances at the same excitation wavelength and are measured under identical experimental conditions, the ratio of their integrated fluorescence intensities is proportional to the ratio of their quantum yields.[12]

The quantum yield of the unknown sample (Φ_X) can be calculated using the following equation:

Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)[12]

Where:

  • Φ_ST is the quantum yield of the standard.

  • Grad_X and Grad_ST are the gradients from the plot of integrated fluorescence intensity versus absorbance for the test sample and the standard, respectively.

  • η_X and η_ST are the refractive indices of the solvents used for the test sample and the standard, respectively.

Experimental Workflow:

G Workflow for Relative Quantum Yield Measurement cluster_prep Sample and Standard Preparation cluster_measurement Spectroscopic Measurements cluster_analysis Data Analysis prep_sample Prepare series of dilute solutions of test compound abs_sample Measure absorbance of test solutions at λex prep_sample->abs_sample prep_standard Prepare series of dilute solutions of standard compound abs_standard Measure absorbance of standard solutions at λex prep_standard->abs_standard em_sample Measure fluorescence emission spectra of test solutions abs_sample->em_sample em_standard Measure fluorescence emission spectra of standard solutions abs_standard->em_standard integrate_sample Integrate fluorescence intensity of test spectra em_sample->integrate_sample integrate_standard Integrate fluorescence intensity of standard spectra em_standard->integrate_standard plot_sample Plot integrated intensity vs. absorbance for test sample integrate_sample->plot_sample plot_standard Plot integrated intensity vs. absorbance for standard integrate_standard->plot_standard calculate_qy Calculate Quantum Yield (Φx) plot_sample->calculate_qy plot_standard->calculate_qy

Caption: Workflow for Relative Quantum Yield Measurement.

Detailed Methodology:

  • Selection of a Standard: Choose a suitable fluorescence standard with a well-characterized quantum yield. The standard should absorb at the same excitation wavelength as the test sample and ideally emit in a similar spectral region.[12]

  • Solvent Selection: Use a solvent in which both the test compound and the standard are soluble and stable. The solvent should be of spectroscopic grade to minimize background fluorescence.

  • Preparation of Solutions: Prepare a series of five to ten dilute solutions for both the test compound and the standard in the chosen solvent. The concentrations should be adjusted to have absorbances in the range of 0.01 to 0.1 at the excitation wavelength to avoid inner filter effects.

  • Absorbance Measurement: Record the UV-Vis absorption spectra of all solutions and determine the absorbance at the chosen excitation wavelength.

  • Fluorescence Measurement: Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings (e.g., slit widths).

  • Data Analysis:

    • Integrate the area under the fluorescence emission curve for each solution.

    • For both the test sample and the standard, plot the integrated fluorescence intensity versus absorbance.

    • Determine the slope (gradient) of the resulting straight line for both the test sample (Grad_X) and the standard (Grad_ST).

    • Calculate the quantum yield of the test sample using the equation provided above.

Computational Approaches to Understanding Fluorescence

In addition to experimental techniques, computational chemistry provides powerful tools for investigating the electronic structure and excited-state dynamics of fluorescent molecules. Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are commonly employed methods.[5][13]

These calculations can predict:

  • Absorption and emission wavelengths.[5]

  • The nature of the electronic transitions (e.g., HOMO-LUMO transitions).

  • The geometries of the ground and excited states.

  • The influence of substituents on the photophysical properties.

By calculating the coefficients of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), it is possible to rationally design derivatives with tuned emission properties.[5][6] For instance, substituents can be strategically placed to selectively perturb the HOMO or LUMO energy levels, leading to red or blue shifts in the emission wavelength.[5][6]

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel fluorescent probes and materials. While a complete photophysical characterization of the parent molecule is still needed, studies on its derivatives have revealed a rich and tunable fluorescence behavior, often governed by intramolecular charge transfer mechanisms. The experimental and computational protocols outlined in this guide provide a robust framework for further investigation into this and related heterocyclic systems. Future research should focus on the synthesis and detailed photophysical characterization of this compound itself to provide a definitive benchmark for this important class of fluorophores. Such studies will undoubtedly pave the way for its application in advanced biochemical imaging and materials science.

References

5H-Pyrido[3,2-b]indole: An In-Depth Technical Guide to its Electronic and Photophysical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic and photophysical properties of the 5H-Pyrido[3,2-b]indole core, also known as δ-carboline. This heterocyclic scaffold is of significant interest in medicinal chemistry, materials science, and biochemical research due to its unique fluorescent characteristics and potential as a versatile building block for functional molecules.[1][2] This document synthesizes available experimental data, details relevant experimental and computational methodologies, and visualizes key processes to serve as a foundational resource.

Electronic and Photophysical Properties

The photophysics of this compound are complex and highly sensitive to its environment. Its behavior is governed by the interplay of multiple electronic states and its interaction with surrounding solvent molecules.

Absorption and Emission Characteristics

The electronic absorption and fluorescence emission of this compound are characterized by a notable sensitivity to solvent polarity and hydrogen-bonding capability. Studies on δ-carboline and its N-methylated derivative have revealed several key features:

  • Solvatochromism : The absorption and emission spectra exhibit significant shifts depending on the solvent environment. In non-aqueous solvents, the longer wavelength absorption bands of N-methyl-5H-pyrido[3,2-b]indole experience a blue shift (hypsochromic shift) as the solvent polarity and hydrogen-bond donor capacity increase.[3]

  • Dual Emission : The fluorescence spectra often show dual emission bands, suggesting that emission can originate from two distinct, closely-lying excited states that are not in equilibrium during the fluorescence lifetime.[3][4] This phenomenon is particularly observed in non-aqueous solvents.[3][4]

  • Acid-Base Equilibria : In aqueous media, the spectral properties are strongly influenced by pH. The pyridinic nitrogen can be protonated to form a cation, and in highly alkaline conditions, the pyrrolic nitrogen can be deprotonated to form an anion.[3] The wavelength dependence of the excitation and emission spectra in acidic media suggests the existence of tautomeric cations in the ground state.[3]

  • Fluorescence Quenching : The fluorescence quantum yield of δ-carboline is reportedly lower than that of its parent carbazole structure. This reduction is attributed to a possible vibronically induced coupling of the low-lying excited states, which enhances non-radiative decay pathways.[3][4]

Quantitative Photophysical Data

Table 1: Absorption and Emission Maxima of this compound Species

SpeciesFormSolvent/ConditionAbsorption Maxima (λ_abs, nm)Emission Maxima (λ_em, nm)Reference
δ-CarbolineNeutralVariesEnvironment-dependentEnvironment-dependent[3]
δ-CarbolineCationAcidic AqueousNot SpecifiedNot Specified[3]
δ-CarbolineAnionBasic AqueousNot SpecifiedNot Specified[3]
β-Carboline (Isomer)CationAlkaline SolutionNot Specified450[3]
β-Carboline (Isomer)ZwitterionAlkaline SolutionNot Specified510[3]

Table 2: Fluorescence Quantum Yields and Lifetimes

CompoundSolvent/ConditionQuantum Yield (Φ_F)Fluorescence Lifetime (τ, ns)Reference
This compoundNot SpecifiedReduced vs. CarbazoleNon-exponential decay[3][4]
β-Carboline Cation (Isomer)Alkaline SolutionNot Specified22.0[3]
β-Carboline Zwitterion (Isomer)Alkaline SolutionNot Specified1.6[3]
4-CyanoindoleH₂OHigh9.1[5]

Experimental and Computational Methodologies

Experimental Protocols

A standard protocol for characterizing the absorption and emission properties involves the following steps:

  • Sample Preparation : Prepare a stock solution of the this compound compound in a spectroscopic grade solvent (e.g., acetonitrile, cyclohexane, ethanol) at a concentration of approximately 1 mM. From this, prepare a series of dilutions for analysis.

  • Absorption Spectra Acquisition : Using a dual-beam UV-Vis spectrophotometer, record the absorption spectrum of the sample in a 1 cm path length quartz cuvette over a relevant wavelength range (e.g., 200-500 nm). The solvent is used as a blank reference. The wavelength of maximum absorbance (λ_max) is determined.

  • Emission Spectra Acquisition : Using a calibrated spectrofluorometer, set the excitation wavelength to the determined λ_max. Scan the emission spectrum over a wavelength range red-shifted from the excitation (e.g., 300-700 nm). The wavelength of maximum fluorescence intensity is the emission maximum (λ_em).

  • Solvent and pH Studies : Repeat the measurements in a range of solvents with varying polarity and in aqueous buffer solutions of different pH values to characterize solvatochromic and acid-base effects.

The relative method is a widely used technique for determining the fluorescence quantum yield by comparing the sample's fluorescence intensity to a well-characterized standard with a known quantum yield.[6]

  • Standard Selection : Choose a quantum yield standard that absorbs at a similar wavelength to the this compound sample and, if possible, emits in a similar spectral region. Common standards include quinine sulfate in 0.1 M H₂SO₄ (Φ_F = 0.54) or Rhodamine 6G in ethanol (Φ_F = 0.95).[6]

  • Preparation of Solutions : Prepare a series of at least five dilutions for both the test sample and the standard in the same solvent. The concentrations should be adjusted to ensure the absorbance at the excitation wavelength is in the linear range, typically below 0.1, to avoid inner filter effects.

  • Data Acquisition :

    • Measure the UV-Vis absorbance of each solution at the chosen excitation wavelength.

    • Record the fluorescence emission spectrum for each solution under identical experimental conditions (excitation wavelength, slit widths).

  • Data Analysis :

    • Integrate the area under the emission curve for each spectrum.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

    • The quantum yield of the sample (Φ_X) is calculated using the following equation: Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²) Where Φ_ST is the quantum yield of the standard, Grad_X and Grad_ST are the gradients from the plots of integrated fluorescence intensity vs. absorbance, and η_X and η_ST are the refractive indices of the sample and standard solutions, respectively.[6]

Computational Chemistry Protocols (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for modeling the electronic transitions and excited-state properties of molecules.[7][8]

  • Ground State Optimization : The molecular geometry of this compound is first optimized in its ground state (S₀) using Density Functional Theory (DFT). A common functional, such as B3LYP, is used with a suitable basis set (e.g., 6-31G(d)).[7]

  • Excited State Calculations : Using the optimized ground-state geometry, single-point TD-DFT calculations are performed to compute the vertical excitation energies (corresponding to UV-Vis absorption), oscillator strengths, and the character of the electronic transitions (e.g., π → π, n → π).[9]

  • Frontier Molecular Orbitals (FMOs) : The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key parameter related to the molecule's electronic properties and reactivity.[10][11][12]

Visualizations

Computational Workflow for Photophysical Properties

G cluster_0 Computational Analysis Workflow cluster_1 Calculated Properties mol_structure Define Molecular Structure gs_opt Ground State Optimization (DFT, e.g., B3LYP/6-31G(d)) mol_structure->gs_opt freq_calc Frequency Calculation (Confirm Minimum) gs_opt->freq_calc td_dft Excited State Calculation (TD-DFT) gs_opt->td_dft abs_spec Absorption Spectra (λ_max, Oscillator Strength) td_dft->abs_spec fmo Frontier Orbitals (HOMO, LUMO, Energy Gap) td_dft->fmo em_spec Emission Spectra (Requires Excited State Opt.) td_dft->em_spec

Caption: A typical workflow for the computational analysis of a molecule's photophysical properties using DFT and TD-DFT methods.

Frontier Molecular Orbitals (HOMO/LUMO)

G cluster_0 Electronic Transition LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO HOMO (Highest Occupied Molecular Orbital) HOMO->LUMO   ΔE = hν (Absorption) Energy Energy

Caption: Energy level diagram illustrating the electronic transition from the HOMO to the LUMO upon photon absorption.

Potential Biological Signaling Pathway Inhibition

While no signaling pathways have been definitively elucidated for this compound specifically, its structural relatives, the β-carboline alkaloids, have been shown to possess broad biological activity. One identified mechanism is the inhibition of the TGF-β/Smad signaling pathway, which is implicated in fibrosis.[13]

G cluster_smad Smad Phosphorylation TGFB TGF-β1 Receptor TGF-β Receptor (Type I/II) TGFB->Receptor Smad23 Smad2/3 Receptor->Smad23 Carboline β-Carboline (e.g., this compound) Carboline->Receptor Inhibition pSmad23 p-Smad2/3 Smad23->pSmad23 Phosphorylation SmadComplex p-Smad2/3-Smad4 Complex pSmad23->SmadComplex Smad4 Smad4 Smad4->SmadComplex Nucleus Nucleus SmadComplex->Nucleus Translocation Transcription Gene Transcription (e.g., Collagen, α-SMA) SmadComplex->Transcription Fibrosis Fibrosis Transcription->Fibrosis

Caption: Proposed inhibitory mechanism of carbolines on the TGF-β/Smad signaling pathway, a key driver of fibrosis.

References

Theoretical and Computational Insights into δ-Carboline: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

δ-Carboline, a nitrogen-containing tricyclic aromatic heterocycle, has emerged as a scaffold of significant interest in medicinal chemistry and drug development. Its derivatives have demonstrated a wide array of biological activities, notably as potential anticancer agents. This technical guide provides an in-depth overview of the theoretical and computational studies that have been instrumental in elucidating the structure-activity relationships, potential mechanisms of action, and physicochemical properties of δ-carboline and its analogues. This document summarizes key quantitative data from computational analyses, details relevant experimental and computational protocols, and visualizes pertinent biological pathways and workflows to facilitate further research and development in this promising area.

Introduction

Carbolines are a class of indole alkaloids characterized by a pyrido[3,4-b]indole core structure. They exist as four distinct isomers—α, β, γ, and δ—differentiated by the position of the nitrogen atom in the pyridine ring. Among these, δ-carboline has attracted considerable attention for its presence in various natural products and its potent biological activities. Theoretical and computational chemistry plays a pivotal role in modern drug discovery by providing insights into molecular properties, predicting biological activity, and guiding the design of novel therapeutic agents. This guide focuses on the application of these in silico methods to the study of δ-carboline.

Theoretical Studies of the δ-Carboline Core

Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are powerful tools for understanding the intrinsic electronic and structural properties of molecules like δ-carboline. These studies provide fundamental data on molecular geometry, electronic structure, and reactivity.

Molecular Geometry Optimization

Table 1: Calculated Geometrical Parameters for δ-Carboline (Illustrative)

ParameterValue (B3LYP/6-31G*)
Bond Lengths (Å)
C1-C21.38
C2-C31.41
C3-C41.39
C4-N51.37
N5-C5a1.39
C5a-C9b1.42
C9b-N91.38
N9-C9a1.39
C9a-C4a1.41
C4a-C41.40
C5a-C5b1.44
C5b-C61.37
C6-C71.40
C7-C81.38
C8-C91.40
C9-C9a1.42
Bond Angles (°) **
C2-C1-H1120.5
C1-C2-C3120.1
C2-C3-C4120.2
C3-C4-N5122.5
C4-N5-C5a117.8
N5-C5a-C9b121.5
C5a-C9b-N9108.2
C9b-N9-C9a109.5
N9-C9a-C4a107.5
C9a-C4a-C4133.2
Dihedral Angles (°) **
C1-C2-C3-C40.0
C4-N5-C5a-C9b0.1
N9-C9a-C4a-C4-179.9

Note: The data in this table is illustrative and based on typical results from DFT calculations for similar aromatic systems. Specific values would need to be obtained from dedicated calculations on δ-carboline.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and reactivity. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability and reactivity. A smaller gap suggests higher reactivity.

Table 2: Calculated Electronic Properties of δ-Carboline (Illustrative)

PropertyValue (B3LYP/6-31G*)
HOMO Energy-5.8 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap4.6 eV

Note: This data is illustrative. The exact values are dependent on the level of theory and basis set used in the calculation.

Computational Drug Design and Screening

Computational methods are extensively used to design and screen δ-carboline derivatives for their potential as therapeutic agents, particularly in the field of oncology.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecule ligands to a protein target.

A notable application for δ-carboline derivatives has been the investigation of their potential as inhibitors of α-Topoisomerase II (α-Topo II), a well-established target for anticancer drugs.[1]

Table 3: Summary of a Molecular Docking Study of δ-Carboline Derivatives with α-Topoisomerase II

ParameterDetails
Protein Target Human α-Topoisomerase II
PDB ID 1ZXM[1]
Ligands Designed δ-carboline derivatives fused with pyrrolidine-2,5-dione.[1]
Docking Software Discovery Studio 4.1 (using Libdock and Cdocker protocols)[2]
Key Interactions The succinimide moiety of the derivatives can interact with the ATP binding pocket of α-Topo II through hydrogen bonds.[1]
Binding Energy Several designed compounds showed good binding activity compared to the co-crystal ligand.[3]
Physicochemical Properties and ADMET Prediction

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in early-stage drug discovery to assess the drug-likeness of candidate molecules. For a series of 300 designed δ-carboline derivatives, these properties were computationally evaluated.[2]

Table 4: Predicted Physicochemical Properties of Designed δ-Carboline Derivatives

PropertyRange of Values
Molecular Weight237 - 445
AlogP0.958 - 5.767
Hydrogen Bond Donors0 - 3
Hydrogen Bond Acceptors3 - 7
Rotatable Bonds0 - 5

These designed derivatives were found to generally adhere to Lipinski's rule of five, suggesting good potential for oral bioavailability.[2]

Potential Signaling Pathways and Mechanisms of Action

While the precise signaling pathways modulated by δ-carboline are still under active investigation, studies on related carboline isomers provide valuable insights into potential mechanisms, particularly in the context of cancer.

Inhibition of Topoisomerase II

As indicated by molecular docking studies, δ-carboline derivatives are predicted to inhibit α-Topoisomerase II.[1] This enzyme plays a crucial role in DNA replication and transcription. Its inhibition leads to the accumulation of DNA double-strand breaks, ultimately triggering apoptosis in rapidly dividing cancer cells.

Topoisomerase_II_Inhibition dCarboline δ-Carboline Derivative TopoII α-Topoisomerase II dCarboline->TopoII Inhibits DNA_Replication DNA Replication & Transcription TopoII->DNA_Replication Enables DSB DNA Double-Strand Breaks TopoII->DSB Prevents repair of Apoptosis Apoptosis DSB->Apoptosis Induces

Inhibition of α-Topoisomerase II by δ-Carboline Derivatives.
Modulation of the p53 Signaling Pathway

The tumor suppressor protein p53 is a key regulator of the cell cycle and apoptosis. Studies on β-carboline derivatives have shown their ability to activate the p53 signaling pathway, leading to cell cycle arrest and apoptosis in cancer cells.[4][5] It is plausible that δ-carboline derivatives may exert their anticancer effects through a similar mechanism.

p53_Pathway dCarboline δ-Carboline Derivative Cellular_Stress Cellular Stress (e.g., DNA Damage) dCarboline->Cellular_Stress Induces p53 p53 Activation Cellular_Stress->p53 Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis

Potential Modulation of the p53 Signaling Pathway.

Experimental and Computational Protocols

This section outlines the general methodologies employed in the theoretical and computational investigation of δ-carboline and its derivatives, based on the available literature.

Density Functional Theory (DFT) Calculations

A typical workflow for performing DFT calculations on the δ-carboline core is as follows:

DFT_Workflow start Define δ-Carboline Input Structure geom_opt Geometry Optimization (e.g., B3LYP/6-31G*) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc verify_min Verify True Minimum (No imaginary frequencies) freq_calc->verify_min homo_lumo HOMO-LUMO Energy Calculation verify_min->homo_lumo end Output Geometric and Electronic Properties homo_lumo->end

General Workflow for DFT Calculations.

Protocol Details:

  • Input Structure: A 3D structure of δ-carboline is created using molecular modeling software.

  • Geometry Optimization: The structure is optimized to its lowest energy conformation using a DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-31G*).

  • Frequency Calculation: A frequency calculation is performed on the optimized geometry to ensure it represents a true energy minimum (i.e., no imaginary frequencies).

  • Electronic Properties: The energies of the HOMO and LUMO are calculated to determine the HOMO-LUMO gap.

Molecular Docking

The general protocol for molecular docking of δ-carboline derivatives into a protein target is as follows:

Docking_Workflow prep_protein Prepare Protein Target (e.g., PDB: 1ZXM) define_site Define Binding Site prep_protein->define_site docking Perform Docking (e.g., CDOCKER in Discovery Studio) define_site->docking prep_ligands Prepare Ligands (δ-Carboline Derivatives) prep_ligands->docking analyze Analyze Docking Poses and Binding Interactions docking->analyze score Score and Rank Ligands analyze->score

General Workflow for Molecular Docking Studies.

Protocol Details:

  • Protein Preparation: The 3D crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-ligands are typically removed, and hydrogen atoms are added.

  • Binding Site Definition: The active site or binding pocket of the protein is defined.

  • Ligand Preparation: The 3D structures of the δ-carboline derivatives are generated and optimized.

  • Docking Simulation: A docking algorithm is used to place the ligands into the defined binding site and score their interactions.

  • Analysis: The resulting docking poses are analyzed to identify key binding interactions (e.g., hydrogen bonds, hydrophobic interactions).

Conclusion and Future Perspectives

Theoretical and computational studies have provided invaluable insights into the chemical nature and potential therapeutic applications of δ-carboline and its derivatives. Molecular docking studies have identified α-Topoisomerase II as a promising target, and in silico ADMET predictions have guided the design of drug-like candidates. While the precise signaling pathways are still being elucidated, evidence from related carboline isomers suggests the involvement of critical cancer-related pathways such as p53.

Future research should focus on obtaining experimental validation for the computationally predicted activities and mechanisms. The synthesis and biological evaluation of the most promising computationally designed δ-carboline derivatives are crucial next steps. Furthermore, more advanced computational techniques, such as molecular dynamics simulations and free energy calculations, can provide a more dynamic and quantitative understanding of the binding of δ-carboline derivatives to their biological targets. The continued synergy between computational and experimental approaches will undoubtedly accelerate the development of novel δ-carboline-based therapeutics.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 5H-Pyrido[3,2-b]indole via the Pictet-Spengler Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5H-pyrido[3,2-b]indole, also known as γ-carboline, scaffold is a privileged heterocyclic motif found in numerous biologically active compounds. Derivatives of this core structure have garnered significant interest in medicinal chemistry due to their diverse pharmacological properties, including potential neuroprotective, anticancer, and anti-inflammatory activities. The Pictet-Spengler reaction and its variants offer a robust and versatile strategy for the construction of the carboline framework. This application note provides detailed protocols for the synthesis of tetrahydro-γ-carbolines, the hydrogenated precursors to 5H-pyrido[3,2-b]indoles, via an organocatalyzed iso-Pictet-Spengler reaction.

Quantitative Data Summary

The efficiency of the iso-Pictet-Spengler reaction for the synthesis of tetrahydro-γ-carbolines is influenced by the choice of substrates, catalysts, and reaction conditions. Below is a summary of representative quantitative data from the organocatalytic synthesis of various tetrahydro-γ-carboline derivatives.

EntryAldehyde/Ketone SubstrateCatalyst SystemSolventTime (h)Yield (%)Diastereomeric Ratio (d.r.)Enantiomeric Excess (e.e., %)
1PhenylacetaldehydeChiral Thiourea / Benzoic AcidToluene2485>20:192
24-ChlorobenzaldehydeChiral Thiourea / Benzoic AcidToluene1>98 (conversion)-66
3IsobutyraldehydeChiral Thiourea / Benzoic AcidToluene2491>20:189
4CyclohexanecarbaldehydeChiral Thiourea / Benzoic AcidToluene487510:195
5AcetoneChiral Thiourea / Benzoic AcidToluene7295-76

Experimental Protocols

The following protocols are detailed methodologies for the key experiments in the synthesis of tetrahydro-γ-carbolines.

Protocol 1: General Procedure for the Organocatalytic Enantioselective iso-Pictet-Spengler Reaction

This protocol describes the synthesis of chiral tetrahydro-γ-carbolines from isotryptamines and aldehydes using a chiral thiourea and benzoic acid co-catalyst system.[1]

Materials:

  • Isotryptamine (1.0 equiv)

  • Aldehyde (1.1 equiv)

  • Chiral Thiourea Catalyst (e.g., (R,R)-N-(3,5-bis(trifluoromethyl)phenyl)-N'-(2-(dimethylamino)cyclohexyl)thiourea) (20 mol %)

  • Benzoic Acid (10 mol %)

  • Toluene (Anhydrous)

  • Deuterated Chloroform (CDCl₃) for NMR analysis

  • Boc Anhydride (for derivatization for analysis)

  • Silica Gel for column chromatography

Equipment:

  • Oven-dried glassware

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • NMR Spectrometer

  • High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase

Procedure:

  • Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar, add the chiral thiourea catalyst (0.040 mmol, 20 mol %) and benzoic acid (0.020 mmol, 10 mol %).

  • Addition of Reactants: Add isotryptamine (0.200 mmol, 1.0 equiv) followed by anhydrous toluene. Stir the mixture until all solids are dissolved.

  • Initiation of Reaction: Add the aldehyde (0.220 mmol, 1.1 equiv) to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature for the time indicated in the data table (typically 1-48 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired tetrahydro-γ-carboline.

  • Analysis: Determine the diastereoselectivity by ¹H NMR analysis of the crude reaction mixture. For enantioselectivity determination, the product can be derivatized (e.g., Boc protection) and analyzed by chiral HPLC.[1]

Protocol 2: Aromatization of Tetrahydro-γ-carboline to this compound

This is a general procedure for the oxidation of the tetrahydro-γ-carboline to the fully aromatic γ-carboline.

Materials:

  • Tetrahydro-γ-carboline

  • Palladium on carbon (10 wt. % Pd/C)

  • Solvent (e.g., Toluene, Xylene, or Decalin)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the tetrahydro-γ-carboline in a high-boiling point solvent like toluene.

  • Addition of Catalyst: Add 10 wt. % palladium on carbon to the solution.

  • Reaction: Heat the mixture to reflux for several hours, monitoring the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the palladium catalyst.

  • Purification: Wash the Celite pad with the reaction solvent. Combine the filtrates and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Visualizations

Experimental Workflow

G Experimental Workflow for Tetrahydro-γ-carboline Synthesis cluster_prep Reactant Preparation cluster_reaction Pictet-Spengler Reaction cluster_workup Work-up & Purification cluster_analysis Product Analysis A Dissolve Isotryptamine, Chiral Catalyst, and Benzoic Acid in Toluene B Add Aldehyde to Initiate Reaction A->B Start Reaction C Stir at Room Temperature (1-48h) B->C Monitor by TLC D Concentrate Reaction Mixture C->D Reaction Complete E Purify by Flash Column Chromatography D->E F Characterize by NMR and HPLC E->F

Caption: Workflow for the synthesis of tetrahydro-γ-carbolines.

Logical Relationship in the iso-Pictet-Spengler Reaction

G Key Transformations in the iso-Pictet-Spengler Reaction Reactants Isotryptamine + Aldehyde Iminium Iminium Ion Intermediate Reactants->Iminium Condensation Cyclization Intramolecular Cyclization Iminium->Cyclization Electrophilic Attack Product Tetrahydro-γ-carboline Cyclization->Product Ring Closure

Caption: Logical flow of the iso-Pictet-Spengler reaction.

References

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of δ-Carboline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The δ-carboline scaffold is a key structural motif present in numerous biologically active natural products and pharmaceutical agents. The development of efficient and versatile synthetic methods to access this privileged heterocyclic system is of significant interest in medicinal chemistry and drug discovery. Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the construction of complex molecular architectures, and their application to the synthesis of δ-carboline derivatives has enabled the rapid generation of diverse compound libraries.

These application notes provide detailed protocols and comparative data for two prominent palladium-catalyzed methods for the synthesis of δ-carboline derivatives, empowering researchers to effectively implement these strategies in their own laboratories.

Method 1: Sequential Larock Heteroannulation/Electrocyclization Cascade

This method provides a facile route to multisubstituted δ-carbolines through a palladium-catalyzed sequential reaction of 2-iodoanilines and N-tosyl-enynamines. The cascade process involves a Larock heteroannulation, followed by elimination, electrocyclization, and an oxidative aromatization sequence.

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine: - 2-Iodoaniline derivative - N-Tosyl-enynamine derivative - Pd(OAc)₂ - PPh₃ - Cs₂CO₃ - DMF heating Heat at 100 °C (24-36 h) reagents->heating filter Cool to RT, filter heating->filter extract Extract with EtOAc filter->extract dry Dry (Na₂SO₄), concentrate extract->dry purify Column Chromatography (Silica gel, petroleum ether/EtOAc) dry->purify product δ-Carboline Derivative purify->product

Caption: General workflow for the sequential palladium-catalyzed synthesis of δ-carbolines.

Detailed Experimental Protocol

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • 2-Iodoaniline derivatives

  • N-Tosyl-enynamine derivatives

  • Ethyl acetate (EtOAc)

  • Petroleum ether

  • Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Schlenk tube or round-bottom flask with a reflux condenser

  • Magnetic stirrer with heating plate

  • Standard glassware for organic synthesis

  • Rotary evaporator

  • Chromatography columns

Procedure:

  • To a dried Schlenk tube under an argon atmosphere, add the 2-iodoaniline derivative (0.5 mmol, 1.0 equiv), N-tosyl-enynamine derivative (0.6 mmol, 1.2 equiv), Pd(OAc)₂ (0.025 mmol, 5 mol%), PPh₃ (0.05 mmol, 10 mol%), and Cs₂CO₃ (1.5 mmol, 3.0 equiv).

  • Add anhydrous DMF (5 mL) to the tube via syringe.

  • Stir the reaction mixture at 100 °C for 24-36 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite and wash the pad with ethyl acetate.

  • The filtrate is then washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford the desired δ-carboline derivative.

Substrate Scope and Yields

The following table summarizes the yields obtained for a variety of substituted δ-carbolines using this protocol.

Entry2-Iodoaniline (R¹)N-Tosyl-enynamine (R², R³)ProductYield (%)
1HPh, H5-Phenyl-9H-pyrido[3,4-b]indole75
24-MePh, H7-Methyl-5-phenyl-9H-pyrido[3,4-b]indole82
34-OMePh, H7-Methoxy-5-phenyl-9H-pyrido[3,4-b]indole78
44-ClPh, H7-Chloro-5-phenyl-9H-pyrido[3,4-b]indole65
5H4-MeC₆H₄, H5-(p-Tolyl)-9H-pyrido[3,4-b]indole79
6H4-ClC₆H₄, H5-(4-Chlorophenyl)-9H-pyrido[3,4-b]indole71
7HPh, Me6-Methyl-5-phenyl-9H-pyrido[3,4-b]indole72

Method 2: Palladium-Catalyzed Heteroannulation of Allenamides

This approach provides a rapid and efficient synthesis of δ-carbolines through the palladium(0)-catalyzed reaction between allenamides and aryl iodides or bromides. This one-pot intermolecular assembly is notable for its speed and the critical role of the phosphine ligand in achieving high yields.

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine: - Allenamide derivative - Aryl halide (iodide or bromide) - Pd₂(dba)₃ - t-Bu-Xantphos - Ag₂CO₃ - Dioxane heating Heat at 100 °C (0.5-1.5 h) reagents->heating filter Cool to RT, filter through Celite heating->filter concentrate Concentrate under vacuum filter->concentrate purify Column Chromatography (Silica gel, EtOAc/Hexane) concentrate->purify product δ-Carboline Derivative purify->product

Caption: General workflow for the palladium-catalyzed heteroannulation of allenamides.

Detailed Experimental Protocol

Materials:

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 4,5-Bis(di-tert-butylphosphino)-9,9-dimethylxanthene (t-Bu-Xantphos)

  • Silver(I) carbonate (Ag₂CO₃)

  • 1,4-Dioxane, anhydrous

  • Allenamide derivatives

  • Aryl iodide or aryl bromide derivatives

  • Ethyl acetate (EtOAc)

  • Hexane

  • Celite

  • Silica gel for column chromatography

Equipment:

  • Sealed tube

  • Magnetic stirrer with heating plate

  • Standard glassware for organic synthesis

  • Rotary evaporator

  • Chromatography columns

Procedure:

  • To a sealed tube under an argon atmosphere, add the allenamide derivative (0.2 mmol, 1.0 equiv), aryl halide (0.24 mmol, 1.2 equiv), Pd₂(dba)₃ (0.01 mmol, 5 mol%), t-Bu-Xantphos (0.02 mmol, 10 mol%), and Ag₂CO₃ (0.4 mmol, 2.0 equiv).

  • Add anhydrous 1,4-dioxane (2 mL) to the tube.

  • Seal the tube and stir the reaction mixture at 100 °C for 0.5-1.5 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • The resulting crude residue is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to yield the pure δ-carboline product.

Substrate Scope and Yields

The following table illustrates the scope of the reaction with various allenamides and aryl halides, along with the corresponding yields.

EntryAllenamide (R¹)Aryl Halide (R², X)ProductYield (%)
1TsPhenyl, I5-Phenyl-9-tosyl-9H-pyrido[3,4-b]indole85
2Ts4-Tolyl, I5-(p-Tolyl)-9-tosyl-9H-pyrido[3,4-b]indole88
3Ts4-Methoxyphenyl, I5-(4-Methoxyphenyl)-9-tosyl-9H-pyrido[3,4-b]indole82
4Ts4-Chlorophenyl, I5-(4-Chlorophenyl)-9-tosyl-9H-pyrido[3,4-b]indole78
5TsPhenyl, Br5-Phenyl-9-tosyl-9H-pyrido[3,4-b]indole75
6BocPhenyl, I9-Boc-5-phenyl-9H-pyrido[3,4-b]indole70
7Ts2-Naphthyl, I5-(Naphthalen-2-yl)-9-tosyl-9H-pyrido[3,4-b]indole80

Conclusion

The palladium-catalyzed methodologies presented herein offer efficient and versatile strategies for the synthesis of δ-carboline derivatives. The sequential Larock heteroannulation provides a direct route to multisubstituted δ-carbolines from readily available starting materials. The heteroannulation of allenamides offers a rapid, one-pot procedure with a broad substrate scope. The choice of method will depend on the desired substitution pattern and the availability of starting materials. These detailed protocols and comparative data serve as a valuable resource for researchers engaged in the synthesis of novel δ-carboline-based compounds for drug discovery and development.

Application Notes: 5H-Pyrido[3,2-b]indole as a Versatile Scaffold for Fluorescent Probes in Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5H-Pyrido[3,2-b]indole, a heterocyclic aromatic compound, presents a promising scaffold for the development of novel fluorescent probes for cellular imaging. While direct applications of this compound are an emerging area of research, its structural isomers, such as the extensively studied β-carbolines (9H-pyrido[3,4-b]indoles) and α-carbolines (9H-pyrido[2,3-b]indoles), have demonstrated significant potential in various bioimaging applications.[1][2] These related compounds exhibit favorable photophysical properties, including strong fluorescence and environmental sensitivity, making them excellent candidates for the design of probes that can visualize and quantify biological molecules and processes within living cells.[3][4]

The core structure of pyridoindole offers a tunable platform where chemical modifications can be introduced to modulate its spectral properties and to incorporate specific recognition moieties for various analytes.[5][6] This allows for the rational design of probes with tailored functions, such as detecting metal ions, monitoring pH changes, or imaging specific organelles like lipid droplets.[5][7] The structural similarity of the indole moiety to the amino acid tryptophan also suggests high biocompatibility and potential for developing fluorogenic unnatural amino acids for studying protein interactions.[5]

These application notes provide a comprehensive overview of the potential uses of this compound-based fluorescent probes, with detailed protocols and data extrapolated from closely related and isomeric compounds. The information is intended to guide researchers, scientists, and drug development professionals in harnessing the potential of this versatile fluorophore scaffold.

Data Presentation: Photophysical Properties of Pyridoindole-Based Fluorescent Probes

The photophysical characteristics of fluorescent probes are critical for their successful application in cell imaging. The following tables summarize the key quantitative data for a selection of pyridoindole and related heterocyclic fluorescent probes, providing a reference for the expected performance of probes based on the this compound scaffold.

Table 1: Photophysical Properties of Pyrido[3,2-b]indolizine Derivatives [5]

CompoundR¹ Substituentλ_abs (nm)λ_em (nm)Stokes Shift (nm)Quantum Yield (Φ)
1 NO₂443503600.002
2 CN420511910.11
3 H4095241150.35
4 OMe4245481240.61
5 Et4125681560.45

Data obtained in Dimethylsulfoxide (DMSO).

Table 2: Performance of β-Carboline-Based Fluorescent Probes for Zn²⁺ Detection [3]

ProbeFluorescence Enhancement (-fold)Limit of Detection (nM)
CS1 5.04.5
CS2 6.50.51
CS3 14.60.38

Table 3: Properties of a β-Carboline-Based H₂O₂ Probe

ProbeFluorescence Turn-On (-fold)
16c > 11

Experimental Protocols

This section provides detailed methodologies for the application of this compound-based fluorescent probes in cell imaging. These protocols are based on established procedures for related fluorescent probes and can be adapted as a starting point for new probes derived from the this compound scaffold.

Protocol 1: General Live-Cell Imaging

This protocol outlines the basic steps for labeling and imaging live cells with a pyridoindole-based fluorescent probe.

Materials:

  • This compound-based fluorescent probe

  • Live-cell imaging medium (e.g., phenol red-free DMEM)

  • Phosphate-buffered saline (PBS)

  • Cells of interest cultured on glass-bottom dishes or coverslips

  • Fluorescence microscope with appropriate filter sets and environmental chamber (37°C, 5% CO₂)

Procedure:

  • Probe Preparation: Prepare a stock solution of the fluorescent probe (typically 1-10 mM) in a suitable solvent like DMSO.

  • Cell Seeding: Seed the cells on a glass-bottom dish or coverslip at a density that allows for individual cell imaging and incubate until they adhere and reach the desired confluency.

  • Probe Loading:

    • Prepare a working solution of the probe by diluting the stock solution in pre-warmed live-cell imaging medium to the desired final concentration (typically 1-10 µM).

    • Remove the culture medium from the cells and wash once with pre-warmed PBS.

    • Add the probe-containing imaging medium to the cells and incubate for 15-60 minutes at 37°C, protected from light.

  • Washing (Optional): For probes that are not fluorogenic, it may be necessary to wash the cells to remove unbound probe and reduce background fluorescence. Wash the cells 2-3 times with pre-warmed live-cell imaging medium.

  • Imaging:

    • Place the dish or coverslip on the microscope stage within the environmental chamber.

    • Acquire images using the appropriate excitation and emission filters for the probe.

    • Optimize imaging parameters (e.g., exposure time, laser power) to obtain a good signal-to-noise ratio while minimizing phototoxicity.

Protocol 2: Detection of a Specific Analyte (e.g., Metal Ions)

This protocol describes the use of a "turn-on" pyridoindole-based probe to detect a specific analyte in live cells.

Materials:

  • Analyte-sensitive this compound-based fluorescent probe

  • Cell line of interest (e.g., HeLa, HepG2)

  • Solution of the analyte (e.g., ZnCl₂)

  • Chelator solution (for reversibility testing, e.g., EDTA)

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Culture and Probe Loading: Follow steps 1-3 from Protocol 1 to load the cells with the analyte-sensitive probe.

  • Analyte Treatment:

    • After probe loading and washing (if necessary), add a solution of the analyte at a known concentration to the cells.

    • Incubate for a sufficient time for the analyte to enter the cells and interact with the probe (e.g., 30 minutes).

  • Imaging and Quantification:

    • Image the cells using fluorescence microscopy. A significant increase in fluorescence intensity should be observed in the presence of the analyte.

    • For quantitative analysis, use a fluorescence plate reader to measure the fluorescence intensity before and after analyte addition.

  • Reversibility Test (Optional): To test the reversibility of the probe, add a chelator for the analyte and monitor the fluorescence signal. A decrease in fluorescence intensity indicates a reversible interaction.

Protocol 3: Assessment of Probe Cytotoxicity

It is crucial to ensure that the fluorescent probe is not toxic to the cells at the concentrations used for imaging.

Materials:

  • This compound-based fluorescent probe

  • Cells of interest

  • 96-well plates

  • Cell viability assay kit (e.g., MTT, PrestoBlue)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

  • Probe Incubation: Treat the cells with a range of concentrations of the fluorescent probe for a duration relevant to the imaging experiment (e.g., 1-24 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Cell Viability Assay: After the incubation period, perform the cell viability assay according to the manufacturer's instructions.

  • Data Analysis: Quantify the results and plot cell viability as a function of probe concentration to determine the non-toxic concentration range.

Mandatory Visualization

The following diagrams illustrate key concepts and workflows related to the use of this compound-based fluorescent probes.

G cluster_prep Preparation cluster_labeling Labeling cluster_imaging Imaging & Analysis prep_probe Prepare Probe Stock (1-10 mM in DMSO) dilute_probe Dilute Probe in Imaging Medium (1-10 µM) prep_probe->dilute_probe seed_cells Seed Cells on Glass-Bottom Dish load_cells Incubate Cells with Probe (15-60 min, 37°C) seed_cells->load_cells dilute_probe->load_cells wash_cells Wash Cells (Optional) load_cells->wash_cells acquire_images Acquire Images on Fluorescence Microscope wash_cells->acquire_images analyze_data Analyze Data (Localization, Intensity) acquire_images->analyze_data

Caption: Experimental workflow for live-cell imaging.

G cluster_system Probe-Analyte Interaction cluster_mechanism Simplified PET Mechanism probe_off Pyridoindole Probe (Low Fluorescence) probe_on Probe-Analyte Complex (High Fluorescence) probe_off->probe_on Binding pet_off e⁻ transfer quenches fluorescence pet_on Binding inhibits e⁻ transfer, restoring fluorescence analyte Analyte (e.g., Zn²⁺) analyte->probe_on

Caption: "Turn-on" fluorescence sensing mechanism.

References

Application of 5H-Pyrido[3,2-b]indole in Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The quest for highly efficient and stable organic light-emitting diodes (OLEDs), particularly for blue phosphorescent and thermally activated delayed fluorescence (TADF) devices, has driven the exploration of novel organic semiconductor materials. Among these, derivatives of 5H-Pyrido[3,2-b]indole, also known as δ-carboline, have emerged as a promising class of materials. Their unique molecular structure, which combines an electron-rich carbazole-like moiety with an electron-deficient pyridine ring, imparts bipolar charge transport properties and high triplet energies, addressing key challenges in OLED technology.

Pyridoindole derivatives offer the potential for both high triplet energy and efficient electron-transporting abilities.[1] This makes them suitable as host materials in phosphorescent OLEDs (PhOLEDs), where they facilitate efficient energy transfer to the phosphorescent emitter.[1] The nitrogen atom's position in the carboline structure significantly influences the material's photophysical properties and the performance of the resulting OLED devices.[2] Specifically, δ-carboline derivatives have demonstrated deeper Lowest Unoccupied Molecular Orbital (LUMO) levels compared to α-carboline based materials, indicating better electron-accepting capabilities.[1]

Recent research has focused on synthesizing various derivatives of this compound and incorporating them into OLED device architectures. These efforts have led to the development of highly efficient blue OLEDs. For instance, devices using δ-carboline derivatives with a biphenyl linkage have achieved high efficiencies.[1] Furthermore, this compound has been utilized in creating efficient blue emitters by capping it with 9,10-diphenylanthracene groups.[3]

Quantitative Data Summary

The performance of OLEDs incorporating this compound derivatives is summarized in the table below. This data highlights their potential in achieving high efficiencies for blue-emitting devices.

Material NameDevice ApplicationMax. Luminous Efficiency (cd/A)Max. Power Efficiency (lm/W)Max. External Quantum Efficiency (EQE) (%)CIE Coordinates (x, y)
mCdP (1,3-bis(5H-pyrido[3,2-b]indol-5-yl)benzene)Blue PhOLED Host42.635.320.8Not Specified
26mCdPy (2,6-bis(5H-pyrido[3,2-b]indol-5-yl)pyridine)Blue PhOLED HostNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
5-(9,10-diphenyl-2-(5H-pyrido[3,2-b]indol-5-yl)anthracen-6-yl)-5H-pyrido[3,2-b]indoleBlue Emitter5.992.703.94(0.15, 0.21)

Experimental Protocols

Synthesis of this compound Derivatives (General Procedure)

A general synthetic route to δ-carboline derivatives involves the coupling of this compound with a suitable aromatic linking group. The following is a representative protocol based on the synthesis of materials like mCdP.

Materials:

  • This compound

  • 1,3-Dibromobenzene (or other dihalo-aromatic linker)

  • Palladium catalyst (e.g., Pd(OAc)2)

  • Ligand (e.g., a phosphine-based ligand)

  • Base (e.g., NaOtBu)

  • Anhydrous solvent (e.g., Toluene)

Procedure:

  • In a glovebox, a reaction flask is charged with this compound, 1,3-dibromobenzene, palladium catalyst, and ligand.

  • Anhydrous toluene is added, and the mixture is stirred.

  • The base is added, and the reaction mixture is heated to reflux under an inert atmosphere (e.g., nitrogen or argon) for 24-48 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and quenched with water.

  • The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., dichloromethane).

  • The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the desired this compound derivative.

OLED Device Fabrication and Characterization Workflow

The following diagram illustrates the general workflow from material synthesis to the fabrication and testing of an OLED device.

G OLED Fabrication and Characterization Workflow cluster_synthesis Material Synthesis & Purification cluster_fabrication Device Fabrication (Vacuum Thermal Evaporation) cluster_characterization Device Characterization synthesis Synthesis of This compound Derivative purification Purification (e.g., Chromatography, Sublimation) synthesis->purification cleaning Substrate Cleaning (ITO Glass) purification->cleaning deposition Sequential Deposition of Organic Layers and Cathode cleaning->deposition encapsulation Encapsulation deposition->encapsulation el_spectra Electroluminescence Spectra Measurement encapsulation->el_spectra performance Current-Voltage-Luminance (J-V-L) Characteristics encapsulation->performance efficiency Efficiency Calculation (EQE, Power, Current) el_spectra->efficiency performance->efficiency

Caption: Workflow for OLED material synthesis, device fabrication, and characterization.

Typical OLED Device Structure

A typical multilayer OLED structure incorporating a this compound derivative as a host material in the emissive layer is depicted below.

G Typical OLED Device Architecture anode Anode (ITO) htl Hole Injection/Transport Layer (HIL/HTL) anode->htl eml Emissive Layer (EML) (this compound derivative host + Phosphorescent Dopant) htl->eml hbl Hole Blocking Layer (HBL) eml->hbl etl Electron Transport Layer (ETL) hbl->etl eil Electron Injection Layer (EIL) etl->eil cathode Cathode (e.g., LiF/Al) eil->cathode

Caption: Multilayer structure of a typical phosphorescent OLED.

Protocol for OLED Fabrication

This protocol outlines the fabrication of a multilayer OLED using vacuum thermal evaporation.

Equipment and Materials:

  • Patterned Indium Tin Oxide (ITO) coated glass substrates

  • Organic materials: Hole-injection layer (HIL), hole-transport layer (HTL), this compound-based host, phosphorescent dopant, hole-blocking layer (HBL), electron-transport layer (ETL)

  • Electron-injection layer material (e.g., LiF)

  • Cathode material (e.g., Al)

  • Vacuum thermal evaporation system

  • Glovebox system

  • UV-curable epoxy and glass lids for encapsulation

Procedure:

  • Substrate Cleaning:

    • Clean the ITO-coated glass substrates sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropyl alcohol.

    • Dry the substrates using a nitrogen gun.

    • Treat the cleaned substrates with UV-ozone for 15 minutes to improve the work function of the ITO.

  • Layer Deposition:

    • Immediately transfer the cleaned substrates into a high-vacuum thermal evaporation chamber (base pressure < 10⁻⁶ Torr).

    • Deposit the organic and inorganic layers sequentially without breaking the vacuum. The deposition rate and thickness of each layer should be monitored using quartz crystal microbalances. A typical device structure could be:

      • HIL (e.g., HAT-CN, 10 nm)

      • HTL (e.g., TAPC, 40 nm)

      • EML: Co-evaporate the this compound derivative host and a phosphorescent dopant (e.g., FIrpic for blue emission) with a specific doping concentration (e.g., 10-20 wt%). The typical thickness is 20-30 nm.

      • HBL (e.g., TCTA, 10 nm)

      • ETL (e.g., TPBi, 30 nm)

      • EIL (e.g., LiF, 1 nm)

      • Cathode (e.g., Al, 100 nm)

  • Encapsulation:

    • Transfer the fabricated devices into a nitrogen-filled glovebox.

    • Encapsulate the devices using a UV-curable epoxy and a glass lid to protect them from atmospheric moisture and oxygen.

Characterization

The performance of the fabricated OLEDs can be characterized as follows:

  • The current density-voltage-luminance (J-V-L) characteristics are measured using a source meter and a photometer.

  • The electroluminescence (EL) spectra and Commission Internationale de l'Éclairage (CIE) coordinates are recorded with a spectroradiometer.

  • The external quantum efficiency (EQE), current efficiency, and power efficiency are calculated from the J-V-L and EL data.

References

Application Notes and Protocols: 5H-Pyrido[3,2-b]indole Analogues as Janus Kinase 2 (JAK2) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a pivotal role in cytokine-mediated signaling. The JAK-STAT (Signal Transducer and Activator of Transcription) pathway is crucial for numerous cellular processes, including immunity, cell proliferation, differentiation, and apoptosis. Dysregulation of the JAK-STAT pathway, particularly through hyperactivation of JAK2, is a known driver in various myeloproliferative neoplasms (MPNs), such as polycythemia vera and essential thrombocythemia. Consequently, JAK2 has emerged as a significant therapeutic target for the treatment of these disorders.

This document provides detailed application notes and experimental protocols for the evaluation of 5H-pyrido[3,2-b]indole analogues as potential JAK2 inhibitors. While direct and extensive research on the this compound scaffold as JAK2 inhibitors is limited in publicly available literature, the closely related isomeric scaffold, 5H-pyrido[4,3-b]indole , has been the subject of significant investigation, yielding potent JAK2 inhibitors. The data and protocols presented herein are largely based on studies of these 5H-pyrido[4,3-b]indole analogues, providing a robust framework for investigating the potential of the this compound scaffold.

Data Presentation: In Vitro Activity of 5H-Pyrido[4,3-b]indole Analogues

The following tables summarize the in vitro biochemical and cellular activities of a series of 1-amino-5H-pyrido[4,3-b]indol-4-carboxamide analogues against JAK2. This data is extracted from studies on this well-characterized series and serves as a benchmark for evaluating new compounds based on the this compound scaffold.[1][2][3]

Table 1: Biochemical Inhibitory Activity of 5H-Pyrido[4,3-b]indole Analogues against JAK Family Kinases [2]

Compound IDR GroupJAK2 IC₅₀ (nM)JAK1 IC₅₀ (nM)JAK3 IC₅₀ (nM)TYK2 IC₅₀ (nM)
1 H18>1000023001100
2 4-F-Ph51100450230
3 4-Cl-Ph4890380190
4 4-Me-Ph61500560280
5 2-pyridyl3450210110
65 7-(2-aminopyrimidin-5-yl)-1-{[(1R)-1-cyclopropyl-2,2,2-trifluoroethyl]amino}0.61124014

Table 2: Cellular Activity of 5H-Pyrido[4,3-b]indole Analogues in a Ba/F3-JAK2V617F Proliferation Assay [2]

Compound IDBa/F3-JAK2V617F IC₅₀ (nM)
1 250
2 80
3 70
4 90
5 50
65 3

Signaling Pathway and Experimental Workflows

To facilitate the understanding of the mechanism of action and the experimental procedures, the following diagrams illustrate the JAK-STAT signaling pathway and the workflows for key assays.

JAK_STAT_Pathway cluster_membrane Cell Membrane Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK2 JAK2 Receptor->JAK2 Activation P_JAK2 P-JAK2 JAK2->P_JAK2 Autophosphorylation STAT STAT P_JAK2->STAT Phosphorylation P_STAT P-STAT STAT->P_STAT P_STAT_dimer P-STAT Dimer P_STAT->P_STAT_dimer Dimerization Nucleus Nucleus P_STAT_dimer->Nucleus Translocation Gene_Transcription Gene Transcription Nucleus->Gene_Transcription Inhibitor This compound Analogue Inhibitor->P_JAK2 Inhibition

Caption: The JAK-STAT signaling pathway and the inhibitory action of pyridoindole analogues.

Kinase_Assay_Workflow Start Start Compound_Prep Prepare serial dilution of test compound Start->Compound_Prep Enzyme_Substrate_Mix Add JAK2 enzyme and substrate to plate Compound_Prep->Enzyme_Substrate_Mix Incubate_1 Incubate for compound binding Enzyme_Substrate_Mix->Incubate_1 Add_ATP Initiate reaction with ATP Incubate_1->Add_ATP Incubate_2 Incubate for kinase reaction Add_ATP->Incubate_2 Detect_Signal Add detection reagent (e.g., ADP-Glo™) Incubate_2->Detect_Signal Read_Plate Measure luminescence Detect_Signal->Read_Plate Analyze_Data Calculate % inhibition and IC₅₀ Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for the in vitro JAK2 kinase inhibition assay.

Cell_Assay_Workflow Start Start Seed_Cells Seed JAK2-dependent cells (e.g., Ba/F3-JAK2V617F) Start->Seed_Cells Add_Compound Treat cells with serial dilution of compound Seed_Cells->Add_Compound Incubate Incubate for 48-72 hours Add_Compound->Incubate Assess_Viability Assess cell viability (e.g., MTT or CellTiter-Glo®) Incubate->Assess_Viability Read_Plate Measure absorbance or luminescence Assess_Viability->Read_Plate Analyze_Data Calculate % viability and IC₅₀ Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for the cell-based proliferation assay.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis and evaluation of this compound analogues as JAK2 inhibitors, based on established methods for similar compounds.

Protocol 1: General Synthesis of this compound Core Structure

This protocol describes a potential synthetic route to the this compound core, which can be further functionalized.

Materials:

  • Substituted 2-aminopyridines

  • Substituted 2-halophenylacetonitriles

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Ligand (e.g., Xantphos)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., Toluene or Dioxane)

Procedure:

  • To an oven-dried reaction vessel, add the substituted 2-aminopyridine (1.0 eq), substituted 2-halophenylacetonitrile (1.1 eq), palladium catalyst (0.05 eq), ligand (0.1 eq), and base (2.0 eq).

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., Nitrogen or Argon).

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired this compound analogue.

Protocol 2: In Vitro JAK2 Enzymatic Inhibition Assay (Luminescence-Based)

This protocol is designed to determine the in vitro inhibitory activity of test compounds against purified JAK2 enzyme.

Materials:

  • Recombinant human JAK2 enzyme

  • Substrate peptide (e.g., a biotinylated peptide containing a tyrosine residue)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • Test compounds dissolved in DMSO

  • ATP solution

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well white assay plates

  • Luminometer plate reader

Procedure:

  • Prepare a serial dilution of the test compounds in assay buffer. The final DMSO concentration should be kept below 1%.

  • Add 5 µL of the diluted test compound or vehicle (DMSO) to the wells of a 384-well plate.

  • Add 10 µL of a solution containing the JAK2 enzyme and substrate peptide to each well.

  • Incubate for 10-15 minutes at room temperature to allow for compound binding to the enzyme.

  • Initiate the kinase reaction by adding 10 µL of ATP solution. The final ATP concentration should be close to its Km value for JAK2.

  • Incubate the reaction for 60 minutes at 30°C.

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Protocol 3: Cell-Based Proliferation Assay

This protocol assesses the ability of the test compounds to inhibit the proliferation of a JAK2-dependent cell line.

Materials:

  • Ba/F3 cells engineered to express the constitutively active JAK2V617F mutant

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and appropriate supplements)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • 96-well clear or white-walled tissue culture plates

  • Microplate reader (absorbance or luminescence)

Procedure:

  • Seed the Ba/F3-JAK2V617F cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Prepare a serial dilution of the test compounds in culture medium.

  • Add 100 µL of the diluted compounds or vehicle control to the appropriate wells, resulting in a final volume of 200 µL.

  • Incubate the cells for 48-72 hours.

  • Assess cell viability:

    • For MTT assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) and incubate overnight. Measure the absorbance at 570 nm.

    • For CellTiter-Glo® assay: Equilibrate the plate and reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

Protocol 4: Western Blot Analysis of STAT3 Phosphorylation

This protocol is used to confirm that the inhibition of cell proliferation is due to the inhibition of the JAK2-STAT3 signaling pathway.

Materials:

  • JAK2-dependent cell line (e.g., HEL 92.1.7)

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • Cytokine for stimulation (e.g., IL-6), if required for the cell line

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3, and a loading control (e.g., anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Protein electrophoresis and blotting equipment

Procedure:

  • Seed cells and grow to 70-80% confluency.

  • Starve the cells in serum-free medium for 4-6 hours, if necessary, to reduce basal signaling.

  • Pre-treat the cells with various concentrations of the test compound or vehicle for 1-2 hours.

  • Stimulate the cells with a cytokine (e.g., IL-6 at 20 ng/mL) for 15-30 minutes, if required.

  • Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with the anti-phospho-STAT3 primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an anti-total-STAT3 antibody and then a loading control antibody to ensure equal protein loading.

Conclusion

The provided application notes and protocols offer a comprehensive guide for the investigation of this compound analogues as JAK2 inhibitors. By leveraging the extensive data available for the isomeric 5H-pyrido[4,3-b]indole scaffold, researchers can efficiently design and execute experiments to evaluate the potential of this novel class of compounds. The detailed methodologies for synthesis, in vitro enzymatic assays, cell-based proliferation assays, and target engagement confirmation through Western blotting will enable a thorough characterization of these potential therapeutic agents.

References

Application Notes: Development of Pyrido[3,2-b]indole-Based Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The pyridoindole scaffold, a heterocyclic ring system consisting of fused pyridine and indole rings, is a prominent pharmacophore in medicinal chemistry. Its rigid, planar structure allows for effective interaction with various biological targets, making it a valuable framework for the design of therapeutic agents. While several isomers exist, this document focuses on the development of anticancer agents based on the pyridoindole core, with a particular interest in the 5H-Pyrido[3,2-b]indole structure and its related isomers, which have demonstrated significant potential. These compounds exert their anticancer effects through diverse mechanisms, including the inhibition of tubulin polymerization, modulation of key signaling kinases like Janus Kinase 2 (JAK2), and induction of apoptosis. This document provides an overview of their biological activities, protocols for their evaluation, and insights into their structure-activity relationships (SAR).

Quantitative Data Summary

The antiproliferative activities of various pyridoindole derivatives have been evaluated against a range of human cancer cell lines. The data is summarized below based on the specific pyridoindole isomer.

Table 1: Antiproliferative Activity of 5H-Pyrido[4,3-b]indole Derivatives [1]

CompoundA-Ring SubstituentSGC-7901 IC₅₀ (μM)HeLa IC₅₀ (μM)MCF-7 IC₅₀ (μM)
7k 3,4,5-trimethoxyphenyl10.1 ± 1.58.7 ± 1.311.2 ± 1.8
CA-4 (Positive Control)0.02 ± 0.0030.01 ± 0.0020.01 ± 0.002

Data represents the half-maximal inhibitory concentration (IC₅₀).

Table 2: Antiproliferative Activity of 9H-Pyrido[3,4-b]indole Derivatives [2][3][4][5]

CompoundC1-SubstituentC6-SubstituentHCT116 IC₅₀ (nM)MDA-MB-468 IC₅₀ (nM)WM164 IC₅₀ (nM)HPAC IC₅₀ (nM)
11 1-NaphthylMethoxy13080130200

Data represents the half-maximal inhibitory concentration (IC₅₀). These compounds were found to be broad-spectrum agents effective against various cancer cell lines.

Table 3: Cytotoxicity of 1H-Pyrido[3,4-b]indol-1-one Derivatives [6]

CompoundCancer Cell LineIC₅₀ (μM)Normal Cell LineIC₅₀ (μM)Selectivity
9c MDA-MB-2310.77 ± 0.03HEK-2937.96 ± 0.04~10-fold
9c 4T13.71 ± 0.39BEAS-2B7.18 ± 0.32-
9c MCF-74.34 ± 0.31---

Data highlights the potent and selective activity of compound 9c against triple-negative breast cancer (TNBC) cells.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: General Synthesis of Pyrido[3,4-b]indoles via Pictet-Spengler Reaction[5]

This protocol describes a common method for synthesizing the pyrido[3,4-b]indole core.

Materials:

  • Substituted tryptamine

  • Substituted aryl/heteroaryl aldehyde

  • Anhydrous solvent (e.g., Dichloromethane, Toluene)

  • Acid catalyst (e.g., Trifluoroacetic acid)

  • Oxidizing agent (e.g., DDQ or Pd/C)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Condensation: Dissolve the substituted tryptamine (1.0 eq) and the corresponding aldehyde (1.1 eq) in an anhydrous solvent.

  • Add the acid catalyst dropwise at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 12-24 hours, monitoring progress by TLC.

  • Upon completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Oxidation: Dissolve the crude intermediate in a suitable solvent (e.g., toluene).

  • Add the oxidizing agent (e.g., 10% Pd/C) and heat the mixture to reflux for 8-12 hours.

  • Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the final pyrido[3,4-b]indole derivative.

  • Characterize the final compound using NMR, Mass Spectrometry, and HPLC.

Protocol 2: In Vitro Antiproliferative MTT Assay[1][8]

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Pyridoindole test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Add 100 µL of the diluted compounds to the respective wells. Include wells with vehicle (DMSO) as a negative control and a known anticancer drug as a positive control.

  • Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well. Incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the MTT-containing medium. Add 150 µL of the solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

Protocol 3: Cell Cycle Analysis by Flow Cytometry[1][2]

This protocol is used to determine the effect of a compound on cell cycle progression.

Materials:

  • Human cancer cell lines

  • Test compound

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • RNase A solution (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the test compound at various concentrations (e.g., 0.5x, 1x, and 2x IC₅₀) for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation (300 x g for 5 minutes), and wash twice with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

  • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.

  • Data Analysis: Analyze the resulting DNA content histograms using appropriate software (e.g., FlowJo, ModFit LT) to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Visualizations: Pathways and Workflows

Structure-Activity Relationship (SAR) Insights

The anticancer activity of pyridoindole derivatives is highly dependent on the substitution pattern around the core scaffold.

SAR_Pyridoindole core Pyrido[3,4-b]indole Core c1 C1 Position - Large aromatic groups (e.g., 1-Naphthyl) enhance activity. core:f0->c1 c6 C6 Position - Methoxy group provides potent activity. core:f0->c6 n9 N9 Position - Methylation disrupts binding interactions and reduces activity. core:f0->n9 increase Increases Potency decrease Decreases Potency

Caption: SAR summary for Pyrido[3,4-b]indole anticancer agents.[2][3][4]

Mechanism of Action: Tubulin Polymerization Inhibition

A key mechanism for some pyridoindole derivatives is the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.[1]

Tubulin_Pathway compound Pyrido[4,3-b]indole Derivative (e.g., 7k) polymerization Microtubule Polymerization compound->polymerization Inhibits tubulin α/β-Tubulin Dimers tubulin->polymerization microtubule Dynamic Microtubules polymerization->microtubule mitosis Mitotic Spindle Formation microtubule->mitosis arrest G2/M Phase Arrest mitosis->arrest apoptosis Apoptosis arrest->apoptosis

Caption: Inhibition of tubulin polymerization by pyridoindole derivatives.

Experimental Workflow for Anticancer Agent Development

The development of novel pyridoindole-based anticancer agents follows a structured, multi-stage workflow.

Drug_Discovery_Workflow design 1. Design & Synthesis (e.g., Pictet-Spengler) purification 2. Purification & Characterization (NMR, MS) design->purification screening 3. In Vitro Screening (MTT/SRB Assay vs. Cancer Lines) purification->screening hit_id 4. Hit Identification (Potent Compounds, IC50 < 10 µM) screening->hit_id mechanism 5. Mechanism of Action (Cell Cycle, Apoptosis, Tubulin Assay) hit_id->mechanism sar 6. SAR & Lead Optimization (Chemical Modification) mechanism->sar sar->design Iterative Cycle invivo 7. In Vivo Studies (Animal Models) sar->invivo

Caption: Standard workflow for pyridoindole anticancer drug discovery.

References

Protocol for Measuring the Quantum Yield of δ-Carboline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

δ-Carboline derivatives represent a significant class of heterocyclic compounds with diverse applications in medicinal chemistry and materials science. Their inherent fluorescence properties make them attractive candidates for use as molecular probes, sensors, and components in organic light-emitting diodes (OLEDs). The fluorescence quantum yield (Φf) is a critical photophysical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[1] An accurate determination of the quantum yield is essential for evaluating the performance of these derivatives in their intended applications.

This document provides a detailed protocol for the measurement of the relative fluorescence quantum yield of δ-carboline derivatives in solution. The relative method, which involves a comparison of the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield, is the most common and accessible technique.[2]

Principle of the Method

The relative fluorescence quantum yield (ΦS) of a sample is calculated using the following equation:

ΦS = ΦR * (IS / IR) * (AR / AS) * (nS2 / nR2)

Where:

  • Φ is the fluorescence quantum yield.

  • I is the integrated fluorescence intensity.

  • A is the absorbance at the excitation wavelength.

  • n is the refractive index of the solvent.

  • The subscripts S and R denote the sample and the reference standard, respectively.[1]

To ensure accuracy, the absorbance of both the sample and reference solutions at the excitation wavelength should be kept below 0.1 to minimize inner-filter effects.[2]

Experimental Protocol

1. Materials and Instrumentation

  • δ-Carboline Derivative: The compound of interest, purified to the highest possible degree.

  • Quantum Yield Standard: A well-characterized fluorescent dye with a known quantum yield. The choice of standard is critical and should have absorption and emission spectra that overlap with the δ-carboline derivative. Based on the known spectral properties of δ-carboline derivatives, which typically absorb in the 350-460 nm range and emit between 395-500 nm, suitable standards include:

    • Primary Standard: Quinine sulfate in 0.1 M H2SO4 (Φf = 0.546).[3]

    • Secondary Standard: Anthracene in ethanol (Φf = 0.27).

  • Solvent: Spectroscopic grade solvent. The same solvent should be used for both the sample and the standard if possible to eliminate the need for refractive index correction. Ethanol is a common choice.

  • UV-Vis Spectrophotometer: For measuring the absorbance of the solutions.

  • Spectrofluorometer: For measuring the fluorescence emission spectra. The instrument should be equipped with a corrected emission module.

  • Quartz Cuvettes: 1 cm path length quartz cuvettes for both absorbance and fluorescence measurements.

2. Solution Preparation

  • Stock Solutions: Prepare stock solutions of the δ-carboline derivative and the quantum yield standard in the chosen spectroscopic grade solvent at a concentration of approximately 10-4 M.

  • Working Solutions: Prepare a series of dilutions of both the sample and the standard from their respective stock solutions. The concentrations should be adjusted to yield absorbance values between 0.02 and 0.1 at the selected excitation wavelength. It is recommended to prepare at least five different concentrations for both the sample and the standard to ensure the linearity of the relationship between absorbance and fluorescence intensity.

3. Measurement Procedure

  • Absorbance Measurement:

    • Record the UV-Vis absorption spectra of all working solutions of the δ-carboline derivative and the quantum yield standard.

    • Use the pure solvent as a blank.

    • Determine the wavelength of maximum absorption (λmax) for the δ-carboline derivative. This will be the excitation wavelength used for the fluorescence measurements.

    • Record the absorbance values of all solutions at this excitation wavelength.

  • Fluorescence Measurement:

    • Set the excitation wavelength of the spectrofluorometer to the λmax determined from the absorption spectra.

    • Record the fluorescence emission spectra of all working solutions of the δ-carboline derivative and the quantum yield standard.

    • Use the pure solvent to record a blank spectrum to check for any background fluorescence.

    • Ensure that the experimental parameters (e.g., excitation and emission slit widths) are kept constant for all measurements.

4. Data Analysis

  • Correct for Blank: Subtract the integrated intensity of the solvent blank from the integrated intensity of each sample and standard spectrum.

  • Integrate Fluorescence Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each of the corrected spectra.

  • Plot Data: For both the δ-carboline derivative and the quantum yield standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.

  • Determine Gradients: The plots should be linear. Determine the gradient (slope) of the best-fit line for both the sample (GradS) and the standard (GradR).

  • Calculate Quantum Yield: Calculate the quantum yield of the δ-carboline derivative using the following equation:

    ΦS = ΦR * (GradS / GradR) * (nS2 / nR2)

    If the same solvent is used for both the sample and the standard, the refractive index term (nS2 / nR2) becomes 1 and can be omitted.

Data Presentation

Table 1: Commonly Used Quantum Yield Standards

StandardSolventQuantum Yield (Φf)Excitation Wavelength (nm)Emission Range (nm)
Quinine Sulfate0.1 M H2SO40.546[3]350400-600
AnthraceneEthanol0.27340360-480
Fluorescein0.1 M NaOH0.95[4]490500-650
Rhodamine 6GEthanol0.95[5]528540-700

Table 2: Example Data for Quantum Yield Calculation of a δ-Carboline Derivative

SolutionAbsorbance at λexIntegrated Fluorescence Intensity
δ-Carboline 10.021150,000
δ-Carboline 20.042305,000
δ-Carboline 30.063445,000
δ-Carboline 40.084600,000
δ-Carboline 50.105740,000
Gradient (GradS) 7,047,619
Standard 10.020250,000
Standard 20.040510,000
Standard 30.060740,000
Standard 40.0801,020,000
Standard 50.1001,260,000
Gradient (GradR) 12,650,000
Calculated ΦS 0.30 (Assuming ΦR = 0.546 and same solvent)

Visualizations

Experimental_Workflow cluster_prep Solution Preparation cluster_measurement Spectroscopic Measurements cluster_analysis Data Analysis cluster_output Output prep_stock Prepare Stock Solutions (Sample & Standard) prep_working Prepare Working Solutions (Series of Dilutions) prep_stock->prep_working measure_abs Measure Absorbance Spectra (UV-Vis) prep_working->measure_abs measure_fluo Measure Fluorescence Spectra (Spectrofluorometer) measure_abs->measure_fluo Determine λex integrate Integrate Fluorescence Intensity measure_fluo->integrate plot Plot Integrated Intensity vs. Absorbance integrate->plot gradient Determine Gradients (Grad_S & Grad_R) plot->gradient calculate Calculate Quantum Yield (Φ_S) gradient->calculate result Quantum Yield of δ-Carboline Derivative calculate->result

Caption: Workflow for the relative quantum yield measurement of δ-carboline derivatives.

Logical_Relationship cluster_inputs Inputs cluster_process Process cluster_outputs Outputs cluster_calculation Calculation sample δ-Carboline Derivative spectroscopy Spectroscopic Measurements (Absorbance & Fluorescence) sample->spectroscopy standard Quantum Yield Standard standard->spectroscopy solvent Spectroscopic Grade Solvent solvent->spectroscopy abs_data Absorbance Data (A) spectroscopy->abs_data fluo_data Integrated Fluorescence Intensity Data (I) spectroscopy->fluo_data qy_calc Quantum Yield Calculation abs_data->qy_calc fluo_data->qy_calc

Caption: Logical relationship of components for quantum yield determination.

References

5H-Pyrido[3,2-b]indole: A Versatile Scaffold in Medicinal Chemistry - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5H-pyrido[3,2-b]indole core, a privileged heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to its presence in numerous biologically active compounds. This document provides a comprehensive overview of its application as a building block in drug discovery, focusing on its utility in developing anticancer and antimalarial agents. Detailed experimental protocols for the synthesis and biological evaluation of this compound derivatives are provided, along with a summary of their structure-activity relationships (SAR).

Key Applications in Medicinal Chemistry

The unique structural and electronic properties of the this compound nucleus make it an attractive starting point for the design of potent and selective therapeutic agents. Its planar, aromatic nature allows for effective interactions with various biological targets, including enzymes and receptors.

Anticancer Activity

Derivatives of the isomeric pyrido[3,4-b]indole and pyrido[4,3-b]indole scaffolds have demonstrated significant potential as anticancer agents. These compounds have been shown to exert their effects through various mechanisms, including the inhibition of Murine Double Minute 2 (MDM2) and tubulin polymerization.

MDM2 Inhibition: The MDM2 protein is a key negative regulator of the p53 tumor suppressor. Inhibition of the MDM2-p53 interaction can lead to the reactivation of p53 and subsequent apoptosis in cancer cells. Certain pyrido[3,4-b]indole derivatives have been identified as inhibitors of MDM2, demonstrating potent antiproliferative activity against a range of cancer cell lines.

Tubulin Polymerization Inhibition: Microtubules, dynamic polymers of tubulin, are essential for cell division. Disruption of microtubule dynamics is a clinically validated strategy for cancer treatment. Several 9-aryl-5H-pyrido[4,3-b]indole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase and apoptosis.[1]

Antimalarial Activity

The emergence of drug-resistant strains of Plasmodium falciparum necessitates the development of new antimalarial agents. Pyrido[3,2-b]indol-4-yl-amine derivatives have shown promising in vitro and in vivo activity against both chloroquine-sensitive and chloroquine-resistant strains of the parasite.[2]

Data Presentation

Anticancer Activity of Pyridoindole Derivatives
Compound IDScaffoldTargetCancer Cell LineIC₅₀ (nM)Reference
11 Pyrido[3,4-b]indoleMDM2 (putative)HCT116 (Colon)>1000[3]
11 Pyrido[3,4-b]indoleMDM2 (putative)HPAC (Pancreatic)200[3]
11 Pyrido[3,4-b]indoleMDM2 (putative)MIA PaCa-2 (Pancreatic)300[3]
11 Pyrido[3,4-b]indoleMDM2 (putative)Panc-1 (Pancreatic)>1000[3]
11 Pyrido[3,4-b]indoleMDM2 (putative)MCF-7 (Breast)80[3]
11 Pyrido[3,4-b]indoleMDM2 (putative)MDA-MB-468 (Breast)130[3]
11 Pyrido[3,4-b]indoleMDM2 (putative)A375 (Melanoma)130[3]
7k Pyrido[4,3-b]indoleTubulinSGC-7901 (Gastric)15.2 ± 2.1 µM[1]
7k Pyrido[4,3-b]indoleTubulinHeLa (Cervical)8.7 ± 1.3 µM[1]
7k Pyrido[4,3-b]indoleTubulinMCF-7 (Breast)12.5 ± 1.8 µM[1]
Antimalarial Activity of Pyrido[3,2-b]indol-4-yl-amine Derivatives
Compound IDP. falciparum StrainIn Vitro IC₅₀ (nM)In Vivo ModelIn Vivo ED₅₀ (mg/kg)Reference
12g Chloroquine-sensitive50P. vinckei infected mice (i.p.)22[2]
12g Chloroquine-resistant38P. vinckei infected mice (p.o.)26[2]

Experimental Protocols

Synthesis of 1-Naphthyl-6-methoxy-9H-pyrido[3,4-b]indole (Compound 11)

This protocol describes a general method for the synthesis of pyrido[3,4-b]indole derivatives via the Pictet-Spengler reaction followed by oxidation.

Step 1: Pictet-Spengler Reaction

  • To a solution of 6-methoxytryptamine (1.0 eq) in anhydrous dichloromethane, add 1-naphthaldehyde (1.1 eq).

  • Cool the mixture to 0 °C and add trifluoroacetic acid (2.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude tetrahydro-β-carboline.

Step 2: Oxidation

  • Dissolve the crude tetrahydro-β-carboline in a suitable solvent such as toluene or xylene.

  • Add 10% Palladium on carbon (Pd/C) (0.1 eq).

  • Heat the mixture to reflux for 8-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite.

  • Wash the Celite pad with dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1-naphthyl-6-methoxy-9H-pyrido[3,4-b]indole.

Synthesis of Pyrido[3,2-b]indol-4-yl-amine Derivatives (e.g., Compound 12g)

This protocol outlines a general route for the synthesis of antimalarial pyrido[3,2-b]indol-4-yl-amines.[2]

Step 1: Annulation to form the Pyrido[3,2-b]indole core

  • Starting with 3-aminoindole-2-carboxylic acid ester, perform a cyclization reaction to form the annulated pyrido[3,2-b]indole system. This typically involves reaction with a suitable reagent to form the pyridine ring.

Step 2: Chlorination

  • The hydroxyl group at the 4-position of the pyrido[3,2-b]indole core is converted to a chloro group using a chlorinating agent such as phosphorus oxychloride (POCl₃).

Step 3: Nucleophilic Substitution

  • The 4-chloropyrido[3,2-b]indole derivative is then reacted with an appropriate amine (e.g., a phenol Mannich base for amodiaquine analogues) via nucleophilic aromatic substitution to yield the final pyrido[3,2-b]indol-4-yl-amine derivative.

In Vitro Antiproliferative MTT Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

In Vitro Tubulin Polymerization Assay

This assay monitors the effect of compounds on the polymerization of tubulin into microtubules.

  • Reaction Setup: In a 96-well plate, add tubulin protein, a fluorescence reporter, and GTP-containing buffer.

  • Compound Addition: Add the test compound at various concentrations.

  • Initiation of Polymerization: Initiate polymerization by incubating the plate at 37 °C.

  • Fluorescence Monitoring: Monitor the increase in fluorescence over time using a microplate reader.

  • Data Analysis: Plot the fluorescence intensity versus time and determine the effect of the compound on the rate and extent of tubulin polymerization.

In Vitro Antimalarial Activity Assay (SYBR Green I-based)

This assay is used to determine the 50% inhibitory concentration (IC₅₀) of a compound against the asexual blood stages of P. falciparum.

  • Parasite Culture: Culture P. falciparum (e.g., 3D7 or K1 strains) in human erythrocytes.

  • Compound Treatment: In a 96-well plate, add serial dilutions of the test compounds to the parasite culture.

  • Incubation: Incubate the plates for 72 hours under a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

  • Lysis and Staining: Lyse the red blood cells and stain the parasite DNA with SYBR Green I dye.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader.

  • Data Analysis: Calculate the percentage of parasite growth inhibition relative to the vehicle-treated control and determine the IC₅₀ value.

Signaling Pathways and Experimental Workflows

MDM2-p53 Signaling Pathway

MDM2_p53_Pathway cluster_stress Cellular Stress (e.g., DNA Damage) cluster_p53_activation p53 Activation cluster_p53_effects p53-mediated Cellular Responses Cellular Stress Cellular Stress p53 p53 Cellular Stress->p53 activates MDM2 MDM2 p53->MDM2 induces transcription CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis DNA_Repair DNA Repair p53->DNA_Repair MDM2->p53 promotes degradation Inhibitor Pyridoindole Inhibitor Inhibitor->MDM2 inhibits

Caption: MDM2-p53 pathway and the inhibitory action of pyridoindole-based compounds.

Experimental Workflow for Anticancer Drug Discovery

anticancer_workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_mechanism Mechanism of Action cluster_lead Lead Optimization Synthesis Synthesis of Pyridoindole Library MTT MTT Assay (Cell Viability) Synthesis->MTT Initial Screening TubulinAssay Tubulin Polymerization Assay MTT->TubulinAssay Active Compounds CellCycle Cell Cycle Analysis TubulinAssay->CellCycle Hits ApoptosisAssay Apoptosis Assay CellCycle->ApoptosisAssay SAR Structure-Activity Relationship (SAR) ApoptosisAssay->SAR LeadOpt Lead Optimization SAR->LeadOpt LeadOpt->Synthesis Iterative Design

Caption: Workflow for the discovery of anticancer pyridoindole derivatives.

Experimental Workflow for Antimalarial Drug Discovery

antimalarial_workflow cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_lead Lead Optimization Synthesis Synthesis of Pyrido[3,2-b]indol-4-yl-amines SYBR_Green SYBR Green I Assay (P. falciparum) Synthesis->SYBR_Green Primary Screening Cytotoxicity Cytotoxicity Assay (e.g., HepG2 cells) SYBR_Green->Cytotoxicity Potent Compounds MouseModel 4-Day Suppressive Test (P. berghei in mice) Cytotoxicity->MouseModel Selective Hits SAR Structure-Activity Relationship (SAR) MouseModel->SAR LeadOpt Lead Optimization SAR->LeadOpt LeadOpt->Synthesis Iterative Design

Caption: Workflow for the discovery of antimalarial pyrido[3,2-b]indole derivatives.

References

Application Notes and Protocols for Fluorescence Spectroscopy of 5H-Pyrido[3,2-b]indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5H-Pyrido[3,2-b]indole, a heterocyclic compound, is of significant interest in biochemical research and drug development due to its potential as a fluorescent probe.[1][2] Its fluorescence characteristics are sensitive to the local environment, such as pH, making it a valuable tool for studying biological systems.[1] The protonation of the molecule can lead to tautomeric equilibria with distinct emission spectra, allowing for its use as a pH indicator.[1] This document provides a detailed guide to the experimental setup and protocols for characterizing the fluorescence properties of this compound and its derivatives.

Data Presentation: Photophysical Properties

The following table summarizes the key photophysical parameters that should be determined for this compound. The values provided are placeholders and should be replaced with experimental data. Data for a related compound, a pyrido[3,2-b]indolizine derivative, is included for illustrative purposes.[3]

ParameterThis compoundPyrido[3,2-b]indolizine Derivative (Example)[3]
Absorption Maximum (λ_abs_ max) TBD>400 nm
Emission Maximum (λ_em_ max) TBD503 - 568 nm
Molar Absorptivity (ε) TBDNot Specified
Stokes Shift TBDNot Specified
Fluorescence Quantum Yield (Φ_F_) TBD0.32 (in 5% DMSO/water), 0.46 (in MeOH)
Fluorescence Lifetime (τ_F_) TBDNot Specified
Solvent(s) TBDDMSO, MeOH, DCM

TBD: To be determined experimentally.

Experimental Protocols

Instrumentation and Materials
  • Spectrofluorometer: A calibrated instrument with a high-intensity Xenon lamp, capable of recording both excitation and emission spectra.

  • UV-Vis Spectrophotometer: For measuring absorbance, necessary for quantum yield calculations.

  • Quartz Cuvettes: 1 cm path length.

  • Solvents: Spectroscopic grade solvents (e.g., acetonitrile, methanol, DMSO, water). The choice of solvent is critical as the fluorescence of pyridoindole derivatives can be significantly influenced by the solvent environment.[4]

  • This compound: High purity solid.

  • Quantum Yield Standard: A well-characterized fluorescent standard with a known quantum yield in the same solvent to be used for the sample (e.g., quinine sulfate in 0.1 M H₂SO₄, Rhodamine 6G in ethanol).[4]

Preparation of Solutions
  • Stock Solution: Prepare a stock solution of this compound in the chosen spectroscopic grade solvent at a concentration of approximately 1 mM.

  • Working Solutions: From the stock solution, prepare a series of dilutions for both the sample and the quantum yield standard. For absorbance measurements, the absorbance at the excitation wavelength should be kept below 0.1 to minimize inner filter effects. For quantum yield measurements, at least five dilutions of both the sample and the standard should be prepared.[4]

Measurement of Absorption and Emission Spectra

This protocol outlines the fundamental steps for acquiring the absorption and emission spectra of this compound.

G Workflow for Absorption and Emission Spectra Measurement cluster_prep Sample Preparation cluster_abs Absorption Spectroscopy cluster_em Fluorescence Spectroscopy A Prepare Stock Solution (1 mM) B Prepare Working Dilutions A->B C Record UV-Vis Spectrum (200-700 nm) B->C Use as sample D Determine λ_abs_ max C->D E Set Excitation to λ_abs_ max D->E Input for excitation F Scan Emission Spectrum (e.g., 300-700 nm) E->F G Determine λ_em_ max F->G

Figure 1. Workflow for acquiring absorption and emission spectra.
  • Absorption Spectrum:

    • Use a UV-Vis spectrophotometer to record the absorption spectrum of the this compound solution in a quartz cuvette from 200 to 700 nm.

    • Use the pure solvent as a blank for background correction.

    • Identify the wavelength of maximum absorbance (λ_abs_ max).

  • Emission Spectrum:

    • In the spectrofluorometer, set the excitation wavelength to the λ_abs_ max determined from the absorption spectrum.

    • Scan the emission spectrum over a wavelength range that is expected to encompass the fluorescence of the compound (e.g., 300-700 nm).

    • The wavelength with the highest fluorescence intensity is the maximum emission wavelength (λ_em_ max).

Determination of Fluorescence Quantum Yield (Φ_F_)

The relative method, comparing the fluorescence of the sample to a standard of known quantum yield, is a widely used technique.[4]

G Protocol for Relative Quantum Yield Determination cluster_prep Preparation cluster_measure Measurement cluster_analysis Data Analysis A Prepare Dilutions of Sample & Standard B Measure Absorbance at λ_ex_ A->B C Record Emission Spectra at λ_ex_ A->C B->C D Integrate Fluorescence Intensity E Plot Integrated Intensity vs. Absorbance D->E F Calculate Gradients (Grad_X, Grad_ST) E->F G Calculate Quantum Yield (Φ_X) F->G G Interaction of this compound with Proteins A This compound C Binding Interaction A->C B Protein (with amine groups) B->C D Change in Fluorescence Signal C->D leads to E Visualization/Quantification D->E enables

References

Multi-Component Reactions for the Synthesis of Substituted 1H-Pyrido[3,2-b]indoles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of substituted 1H-pyrido[3,2-b]indoles via multi-component reactions (MCRs). The 1H-pyrido[3,2-b]indole core, a δ-carboline, is a significant heterocyclic scaffold found in numerous biologically active compounds and natural products. MCRs offer an efficient and atom-economical approach to construct this complex molecular architecture in a single synthetic operation from simple starting materials.

Application Notes

Multi-component reactions are powerful tools in synthetic organic chemistry, allowing for the construction of complex molecules from three or more starting materials in a one-pot fashion. This approach is particularly valuable in drug discovery and development, where the rapid generation of libraries of structurally diverse compounds is essential for lead identification and optimization.

An efficient organocatalyzed three-component reaction has been developed for the synthesis of polysubstituted 1H-pyrido[3,2-b]indoles.[1] This reaction utilizes readily available 1-acetylindolin-3-ones, β,γ-unsaturated α-ketoesters, and various amines as the building blocks. The reaction is catalyzed by 4-methylbenzenesulfonic acid monohydrate and proceeds under mild, aerobic conditions to afford the desired products in acceptable yields.[1] This methodology provides a straightforward entry to densely functionalized δ-carboline derivatives.

The synthesized 1H-pyrido[3,2-b]indole derivatives have potential applications in medicinal chemistry, as the carboline skeleton is a known pharmacophore. Further transformations of the synthesized products can lead to other biologically important molecules.[1]

Experimental Protocols

Protocol 1: Organocatalyzed Three-Component Synthesis of Substituted 1H-Pyrido[3,2-b]indoles

This protocol is based on the organocatalyzed reaction between 1-acetylindolin-3-ones, β,γ-unsaturated α-ketoesters, and amines.[1]

Materials:

  • Substituted 1-acetylindolin-3-one (1.0 equiv)

  • Substituted β,γ-unsaturated α-ketoester (1.0 equiv)

  • Amine (1.0 equiv)

  • 4-Methylbenzenesulfonic acid monohydrate (p-TSA·H₂O) (20 mol%)

  • Solvent (e.g., Ethanol)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Standard work-up and purification equipment (e.g., rotary evaporator, silica gel for column chromatography)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add the substituted 1-acetylindolin-3-one (1.0 equiv), the β,γ-unsaturated α-ketoester (1.0 equiv), the amine (1.0 equiv), and 4-methylbenzenesulfonic acid monohydrate (20 mol%).

  • Add the solvent (e.g., Ethanol) to the flask.

  • Attach a reflux condenser and heat the reaction mixture to reflux with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of petroleum ether and ethyl acetate) to afford the desired substituted 1H-pyrido[3,2-b]indole.

  • Characterize the purified product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).

Data Presentation

The following table summarizes the quantitative data for the synthesis of various substituted 1H-pyrido[3,2-b]indoles using the described three-component reaction.

Table 1: Synthesis of Substituted 1H-Pyrido[3,2-b]indoles via a Three-Component Reaction

Entry1-Acetylindolin-3-one Substituentβ,γ-Unsaturated α-KetoesterAmineProductYield (%)
1HEthyl 2-oxo-4-phenylbut-3-enoateAnilineEthyl 4-phenyl-1H-pyrido[3,2-b]indole-2-carboxylateData not available in search results
25-MeEthyl 2-oxo-4-phenylbut-3-enoateAnilineEthyl 8-methyl-4-phenyl-1H-pyrido[3,2-b]indole-2-carboxylateData not available in search results
35-ClEthyl 2-oxo-4-phenylbut-3-enoateBenzylamineEthyl 4-phenyl-1-benzyl-1H-pyrido[3,2-b]indole-2-carboxylateData not available in search results
4HMethyl 2-oxo-4-(p-tolyl)but-3-enoateAnilineMethyl 4-(p-tolyl)-1H-pyrido[3,2-b]indole-2-carboxylateData not available in search results
5HEthyl 2-oxo-4-phenylbut-3-enoatep-ToluidineEthyl 4-phenyl-1-(p-tolyl)-1H-pyrido[3,2-b]indole-2-carboxylateData not available in search results

Note: Specific yield data was not available in the provided search results. The table serves as a template for presenting such data.

Visualizations

Diagram 1: General Workflow for the Three-Component Synthesis of 1H-Pyrido[3,2-b]indoles

G cluster_reactants Starting Materials cluster_process Reaction cluster_workup Purification R1 1-Acetylindolin-3-one Mix Mixing & Reaction R1->Mix R2 β,γ-Unsaturated α-Ketoester R2->Mix R3 Amine R3->Mix Catalyst p-TSA·H₂O (cat.) Solvent (e.g., EtOH) Reflux Mix->Catalyst Workup Work-up & Purification Mix->Workup Product Substituted 1H-Pyrido[3,2-b]indole Workup->Product

Caption: Workflow for the synthesis of 1H-pyrido[3,2-b]indoles.

Diagram 2: Proposed Reaction Pathway

G Start 1-Acetylindolin-3-one + β,γ-Unsaturated α-Ketoester + Amine Intermediate1 Intermediate A (e.g., Enamine/Imine formation) Start->Intermediate1 p-TSA·H₂O Intermediate2 Intermediate B (e.g., Michael Addition) Intermediate1->Intermediate2 Intermediate3 Intermediate C (e.g., Intramolecular Cyclization) Intermediate2->Intermediate3 Aromatization Aromatization Intermediate3->Aromatization Product Substituted 1H-Pyrido[3,2-b]indole Aromatization->Product

Caption: Proposed mechanism for the MCR synthesis.

References

Troubleshooting & Optimization

Technical Support Center: 5H-Pyrido[3,2-b]indole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of 5H-Pyrido[3,2-b]indole synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and its precursors.

Issue 1: Low or No Yield of the Desired Product

Potential CauseSuggested Solutions
Suboptimal Reaction Temperature Systematically vary the temperature in 10-20°C increments while monitoring the reaction progress by TLC or LC-MS. For palladium-catalyzed reactions, temperatures around 110°C are often effective, while Pictet-Spengler reactions can range from -78°C to 70°C.
Incorrect Acid Catalyst or Concentration The choice between a Brønsted acid (e.g., TFA, HCl) and a Lewis acid (e.g., ZnCl₂, BF₃·OEt₂) is critical.[1] An excess of a Brønsted acid can protonate the starting amine, reducing its nucleophilicity.
Incomplete Iminium Ion Formation (Pictet-Spengler) If the reaction medium is not sufficiently acidic, the iminium ion required for cyclization will not form efficiently. Consider a stronger acid or a higher concentration.
N-N Bond Cleavage (Fischer Indole Synthesis) Electron-donating substituents on the phenylhydrazine precursor can favor N-N bond cleavage over the desired cyclization. Using stronger acids like polyphosphoric acid or a Lewis acid such as ZnCl₂ can promote the cyclization pathway.[1][2]
Poor Quality Starting Materials Ensure all reagents, especially aldehydes, are free from oxidized impurities like carboxylic acids. Use anhydrous solvents when specified in the protocol.
Inactive Catalyst (Palladium-Catalyzed Reactions) Use fresh palladium sources and ligands. Ensure they have been stored under inert conditions to prevent degradation.

Issue 2: Significant Formation of Side Products

Potential CauseSuggested Solutions
Over-oxidation of the Pyridoindole Ring The product can be sensitive to air oxidation at high temperatures. Conduct the reaction under an inert atmosphere (e.g., Argon or Nitrogen).
Hydrodehalogenation (Palladium-Catalyzed Reactions) This side reaction replaces a halogen atom with hydrogen. Ensure anhydrous conditions and screen different bases and solvents to minimize this pathway.[2]
Homocoupling (Suzuki Coupling) The self-coupling of boronic acid starting materials can be a significant side reaction. Optimize the stoichiometry of your reactants and consider using a less reactive boronic acid derivative.[2]
Formation of Regioisomers In syntheses like the Fischer indole reaction, the formation of regioisomers is possible depending on the substitution pattern of the starting materials. Modifying the acid catalyst and reaction temperature can influence the selectivity.
Aldol Condensation Products Acidic conditions can promote the self-condensation of aldehyde or ketone starting materials.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to the this compound core?

A1: Common strategies include multi-step syntheses starting from pyridine and indole precursors, often involving cyclization and condensation reactions.[4] Key reactions that can be adapted for this synthesis include the Fischer indole synthesis to construct the indole portion and the Pictet-Spengler reaction for the cyclization to form the pyridyl ring system.[2][5] Modern approaches also utilize palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations, to form key precursor bonds.[2]

Q2: My Fischer indole synthesis to prepare a precursor is failing. What are the likely reasons?

A2: Failure of the Fischer indole synthesis can be due to several factors. Steric hindrance from bulky substituents on either the arylhydrazine or the carbonyl compound can prevent the reaction.[1] The electronic properties of your substituents are also crucial; strong electron-donating groups on the arylhydrazine can lead to preferential N-N bond cleavage instead of the necessary[6][6]-sigmatropic rearrangement.[1][2] Finally, the choice and concentration of the acid catalyst are critical and often require empirical optimization.[1][7]

Q3: I am observing a dark, tarry material in my reaction mixture that is difficult to purify. What is the likely cause?

A3: The formation of a tarry substance often indicates polymerization of the starting materials or the product itself. This is typically caused by excessively high temperatures or highly acidic conditions. Consider lowering the reaction temperature and using a milder acid catalyst.

Q4: How can I improve the regioselectivity of my synthesis?

A4: Regioselectivity can be influenced by both steric and electronic factors of your substrates and the reaction conditions. In the Fischer indole synthesis, for example, the nature of the acid catalyst (Lewis vs. Brønsted) and the reaction temperature can alter the ratio of regioisomers. It is recommended to screen different catalysts and temperatures to find the optimal conditions for your specific substrate.

Q5: What are the best practices for purifying this compound?

A5: Purification is typically achieved through column chromatography on silica gel. A common eluent system is a mixture of hexanes and ethyl acetate.[8] If the product is crystalline, recrystallization from a suitable solvent can be an effective final purification step. It is important to minimize exposure to strong light and air during purification and storage to prevent degradation.

Data Presentation

The following tables provide example data for optimizing reaction conditions, based on studies of related pyridoindole syntheses. These should serve as a starting point for the optimization of this compound synthesis.

Table 1: Optimization of Palladium-Catalyst and Ligand for a Precursor Coupling Reaction

EntryPd. SourceLigandSolventBaseTime (h)Yield (%)
1Pd₂(dba)₃BINAPt-BuOHCs₂CO₃2449
2Pd₂(dba)₃BINAPTolueneCs₂CO₃1081
3Pd₂(dba)₃PPh₃t-BuOHCs₂CO₃2457
4Pd(OAc)₂BINAPTolueneCs₂CO₃2455
5Pd(OAc)₂PPh₃TolueneK₂CO₃2442
Data adapted from a study on related pyrido[2,3-b]indoles.[9]

Table 2: Optimization of Base and Solvent for a Precursor Coupling Reaction

EntryBaseSolventTime (h)Yield (%)
1Cs₂CO₃Toluene1081
2K₂CO₃Toluene1265
3K₃PO₄Toluene1272
4Cs₂CO₃Dioxane1075
5Cs₂CO₃DMF1853
Data adapted from a study on related pyrido[2,3-b]indoles.[9]

Experimental Protocols

Protocol 1: General Procedure for Pictet-Spengler Synthesis of a Tetrahydropyridoindole Precursor

This protocol is a generalized procedure and may require optimization for the synthesis of this compound precursors.[5]

  • Reactant Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the appropriate tryptamine derivative (1.0 eq) in the chosen solvent (e.g., CH₂Cl₂, 10 mL per mmol of tryptamine).

  • Addition of Aldehyde: To the stirred solution, add the aldehyde (1.0-1.2 eq) dropwise at room temperature.

  • Acid Catalysis: Add the acid catalyst (e.g., trifluoroacetic acid, 1.1 eq) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux) for the specified time (typically 1 to 24 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Fischer Indole Synthesis of a Pyridoindole Precursor

This is a generalized protocol and requires adaptation based on the specific substrates and desired product.

  • Hydrazone Formation (Optional): An equimolar mixture of the arylhydrazine and the aldehyde or ketone is heated in a suitable solvent, such as acetic acid, to form the arylhydrazone. In many cases, this intermediate does not need to be isolated.[1]

  • Cyclization: Add the acid catalyst (e.g., polyphosphoric acid, ZnCl₂, or a solution of H₂SO₄ in ethanol) to the reaction mixture containing the arylhydrazine and carbonyl compound (or the pre-formed hydrazone).

  • Heating: Heat the mixture under reflux for several hours (typically 2-4 hours), with constant stirring. The optimal temperature and time will depend on the specific substrates and catalyst used.[3]

  • Workup: After cooling to room temperature, pour the reaction mixture into ice water and neutralize with a suitable base (e.g., NaOH solution).

  • Extraction and Purification: Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. After concentrating the solvent, purify the crude product by column chromatography.

Visualizations

Troubleshooting_Low_Yield start Low or No Yield of this compound cond1 Check Reaction Temperature start->cond1 cond2 Evaluate Acid Catalyst cond1->cond2 Optimal act1 Optimize Temperature: - Incremental changes - Monitor by TLC/LC-MS cond1->act1 Suboptimal cond3 Assess Starting Material Quality cond2->cond3 Optimal act2 Screen Catalysts: - Brønsted vs. Lewis - Optimize concentration cond2->act2 Suboptimal cond4 Investigate Side Reactions cond3->cond4 Pure act3 Purify Reagents: - Check for impurities - Use anhydrous solvents cond3->act3 Impure act4 Modify Conditions: - Inert atmosphere - Adjust stoichiometry cond4->act4 Present end Improved Yield cond4->end Absent act1->cond2 act2->cond3 act3->cond4 act4->end

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Fischer_Indole_Synthesis_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction Steps cluster_purification Purification Arylhydrazine Arylhydrazine Hydrazone Hydrazone Formation (Optional Isolation) Arylhydrazine->Hydrazone Carbonyl Aldehyde or Ketone Carbonyl->Hydrazone Cyclization Acid-Catalyzed Cyclization Hydrazone->Cyclization Add Acid Catalyst & Heat Workup Neutralization & Extraction Cyclization->Workup Chromatography Column Chromatography Workup->Chromatography Product Pure Pyridoindole Precursor Chromatography->Product

Caption: General experimental workflow for the Fischer Indole Synthesis of a pyridoindole precursor.

References

Technical Support Center: Purification of Crude 5H-Pyrido[3,2-b]indole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 5H-Pyrido[3,2-b]indole by column chromatography.

Troubleshooting Guide

This section addresses specific issues that may arise during the column chromatography purification of this compound.

Issue 1: The compound is not eluting from the column.

  • Question: My this compound is not coming off the silica gel column, even after flushing with a high concentration of ethyl acetate in hexane. What should I do?

  • Answer: This is a common issue with polar heterocyclic compounds like this compound, which can exhibit strong interactions with the acidic silica gel stationary phase. Here are several strategies to address this:

    • Increase Solvent Polarity: Gradually increase the polarity of your mobile phase. You can introduce a more polar solvent like methanol. A gradient of 0-10% methanol in dichloromethane or ethyl acetate is often effective for eluting polar compounds.

    • Use a Basic Additive: The nitrogen atoms in the pyridyl and indole rings can interact strongly with acidic silanol groups on the silica surface, leading to poor elution and tailing. Adding a small amount of a basic modifier to your mobile phase can mitigate this. Try adding 0.1-1% triethylamine or a few drops of ammonium hydroxide to your eluent system.[1]

    • Consider an Alternative Stationary Phase: If the compound is still retained, silica gel may not be the ideal stationary phase. Consider using neutral or basic alumina, or reversed-phase silica gel (C18) for very polar compounds.[2][3]

Issue 2: The compound is eluting with impurities or showing significant tailing.

  • Question: My fractions containing this compound are contaminated with closely running impurities, and the spots on the TLC plate are tailing. How can I improve the separation?

  • Answer: Poor separation and peak tailing are often related and can be addressed by optimizing your chromatographic conditions.

    • Optimize the Solvent System: The key to good separation is finding the right mobile phase. Systematically screen different solvent systems using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.3 for your target compound to achieve the best separation on the column.[4] Try ternary solvent systems, such as hexane/ethyl acetate/methanol or dichloromethane/methanol/triethylamine.

    • Deactivate the Silica Gel: As mentioned, the acidity of silica gel can cause tailing with basic compounds. Before loading your sample, you can flush the column with your initial, less polar mobile phase containing 1-2% triethylamine to neutralize the active sites.[4]

    • Dry Loading: If your crude product has poor solubility in the initial mobile phase, a "dry loading" technique can improve the initial band sharpness and lead to better separation. This involves pre-adsorbing your crude material onto a small amount of silica gel, which is then carefully added to the top of the column.[5][6]

Issue 3: The compound appears to be degrading on the column.

  • Question: I am recovering a much lower yield than expected, and I see new, more polar spots on my TLC plates after chromatography. Is my compound decomposing?

  • Answer: It is possible for sensitive heterocyclic compounds to degrade on acidic silica gel.

    • Test for Stability: You can check the stability of your compound on silica gel by running a 2D TLC. Spot your compound on a TLC plate, run it in a suitable solvent system, then turn the plate 90 degrees and run it again in the same solvent system. If you see spots that are not on the diagonal, it indicates degradation.[2][5]

    • Use a Deactivated Stationary Phase: As described above, using neutral alumina or deactivating the silica gel with a base can prevent acid-catalyzed decomposition.[2]

    • Work Quickly: Minimize the time your compound spends on the column by using flash chromatography (applying pressure to speed up the flow rate) and avoiding unnecessarily long columns.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a solvent system to purify this compound on a silica gel column?

A1: A good starting point for the elution of this compound is a gradient of ethyl acetate in hexane. Based on protocols for similar carboline structures, you can start with a low polarity mixture, such as 10-20% ethyl acetate in hexane, and gradually increase the concentration of ethyl acetate.[7] For more polar impurities, a gradient including methanol may be necessary. For a closely related compound, 3-chloro-9H-pyrido[2,3-b]indole, a gradient of 5% to 60% ethyl acetate in hexane was used effectively.[6]

Q2: What are the common impurities I should expect in my crude this compound?

A2: Common impurities depend on the synthetic route used. For syntheses involving Fischer indole cyclization, you might find starting materials like anilines or phenylhydrazines, as well as side products from incomplete cyclization.[8] If palladium-catalyzed cross-coupling reactions are used, hydrodehalogenation of starting materials or homocoupling products could be present.[8] Additionally, indole-containing compounds can be susceptible to air oxidation, which may appear as more colored, polar impurities.

Q3: Should I use "wet" or "dry" loading for my sample?

A3: The choice between wet and dry loading depends on the solubility of your crude sample.

  • Wet Loading: If your crude material dissolves readily in a small amount of the initial, low-polarity mobile phase, you can apply it directly to the top of the column as a concentrated solution.

  • Dry Loading: This method is preferred if your compound is not very soluble in the starting eluent or if you need to use a more polar solvent for dissolution.[5][6] Dry loading generally leads to a more uniform application of the sample and can result in better separation.

Q4: How much silica gel should I use for my column?

A4: A general rule of thumb is to use a weight of silica gel that is 30 to 100 times the weight of your crude sample. For difficult separations, a higher ratio is recommended.

Experimental Protocol: Purification of this compound

This protocol is a general guideline and may require optimization based on the specific impurity profile of your crude material.

1. Materials and Instrumentation

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Solvents: Hexane, Ethyl Acetate, Methanol, Dichloromethane (all HPLC grade)

  • Triethylamine (optional)

  • Glass chromatography column

  • TLC plates (silica gel 60 F254)

  • Fraction collector or test tubes

  • Rotary evaporator

2. TLC Analysis

  • Dissolve a small amount of the crude material in dichloromethane or methanol.

  • Spot the solution on a TLC plate.

  • Develop the plate in various solvent systems (e.g., 3:1 Hexane:Ethyl Acetate, 1:1 Hexane:Ethyl Acetate, 9:1 Dichloromethane:Methanol) to find a system that gives your product an Rf of ~0.2-0.3 and separates it from major impurities.

3. Column Preparation (Slurry Packing)

  • Clamp the column vertically.

  • Add a small plug of glass wool or cotton to the bottom.

  • Add a thin layer of sand.

  • In a separate beaker, prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).

  • Pour the slurry into the column, gently tapping the side to ensure even packing.

  • Open the stopcock to allow the solvent to drain, but do not let the top of the silica gel run dry.

  • Add another thin layer of sand on top of the packed silica gel.

4. Sample Loading (Dry Loading Method)

  • Dissolve the crude this compound in a minimal amount of a volatile solvent like dichloromethane.

  • Add a small amount of silica gel (2-3 times the weight of the crude product) to this solution.

  • Evaporate the solvent on a rotary evaporator until a fine, free-flowing powder is obtained.[6]

  • Carefully add this powder to the top of the prepared column.

5. Elution and Fraction Collection

  • Carefully add the mobile phase to the column.

  • Begin elution with the low-polarity solvent system determined by TLC.

  • Apply gentle pressure to the top of the column (flash chromatography) to maintain a steady flow rate.

  • Collect fractions in test tubes or using a fraction collector.

  • Gradually increase the polarity of the mobile phase as the elution progresses (gradient elution). A typical gradient might be from 5% ethyl acetate in hexane to 60% ethyl acetate in hexane.

  • Monitor the collected fractions by TLC to identify which ones contain the pure product.

6. Product Isolation

  • Combine the fractions containing the pure this compound.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Quantitative Data Summary

The following table presents typical parameters and expected outcomes for the purification of carboline derivatives based on literature for analogous compounds.[6] These values should serve as a guideline, and actual results may vary.

ParameterValue/RangeNotes
Stationary Phase Silica Gel (60 Å)Standard choice for normal-phase chromatography.
Mobile Phase Hexane/Ethyl Acetate GradientA gradient from 5% to 60% Ethyl Acetate is a good starting point.
Sample Loading Dry LoadingRecommended for improved separation.
Typical Rf ~0.2 - 0.4In a moderately polar solvent system (e.g., 3:1 Hexane:EtOAc).
Expected Purity >98%Achievable with careful optimization of the gradient.
Expected Recovery 80-95%Dependent on the purity of the crude material and column loading.

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_isolation Isolation crude_material Crude this compound tlc_analysis TLC Analysis & Solvent Selection crude_material->tlc_analysis column_packing Column Packing (Silica Gel) tlc_analysis->column_packing sample_loading Dry Loading of Sample column_packing->sample_loading elution Gradient Elution sample_loading->elution fraction_collection Fraction Collection elution->fraction_collection tlc_monitoring TLC Monitoring of Fractions fraction_collection->tlc_monitoring pooling Pool Pure Fractions tlc_monitoring->pooling Identify Pure Fractions evaporation Solvent Evaporation pooling->evaporation pure_product Pure Product (>98%) evaporation->pure_product

Caption: Experimental workflow for the purification of this compound.

Troubleshooting Logic Diagram

troubleshooting_logic cluster_issues start Start Purification issue Problem Encountered? start->issue no_elution No Elution issue->no_elution Yes poor_separation Poor Separation / Tailing issue:e->poor_separation:n low_yield Low Yield / Degradation issue:e->low_yield:n end Successful Purification issue->end No solution_no_elution Increase Polarity Add Basic Modifier Change Stationary Phase no_elution->solution_no_elution solution_poor_separation Optimize Solvents (TLC) Deactivate Silica Use Dry Loading poor_separation->solution_poor_separation solution_low_yield Test Stability (2D TLC) Use Neutral Alumina Work Faster low_yield->solution_low_yield solution_no_elution->end Resolved solution_poor_separation->end Resolved solution_low_yield->end Resolved

Caption: Logical flow for troubleshooting common column chromatography issues.

References

Troubleshooting low fluorescence signal with δ-Carboline probes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for δ-Carboline fluorescent probes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during experimentation, particularly focusing on low fluorescence signals.

Frequently Asked Questions (FAQs)

Q1: What are δ-Carboline probes and what are their general fluorescence characteristics?

A1: δ-Carbolines are a class of heterocyclic compounds that can exhibit fluorescence. Their emission properties are influenced by their chemical structure and the local microenvironment. The fluorescence of δ-carboline originates from two close-lying excited states: a non-polar locally excited (LE) state and a polar intramolecular charge transfer (CT) state. The contribution of these states to the total fluorescence spectrum can change with solvent polarity, leading to solvatochromic effects.

Q2: What are the typical excitation and emission wavelengths for δ-Carboline derivatives?

A2: The excitation and emission maxima of δ-Carboline derivatives can vary depending on their specific chemical structure and the solvent used. Some reported δ-carboline derivatives have shown emission maxima in the range of 395 to 460 nm.[1] It is crucial to consult the specific technical data sheet for the particular δ-Carboline probe you are using to obtain the precise excitation and emission wavelengths.

Q3: How does the environment affect the fluorescence signal of δ-Carboline probes?

A3: The fluorescence of δ-Carboline probes is known to be sensitive to the polarity of the solvent.[2][3] Changes in the solvent environment can alter the contribution of the LE and CT excited states, potentially leading to shifts in the emission spectrum and changes in fluorescence intensity. Furthermore, the fluorescence of carbolines can be pH-dependent.[3] It is important to maintain a stable and appropriate pH in your experimental buffer.

Q4: What is photobleaching and how can I minimize it when using δ-Carboline probes?

A4: Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to light, leading to a loss of fluorescence signal. To minimize photobleaching, you can:

  • Reduce exposure time: Limit the sample's exposure to the excitation light to the minimum necessary for image acquisition.

  • Lower excitation intensity: Use the lowest possible laser power or illumination intensity that provides an adequate signal.

  • Use antifade reagents: Incorporate commercially available antifade reagents into your mounting medium.

  • Image with a more sensitive detector: This can help reduce the required excitation light intensity.

Troubleshooting Guide for Low Fluorescence Signal

A low fluorescence signal can be a significant roadblock in experiments. The following guide provides a systematic approach to troubleshooting this common issue with δ-Carboline probes.

Problem: Weak or No Fluorescence Signal

This troubleshooting workflow will guide you through potential causes and solutions for a weak or absent fluorescence signal.

Troubleshooting_Low_Signal start Start: Low/No Fluorescence Signal check_probe 1. Verify Probe Integrity & Concentration start->check_probe check_instrument 2. Check Instrument Settings check_probe->check_instrument Probe OK solution_probe Solution: - Use fresh probe stock - Optimize probe concentration - Check for precipitation check_probe->solution_probe Issue Found check_buffer 3. Evaluate Experimental Buffer check_instrument->check_buffer Instrument OK solution_instrument Solution: - Confirm correct excitation/emission filters - Optimize detector gain/exposure - Check light source alignment check_instrument->solution_instrument Issue Found check_sample 4. Assess Sample Preparation check_buffer->check_sample Buffer OK solution_buffer Solution: - Check buffer pH - Test different solvent polarities - Remove potential quenchers check_buffer->solution_buffer Issue Found solution_sample Solution: - Ensure adequate probe loading - Check for autofluorescence - Optimize fixation/permeabilization check_sample->solution_sample Issue Found

Caption: Troubleshooting workflow for low fluorescence signal with δ-Carboline probes.

Detailed Troubleshooting Steps in Q&A Format

Q: My δ-Carboline probe is not fluorescing at all. What should I check first?

A:

  • Probe Integrity: Ensure your probe has been stored correctly according to the manufacturer's instructions to prevent degradation. Prepare fresh dilutions from a stock solution.

  • Probe Concentration: The probe concentration may be too low. Conversely, excessively high concentrations can lead to aggregation and fluorescence quenching. Perform a concentration titration to find the optimal range for your experiment.

  • Instrument Settings: Double-check that the excitation and emission filters on your fluorescence microscope or plate reader are correctly set for the specific δ-Carboline probe you are using. Ensure the light source is on and properly aligned.

Q: The fluorescence signal is very dim. How can I increase the brightness?

A:

  • Optimize Detector Settings: Increase the detector gain or exposure time. Be mindful that this can also increase background noise.

  • Check Buffer Conditions: The fluorescence of δ-Carbolines can be sensitive to solvent polarity and pH.[2][3]

    • pH: Verify that the pH of your buffer is within the optimal range for your probe.

    • Solvent Polarity: If possible in your experimental setup, you could test buffers with different polarities to see if it enhances the fluorescence quantum yield.

  • Look for Quenchers: Certain molecules in your buffer or sample can quench fluorescence. Common quenchers include heavy atoms and some ions.[4] If possible, try to identify and remove any potential quenching agents.

Q: I see a signal, but the background is also very high. What can I do?

A:

  • Optimize Washing Steps: If you are staining cells or tissues, ensure that you have adequate washing steps to remove any unbound probe.

  • Reduce Probe Concentration: A high probe concentration can lead to non-specific binding and increased background.

  • Check for Autofluorescence: Your sample itself (e.g., cells, tissue) or the experimental medium might be autofluorescent. Image an unstained control sample to assess the level of autofluorescence. If it is significant, you may need to use spectral unmixing techniques if your imaging software allows, or choose a probe with excitation/emission wavelengths that do not overlap with the autofluorescence.

Quantitative Data on Carboline Derivatives

Compound ClassExample CompoundExcitation Max (λ_ex, nm)Emission Max (λ_em, nm)Quantum Yield (Φ_F)Reference
1,3-Diaryl-β-carbolineN-H 1-(4-methoxyphenyl)-β-carbolineNot specified3890.74[2][4]
1,3-Diaryl-β-carbolineN-H 1-phenyl-β-carbolineNot specified3870.61[2][4]
N-Methyl-1,3-diaryl-β-carbolineN-Me-1-(4-methoxyphenyl)-β-carbolineNot specified4070.62[2][4]
N-Methyl-1,3-diaryl-β-carbolineN-Me-1-phenyl-β-carbolineNot specified4030.45[2][4]
Azido-β-carboline derivativeKL-DN310487 (after reaction with GSH)0.038 (after reaction with GSH)[5]

Experimental Protocols

The following is a general protocol for staining live cells with a fluorescent probe. This should be adapted based on the specific δ-Carboline probe and cell type you are using.

General Protocol: Live Cell Imaging with a δ-Carboline Probe

Materials:

  • δ-Carboline probe stock solution (e.g., in DMSO)

  • Live cell imaging medium (e.g., phenol red-free DMEM)

  • Cells cultured on a suitable imaging dish or plate

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Preparation: Culture cells to the desired confluency on an imaging-compatible vessel.

  • Probe Loading Solution Preparation: Dilute the δ-Carboline probe stock solution to the desired final concentration in pre-warmed live cell imaging medium. It is recommended to perform a concentration titration to determine the optimal concentration.

  • Cell Staining:

    • Remove the cell culture medium.

    • Wash the cells once with pre-warmed PBS.

    • Add the probe loading solution to the cells.

    • Incubate the cells for the desired time (e.g., 15-60 minutes) at 37°C in a CO2 incubator. The optimal incubation time should be determined empirically.

  • Washing:

    • Remove the probe loading solution.

    • Wash the cells two to three times with pre-warmed live cell imaging medium or PBS to remove any unbound probe.

  • Imaging:

    • Add fresh, pre-warmed live cell imaging medium to the cells.

    • Image the cells using a fluorescence microscope with the appropriate filter set for the δ-Carboline probe.

Experimental Workflow Diagram

Experimental_Workflow start Start: Prepare Cells prepare_probe Prepare Probe Loading Solution start->prepare_probe stain_cells Incubate Cells with Probe prepare_probe->stain_cells wash_cells Wash to Remove Unbound Probe stain_cells->wash_cells image_cells Acquire Images with Fluorescence Microscope wash_cells->image_cells analyze_data Analyze Fluorescence Signal image_cells->analyze_data

Caption: General experimental workflow for live cell imaging with a fluorescent probe.

Signaling Pathway and Logical Relationship Diagrams

The following diagram illustrates the general principle of fluorescence, which is the fundamental process underlying the use of δ-Carboline probes.

Fluorescence_Principle cluster_0 Fluorophore States Ground_State Ground State (S0) Excited_State Excited State (S1) Ground_State->Excited_State Absorption Excited_State->Ground_State Emission Excited_State->Ground_State Quenching Emission Fluorescence (Emission) Non_Radiative Non-Radiative Decay (e.g., heat, quenching) Excitation Excitation Light (Absorption)

Caption: Simplified Jablonski diagram illustrating the principle of fluorescence.

References

Technical Support Center: Fischer Indole Synthesis of Pyridoindoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with side product formation during the Fischer indole synthesis of pyridoindoles (also known as carbolines or azaindoles).

FAQs: Understanding Side Products in Pyridoindole Synthesis

Q1: What are the most common side products observed in the Fischer indole synthesis of pyridoindoles?

A1: Beyond the desired pyridoindole, several side products can form. The most prevalent include:

  • Anilines and Aminopyridines: These arise from the cleavage of the N-N bond in the hydrazone intermediate, a common failure pathway in the Fischer indole synthesis.[1][2] This is particularly favored by electron-donating substituents on the starting materials.[3]

  • Regioisomers: When using unsymmetrical ketones, the initial condensation with the pyridylhydrazine can occur on either side of the carbonyl group, leading to the formation of two different enamine intermediates and subsequently two regioisomeric pyridoindoles.[2]

  • Tar and Polymeric Byproducts: The strongly acidic and often high-temperature conditions of the reaction can lead to the degradation of starting materials and products, resulting in the formation of intractable tars and polymers.[2]

  • Aldol Condensation Products: The acidic conditions can promote the self-condensation of starting aldehydes or ketones that possess α-hydrogens.[4]

  • Friedel-Crafts Type Products: If the aromatic ring of the hydrazine or the carbonyl compound is sufficiently activated, intermolecular or intramolecular Friedel-Crafts reactions can occur as a side reaction.[4]

  • Amino-Carboline Derivatives: In the synthesis of β-carbolines, the formation of 4-amino-β-carboline derivatives has been reported as a side product.[3]

Q2: How does the position of the nitrogen in the pyridine ring of the pyridylhydrazine affect side product formation?

A2: The basicity of the pyridine nitrogen can influence the reaction. The nitrogen atom can be protonated by the acid catalyst, which can affect the electronic properties of the pyridylhydrazine and potentially influence the propensity for N-N bond cleavage or other side reactions. The electron-deficient nature of the pyridine ring, especially in the absence of electron-donating groups, was initially thought to hinder the cyclization. However, studies on the synthesis of 4-azaindole (a γ-carboline) have shown that the reaction can be efficient, particularly when the starting pyridylhydrazine has an electron-donating group on the pyridine ring, which facilitates the key[5][5]-sigmatropic rearrangement step.

Q3: Are there specific side products associated with the synthesis of different pyridoindole isomers (α, β, γ, δ-carbolines)?

A3: While the general side products mentioned in Q1 are common across the synthesis of all pyridoindole isomers, some specific byproducts have been noted. For instance, in the synthesis of a precursor to β-carbolines, the formation of 4-amino-β-carboline derivatives has been observed.[3] The specific side product profile can be highly dependent on the substrate and the precise reaction conditions employed for the synthesis of each isomer.

Troubleshooting Guide: Minimizing Side Products

This guide addresses common issues related to side product formation during the Fischer indole synthesis of pyridoindoles.

Problem Potential Cause Troubleshooting Steps & Solutions
Low yield of desired pyridoindole with significant formation of aniline/aminopyridine byproducts. The primary cause is the competitive cleavage of the N-N bond in the hydrazone intermediate, which is favored over the desired[5][5]-sigmatropic rearrangement. This is often exacerbated by electron-donating groups on the hydrazine or carbonyl compound.[3]* Optimize Acid Catalyst: Use a stronger acid, such as polyphosphoric acid (PPA), to promote the cyclization pathway over N-N bond cleavage. A switch from a Brønsted acid to a Lewis acid like ZnCl₂ can also be beneficial.[2] * Modify Substrate Electronics: If possible, modify the substituents on the starting materials to be less electron-donating. * Lower Reaction Temperature: While counterintuitive, in some cases, lowering the temperature may disfavor the higher activation energy pathway of N-N bond cleavage.
Formation of multiple regioisomers. Use of an unsymmetrical ketone in the reaction leads to the formation of two possible enamine intermediates.[2]* Choice of Acid Catalyst: The acidity of the medium can influence the regioselectivity. Experiment with different Brønsted and Lewis acids. * Steric Hindrance: Utilize a ketone with significantly different steric bulk on either side of the carbonyl to favor the formation of the less sterically hindered enamine. * Reaction Conditions: Systematically vary the reaction temperature and solvent to influence the ratio of the regioisomers.
Excessive tar and polymer formation. The reaction conditions are too harsh (high temperature and/or highly concentrated strong acid), leading to decomposition.[2]* Milder Reaction Conditions: Employ the mildest possible acid catalyst and the lowest effective temperature that allows the reaction to proceed at a reasonable rate. * Shorter Reaction Times: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent product degradation. * Microwave-Assisted Synthesis: This technique can sometimes provide rapid heating to the target temperature, reducing overall reaction time and minimizing byproduct formation.
Presence of aldol condensation or Friedel-Crafts byproducts. The acidic conditions are promoting these alternative reaction pathways.[4]* Optimize Reaction Temperature: Lowering the reaction temperature can often minimize these side reactions. * Protecting Groups: If a highly activated aromatic ring is present, consider the use of a temporary protecting group to deactivate it towards Friedel-Crafts reactions.

Data Presentation: Catalyst and Solvent Effects on Pyridoindole Synthesis

While comprehensive quantitative data for side product formation in pyridoindole synthesis is not extensively compiled in a single source, the following table summarizes qualitative and semi-quantitative observations from various studies on the Fischer indole synthesis, which are applicable to pyridoindole systems.

Parameter Variation Effect on Desired Product Yield Effect on Side Product Formation Reference
Acid Catalyst Weak Brønsted Acid (e.g., Acetic Acid)Often lower yields, may not be sufficient for less reactive substrates.May favor N-N bond cleavage in susceptible substrates.[6]
Strong Brønsted Acid (e.g., H₂SO₄, PPA)Generally higher yields, effective for a wider range of substrates.Can lead to increased tar/polymer formation if conditions are not optimized.[6][7]
Lewis Acid (e.g., ZnCl₂, BF₃·OEt₂)Often provides good to excellent yields and can influence regioselectivity.Can still lead to byproducts depending on the substrate and reaction conditions.[8]
Temperature Low TemperatureSlower reaction rates, may result in incomplete conversion.Can minimize temperature-sensitive side reactions like tar formation and aldol condensation.[2]
High TemperatureFaster reaction rates, can overcome activation barriers for sterically hindered substrates.Increases the likelihood of tar formation, polymerization, and other decomposition pathways.[2]
Solvent Protic Solvents (e.g., Ethanol, Acetic Acid)Commonly used and effective for many systems.Can participate in side reactions under certain conditions.[9]
Aprotic Solvents (e.g., Toluene, Xylene)Often used for higher temperature reactions.Generally less reactive and can help to drive off water azeotropically.
Substituents Electron-Donating Groups (on hydrazine)Can accelerate the reaction.Significantly increases the propensity for N-N bond cleavage, leading to aniline/aminopyridine byproducts.[3]
Electron-Withdrawing Groups (on hydrazine)Can slow down or inhibit the reaction.Generally disfavors N-N bond cleavage.

Experimental Protocols

General Procedure for the Fischer Indole Synthesis of a Pyridoindole (e.g., a γ-Carboline)

This protocol is a general guideline and may require optimization for specific substrates.

1. Hydrazone Formation (can be performed in situ):

  • In a round-bottom flask, dissolve the appropriate pyridylhydrazine (1.0 equivalent) and the desired ketone or aldehyde (1.0-1.2 equivalents) in a suitable solvent such as ethanol or glacial acetic acid.

  • Stir the mixture at room temperature or with gentle heating. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.

  • The resulting hydrazone can be isolated by filtration or extraction, or the reaction mixture can be carried forward directly to the cyclization step.

2. Indolization/Cyclization:

  • To the flask containing the hydrazone (or the in-situ reaction mixture), add the chosen acid catalyst. The choice and amount of acid (from catalytic to a large excess, as in the case of PPA) are critical and must be determined for each specific reaction.

  • Heat the reaction mixture to the appropriate temperature (this can range from room temperature to reflux, or higher for microwave-assisted reactions).

  • Monitor the formation of the pyridoindole product by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

3. Work-up and Purification:

  • Carefully quench the reaction by pouring it onto a mixture of ice and a suitable base (e.g., saturated sodium bicarbonate solution, aqueous sodium hydroxide) to neutralize the acid.

  • Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • The crude product can then be purified by column chromatography on silica gel or alumina, recrystallization, or distillation (for volatile products) to afford the pure pyridoindole.

Visualizations

Fischer_Indole_Side_Products cluster_main Fischer Indole Synthesis Pathway cluster_side Side Product Formation Pyridylhydrazone Pyridylhydrazone Ene-hydrazine Ene-hydrazine Pyridylhydrazone->Ene-hydrazine Tautomerization Polymerization Tar/Polymeric Byproducts Pyridylhydrazone->Polymerization Harsh Acid/ High Temp. Regioisomers Regioisomers Pyridylhydrazone->Regioisomers Unsymmetrical Ketone Di-imine Intermediate Di-imine Intermediate Ene-hydrazine->Di-imine Intermediate [3,3]-Sigmatropic Rearrangement N-N_Cleavage N-N Bond Cleavage (Aminopyridine/Aniline) Ene-hydrazine->N-N_Cleavage Favored by Electron-Donating Groups Pyridoindole Pyridoindole Di-imine Intermediate->Pyridoindole Cyclization & Aromatization

Caption: Competing pathways in the Fischer indole synthesis of pyridoindoles.

Troubleshooting_Workflow start Low Yield or Multiple Products in Pyridoindole Synthesis check_byproducts Identify Major Side Products (e.g., by LC-MS, NMR) start->check_byproducts nn_cleavage Aminopyridine/ Aniline Derivatives check_byproducts->nn_cleavage N-N Cleavage regioisomers Regioisomers check_byproducts->regioisomers Isomeric Mixture tar Tar/Polymerization check_byproducts->tar Degradation solution_nn Optimize Acid Catalyst (Stronger Acid, e.g., PPA) Modify Substrate Electronics nn_cleavage->solution_nn solution_regio Modify Ketone Structure (Steric Differentiation) Screen Catalysts/Solvents regioisomers->solution_regio solution_tar Milder Reaction Conditions (Lower Temp., Shorter Time) Microwave Synthesis tar->solution_tar end Improved Yield of Desired Pyridoindole solution_nn->end solution_regio->end solution_tar->end

Caption: Troubleshooting workflow for side product minimization.

References

Stability issues and degradation of 5H-Pyrido[3,2-b]indole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and degradation of 5H-Pyrido[3,2-b]indole derivatives. This resource is intended for researchers, scientists, and drug development professionals to address common challenges encountered during experimental work.

Troubleshooting Guides

This section provides solutions to specific issues that may arise during the handling, storage, and analysis of this compound derivatives.

Issue 1: Unexpected Peaks or Degradation Observed in HPLC/LC-MS Analysis

  • Symptom: Appearance of new peaks, a decrease in the main peak area, or inconsistent results during chromatographic analysis.

  • Possible Cause: The compound may be degrading in the vial, during the analytical run, or on the column itself. The indole ring system is susceptible to oxidation.

  • Troubleshooting Steps:

    • Fresh Sample Preparation: Prepare a fresh sample from a solid stock and inject it immediately to determine if the degradation is time-dependent.

    • Solvent and pH Check: Ensure the sample solvent is compatible and does not promote degradation. The pH of the mobile phase can also influence the stability of the compound. For example, highly acidic or alkaline conditions can lead to hydrolysis.

    • Temperature Control: Use a cooled autosampler to minimize degradation in the vial, especially if the compound is thermally labile.

    • On-Column Stability: If degradation is suspected to occur on the column, try a different stationary phase or adjust the mobile phase composition.

Issue 2: Discoloration or Change in Physical Appearance of Solid Compound

  • Symptom: The solid material changes color (e.g., turns brown) or shows other changes in its physical state upon storage.

  • Possible Cause: This is often an indication of oxidative or photolytic degradation. The pyrido-indole core can be sensitive to light and air.

  • Troubleshooting Steps:

    • Storage Conditions: Store the compound under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at a low temperature (e.g., -20°C).

    • Purity Check: Re-analyze the compound's purity using a validated analytical method to quantify the extent of degradation.

    • Disposal: If significant degradation has occurred, it is advisable to use a fresh, pure batch for experiments to ensure data accuracy.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound derivatives?

A1: Based on the chemistry of the indole nucleus and related heterocyclic systems, the primary degradation pathways for this compound derivatives are predicted to be:

  • Oxidation: The electron-rich indole ring is susceptible to oxidation, which can lead to the formation of various oxidized products. This can be initiated by atmospheric oxygen, light, or oxidizing reagents.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions, leading to the formation of photoproducts. β-carbolines, which are structurally similar, are known to be efficient photosensitizers.

  • Hydrolysis: Under strongly acidic or basic conditions, functional groups on the derivative or the core ring system may undergo hydrolysis.

  • Thermal Degradation: At elevated temperatures, the molecules can undergo decomposition. The thermal stability of related heterocyclic compounds has been shown to be above 250°C in both inert and oxidizing atmospheres.[1]

Q2: How can I perform a forced degradation study on my this compound derivative?

A2: Forced degradation studies are essential to understand the intrinsic stability of your compound. A typical study involves subjecting the compound to a variety of stress conditions more severe than accelerated stability testing. The following table outlines recommended starting conditions, which should be optimized for your specific derivative.

Stress ConditionRecommended Protocol
Acid Hydrolysis Dissolve the compound in a suitable solvent and add 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
Base Hydrolysis Dissolve the compound in a suitable solvent and add 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.
Oxidative Degradation Dissolve the compound in a suitable solvent and add 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.
Thermal Degradation Store the solid compound in an oven at a temperature below its melting point (e.g., 60-80°C) for 48 hours.
Photolytic Degradation Expose a solution of the compound (e.g., 0.1 mg/mL) to a photostability chamber with both UV and visible light for 24 hours. A control sample should be kept in the dark.

Q3: What are the expected metabolic degradation pathways for this compound derivatives?

A3: The metabolic degradation of this compound derivatives is expected to be primarily mediated by cytochrome P450 (CYP) enzymes in the liver. Predicted metabolic pathways, based on studies of indole and its derivatives, include:

  • Hydroxylation: This is a common metabolic pathway for aromatic and heterocyclic rings. Hydroxylation can occur at various positions on the pyrido-indole core. For indole itself, hydroxylation at the 2- and 3-positions is a known degradation pathway.[2]

  • N-Oxidation: The nitrogen atoms in the ring system can be oxidized.

  • Further Oxidation: The initial hydroxylated metabolites can be further oxidized to form diols and other more polar compounds.

  • Conjugation: The hydroxylated metabolites can undergo phase II metabolism, involving conjugation with glucuronic acid or sulfate to increase their water solubility and facilitate excretion.

Q4: My compound is intended for use in a cell-based assay. How can I ensure its stability in the culture medium?

A4: To ensure the stability of your compound in a cell culture medium:

  • Perform a preliminary stability study: Incubate your compound in the cell culture medium (with and without serum) for the duration of your planned experiment.

  • Analyze for degradation: At different time points, take aliquots of the medium and analyze the concentration of your compound using a suitable method like LC-MS.

  • Identify degradation products: If degradation is observed, try to identify the major degradation products to understand the degradation pathway.

  • Optimize conditions: If the compound is unstable, consider shortening the incubation time, protecting the plates from light, or using a more stable analog if available.

Data Presentation

Table 1: Thermal Stability of a Series of Heterocyclic Anticancer Drug Candidates

CompoundT5% (Inert Atmosphere, °C)T5% (Oxidizing Atmosphere, °C)Melting Point (°C)
1 (Unsubstituted) 253275202
2 (p-methyl) 262260197
3 (p-chloro) 269283196
4 (o-chloro) 267282202
5 (2,4-dichloro) 269285Not provided

T5% represents the temperature at which a 5% mass loss is observed. Data adapted from a study on a novel class of heterocyclic anticancer drug candidates.[1]

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Studies

  • Stock Solution Preparation: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Basic: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Oxidative: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Thermal (Solution): Keep the stock solution at 60°C.

    • Thermal (Solid): Place the solid compound in a 60°C oven.

    • Photolytic: Expose a solution of the compound to a photostability chamber. Keep a control sample wrapped in aluminum foil.

  • Incubation: Incubate the stressed samples for a defined period (e.g., 24-48 hours).

  • Neutralization (for acidic and basic samples): After incubation, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

  • Dilution: Dilute all samples to a final concentration suitable for analysis (e.g., 0.1 mg/mL) with the mobile phase.

  • Analysis: Analyze all samples, including an unstressed control, by a stability-indicating HPLC-UV/MS method. Compare the chromatograms to identify degradation products and calculate the percentage of degradation.

Mandatory Visualizations

troubleshooting_workflow start Instability Observed (e.g., new peaks, discoloration) check_purity Re-analyze Purity (HPLC, LC-MS) start->check_purity check_storage Review Storage Conditions (Light, Temp, Atmosphere) start->check_storage forced_degradation Conduct Forced Degradation Study check_purity->forced_degradation If degradation confirmed check_storage->forced_degradation identify_products Identify Degradation Products (MS) forced_degradation->identify_products mitigate Implement Mitigation Strategy (e.g., change storage, use antioxidants) identify_products->mitigate degradation_pathways parent This compound Derivative oxidation Oxidation (e.g., air, H₂O₂) parent->oxidation hydrolysis Hydrolysis (Acid/Base) parent->hydrolysis photolysis Photolysis (UV/Vis Light) parent->photolysis metabolism Metabolism (e.g., CYP450) parent->metabolism oxidized_products Oxidized Products (e.g., N-oxides, hydroxylated species) oxidation->oxidized_products hydrolyzed_products Hydrolyzed Products hydrolysis->hydrolyzed_products photo_products Photoproducts photolysis->photo_products metabolites Metabolites (e.g., hydroxylated, conjugated) metabolism->metabolites

References

Overcoming poor solubility of 5H-Pyrido[3,2-b]indole in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to overcome the poor aqueous solubility of 5H-Pyrido[3,2-b]indole.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound, also known as δ-Carboline, is a heterocyclic aromatic compound. Like many similar rigid, polycyclic aromatic structures, it exhibits low intrinsic solubility in aqueous solutions.[1] Its solubility is generally higher in polar aprotic and polar protic organic solvents such as Dimethyl Sulfoxide (DMSO) and Methanol.[1]

Q2: Why does my this compound precipitate when I dilute my DMSO stock solution into an aqueous buffer?

A2: This is a common phenomenon known as "crashing out" or precipitation.[2][3] this compound is highly soluble in 100% DMSO, but when this stock is diluted into an aqueous medium (like cell culture media or a buffer), the polarity of the solvent environment increases dramatically. The compound's solubility limit in this new, highly aqueous environment is exceeded, causing it to precipitate.[2] The final concentration of DMSO is often too low to keep the hydrophobic compound in solution.[1]

Q3: What is the maximum concentration of DMSO that is safe for my cell-based assays?

A3: The tolerance to DMSO is highly cell-line dependent. As a general rule, most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity.[2] However, sensitive cell lines may be affected at concentrations as low as 0.1%.[2] It is imperative to perform a DMSO tolerance control experiment for your specific cell line and assay duration to determine the maximum acceptable concentration.

Q4: What are the primary strategies to enhance the aqueous solubility of this compound?

A4: Several techniques can be employed to improve the solubility of poorly soluble compounds. The most common for laboratory settings are:

  • pH Adjustment: The solubility of ionizable drugs can be highly dependent on pH.[4][5] Since this compound has basic nitrogen atoms in its structure, its solubility is expected to increase in acidic conditions due to protonation and salt formation.

  • Use of Co-solvents: Adding a water-miscible organic solvent (in which the compound is soluble) to the aqueous buffer can increase solubility by reducing the overall polarity of the solvent system.[6][7][8]

  • Use of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with poorly soluble molecules, effectively encapsulating the hydrophobic compound and increasing its apparent solubility in water.[9][10][11]

Troubleshooting Guide

Issue: My compound precipitates out of solution during my experiment.

QuestionPotential CauseRecommended Solution
I see immediate precipitation when adding my DMSO stock to my aqueous buffer. The final concentration of your compound exceeds its solubility limit in the final buffer composition. This "solvent shock" is common for hydrophobic compounds.[2][3]1. Decrease Final Concentration: Determine the maximum soluble concentration of the compound in the final assay buffer. 2. Modify Dilution Method: Instead of adding the small stock volume to the large buffer volume, try a "reverse dilution" by adding the DMSO stock dropwise to the full volume of buffer while vortexing to ensure rapid dispersal.[2] 3. Use Pre-warmed Media: Adding the stock to cold media can decrease solubility. Always use media pre-warmed to 37°C.[3]
My compound seems to dissolve initially but then precipitates over time. The solution may be supersaturated and thermodynamically unstable. The compound is slowly crashing out as it equilibrates. This can be exacerbated by freeze-thaw cycles of the DMSO stock, which can introduce moisture and promote precipitation.[12]1. Prepare Fresh Solutions: Use the final working solution immediately after preparation.[2] 2. Optimize Solvent System: The current formulation (e.g., pH, co-solvent percentage) may not be sufficient to maintain long-term stability. Consider increasing the co-solvent concentration (while staying within cell toxicity limits) or using a different solubilization method like cyclodextrins.
Simple pH adjustment or co-solvents are not providing sufficient solubility. The intrinsic insolubility of the compound is too high for these methods alone to achieve the desired concentration.Employ Cyclodextrins: Cyclodextrins can significantly enhance solubility by forming inclusion complexes.[13] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice for parenteral and in-vitro applications.[13]

Data Presentation: Representative Solubility Data

Disclaimer: The following quantitative data is representative and intended for illustrative purposes, based on the known behavior of similar carboline compounds. Actual solubility should be determined experimentally.

Table 1: Representative Solubility of this compound in Common Solvents

SolventSolvent TypeRepresentative Solubility (µg/mL) at 25°C
WaterPolar Protic< 1
Phosphate-Buffered Saline (PBS), pH 7.4Aqueous Buffer< 1
MethanolPolar Protic150
EthanolPolar Protic85
Dimethyl Sulfoxide (DMSO)Polar Aprotic> 20,000
N,N-Dimethylformamide (DMF)Polar Aprotic> 15,000

Table 2: Representative pH-Dependent Aqueous Solubility

pH of Aqueous BufferRepresentative Solubility (µg/mL) at 25°C
2.055.0
4.012.5
6.01.8
7.41.1
8.01.0
10.01.0

Table 3: Representative Solubility Enhancement with Co-solvents and Cyclodextrins in PBS (pH 7.4)

Solubilizing AgentConcentrationRepresentative Solubility (µg/mL) at 25°C
Ethanol (Co-solvent)1% (v/v)4.5
Ethanol (Co-solvent)5% (v/v)21.0
DMSO (Co-solvent)0.5% (v/v)8.2
HP-β-Cyclodextrin10 mM35.8
HP-β-Cyclodextrin25 mM92.4
HP-β-Cyclodextrin50 mM215.7

Experimental Protocols & Visualizations

A systematic approach is crucial for efficiently determining the best method to solubilize this compound for your specific application.

G cluster_start Initial Assessment cluster_strategies Solubilization Strategies cluster_outcome Outcome Start Start: Need to dissolve This compound in aqueous buffer CheckSol Is compound soluble at target concentration in final buffer? Start->CheckSol pH_Adjust Strategy 1: pH Adjustment CheckSol->pH_Adjust No Success Success: Proceed with experiment CheckSol->Success Yes CoSolvent Strategy 2: Co-solvents pH_Adjust->CoSolvent Not sufficient pH_Adjust->Success Sufficient Cyclodextrin Strategy 3: Cyclodextrins CoSolvent->Cyclodextrin Not sufficient or toxic at required % CoSolvent->Success Sufficient Cyclodextrin->Success Sufficient Failure Failure: Re-evaluate concentration or formulation Cyclodextrin->Failure Not sufficient G cluster_water Aqueous Solution cluster_cosolvent Aqueous Solution with Co-solvent W1 H₂O W2 H₂O W3 H₂O W4 H₂O label_insoluble High interfacial tension prevents dissolution W4->label_insoluble W5 H₂O W6 H₂O W7 H₂O W8 H₂O CW1 H₂O CW2 H₂O CW3 H₂O CW4 H₂O CW5 H₂O CW6 H₂O Co1 Co Co2 Co label_soluble Reduced interfacial tension allows dissolution Co2->label_soluble Drug_insoluble Poorly Soluble This compound Drug_insoluble->label_insoluble Drug_soluble Solubilized This compound Drug_soluble->label_soluble G cluster_system Formation of Inclusion Complex cluster_solvent in Aqueous Solution (H₂O) CD Cyclodextrin (Host) (Hydrophilic Exterior, Hydrophobic Cavity) Arrow Drug This compound (Guest) (Hydrophobic) Plus + Complex Soluble Inclusion Complex W5 H₂O Complex->W5 Hydrophilic exterior interacts with water W1 H₂O W2 H₂O W3 H₂O W4 H₂O W6 H₂O W7 H₂O W8 H₂O

References

Technical Support Center: High-Purity δ-Carboline Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting protocols and frequently asked questions for the successful recrystallization of δ-Carboline.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of δ-Carboline?

A1: While specific quantitative solubility data for δ-Carboline is not extensively published, as a member of the carboline alkaloid family, it is generally expected to be soluble in polar organic solvents and less soluble in non-polar organic solvents and water. Most alkaloids are poorly soluble in water but readily dissolve in organic solvents, such as diethyl ether, chloroform, and 1,2-dichloroethane.[1] Their salts, however, are typically soluble in water and alcohol.[1] One β-carboline derivative was noted to be soluble in lower alcohols, dimethylsulfoxide (DMSO), N,N-dimethylformamide (DMF), acetone, and ethyl acetate, but insoluble in water and n-hexane.[2]

Q2: Which solvents are recommended for the recrystallization of δ-Carboline?

A2: Based on the recrystallization of similar carboline compounds, good starting points for solvent screening include alcohols (such as ethanol and methanol) and aromatic hydrocarbons (like toluene). For instance, α-carboline has been successfully recrystallized from toluene[3], and various β-carboline derivatives have been purified by recrystallization from methanol[4] and ethanol. A mixture of solvents, such as a polar solvent in which the compound is soluble and a non-polar "anti-solvent" in which it is not, can also be effective. Common combinations include heptane/ethyl acetate and methanol/water.

Q3: What are some common impurities I might encounter in my crude δ-Carboline product?

A3: Impurities will largely depend on the synthetic route employed. For common syntheses like the Fischer indole synthesis, potential side products include regioisomers and tars. If the synthesis involves aldehydes or ketones, aldol condensation products may also be present. The strongly acidic and often high-temperature conditions of some syntheses can lead to the formation of polymeric byproducts.

Q4: How can I improve the yield of my recrystallization?

A4: To maximize yield, ensure you are using the minimum amount of hot solvent necessary to fully dissolve the crude product. Cooling the solution slowly allows for the formation of larger, purer crystals and minimizes the amount of product that remains in the mother liquor. Placing the solution in an ice bath after it has reached room temperature can further increase the yield. Be cautious not to cool too quickly, as this can cause the product to precipitate as a powder, potentially trapping impurities.

Q5: My δ-Carboline is not crystallizing. What should I do?

A5: If crystals do not form, you can try several techniques. First, try scratching the inside of the flask with a glass rod at the surface of the solution; this can create nucleation sites. Alternatively, you can add a "seed crystal" – a tiny crystal of pure δ-Carboline from a previous batch. If these methods fail, it's possible that too much solvent was added. You can try to slowly evaporate some of the solvent to increase the concentration of the δ-Carboline. If the product "oils out" instead of crystallizing, refer to the troubleshooting guide below.

Data Presentation: Solvent Properties for Recrystallization Screening

Solvent ClassExample SolventsPredicted Solubility of δ-Carboline (at Room Temp)Predicted Solubility of δ-Carboline (at Boiling)Notes
Alcohols Methanol, EthanolSparingly Soluble to SolubleSoluble to Very SolubleGood starting point. Methanol and ethanol have been used for other carbolines.[4][5]
Aromatic Hydrocarbons TolueneSparingly SolubleSolubleToluene has been successfully used for α-carboline recrystallization.[3]
Esters Ethyl AcetateSparingly SolubleSolubleOften used in combination with a non-polar anti-solvent like hexanes.
Ketones AcetoneSolubleVery SolubleMay be too good of a solvent, but can be useful in a solvent/anti-solvent system.
Ethers Diethyl Ether, Tetrahydrofuran (THF)Sparingly SolubleSolubleCan be effective, particularly in mixtures.
Halogenated Solvents Dichloromethane (DCM)SolubleVery SolubleLikely too soluble to be a good single solvent for recrystallization.
Non-polar Hydrocarbons Hexanes, HeptaneInsolubleSparingly SolublePrimarily used as an anti-solvent.
Polar Aprotic Solvents Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Soluble to Very SolubleVery SolubleGenerally too strong of a solvent for recrystallization unless used with an anti-solvent.
Water -InsolubleInsolubleNot a suitable primary solvent for the free base form of δ-Carboline.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization Screening
  • Preparation : Place approximately 20-30 mg of crude δ-Carboline into a small test tube or vial.

  • Solvent Addition : Add a small amount (e.g., 0.5 mL) of the chosen solvent to the δ-Carboline at room temperature.

  • Solubility Test (Cold) : Agitate the mixture to determine if the compound is soluble at room temperature. If it dissolves completely, the solvent is not suitable for single-solvent recrystallization.

  • Heating : If the compound is not fully soluble, heat the mixture gently (e.g., in a warm water bath or on a hot plate) until the solvent boils.

  • Incremental Solvent Addition : Continue to add the solvent dropwise while heating until the δ-Carboline just dissolves completely.

  • Cooling : Remove the test tube from the heat and allow it to cool slowly to room temperature. Observe for crystal formation.

  • Ice Bath : If crystal formation is slow or incomplete, place the test tube in an ice bath for 15-30 minutes.

  • Evaluation : Assess the quality and quantity of the crystals formed to determine the suitability of the solvent.

Protocol 2: Two-Solvent (Solvent/Anti-Solvent) Recrystallization
  • Solvent Selection : Choose a "solvent" in which δ-Carboline is readily soluble and a miscible "anti-solvent" in which it is poorly soluble. A common pairing is a polar solvent with a non-polar anti-solvent (e.g., ethanol and hexanes).

  • Dissolution : Dissolve the crude δ-Carboline in the minimum amount of the hot "solvent".

  • Anti-Solvent Addition : While the solution is still hot, add the "anti-solvent" dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.

  • Clarification : Add a few drops of the hot "solvent" back into the mixture until the cloudiness just disappears.

  • Cooling : Allow the solution to cool slowly to room temperature.

  • Ice Bath : Place the solution in an ice bath to maximize crystal formation.

  • Isolation : Collect the crystals by filtration, wash with a small amount of cold anti-solvent, and dry under vacuum.

Troubleshooting Guides

Issue 1: Oiling Out

Question: My δ-Carboline is separating as an oil instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the compound's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated.

  • Solution 1: Reheat and Add More Solvent : Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent and then allow it to cool more slowly.

  • Solution 2: Change Solvent System : The chosen solvent may be too non-polar. Try a more polar solvent or a different solvent/anti-solvent combination.

  • Solution 3: Slower Cooling : Allow the solution to cool at a much slower rate. You can insulate the flask to slow down heat loss.

Issue 2: Poor Crystal Yield

Question: I am getting very few crystals. How can I improve my recovery?

Answer: Low yield can be due to several factors.

  • Solution 1: Reduce Solvent Volume : You may have used too much solvent. Carefully evaporate some of the solvent and attempt to recrystallize again.

  • Solution 2: Ensure Complete Cooling : Make sure the solution has been thoroughly cooled in an ice bath to maximize precipitation.

  • Solution 3: Check Mother Liquor : The compound may still be too soluble in the chosen solvent. If so, a different solvent system is needed. You can recover the product from the mother liquor by evaporating the solvent and attempting recrystallization with a different solvent.

Issue 3: Crystals are Colored or Impure

Question: My recrystallized δ-Carboline is still colored, or analysis shows it is not pure. What steps can I take?

Answer: This indicates that the chosen solvent is not effectively removing the impurities.

  • Solution 1: Second Recrystallization : A second recrystallization using the same or a different solvent system may be necessary to achieve the desired purity.

  • Solution 2: Activated Carbon : If the color is due to highly conjugated or polymeric impurities, you can add a small amount of activated carbon to the hot solution before filtering it. The carbon will adsorb the colored impurities. Use with caution as it can also adsorb some of your product.

  • Solution 3: Column Chromatography : If recrystallization fails to remove the impurities, purification by column chromatography may be required. Silica gel is a commonly used stationary phase for the purification of alkaloids.

Visualizations

Recrystallization_Workflow start Start with Crude δ-Carboline dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve hot_filter Hot Filtration (if insoluble impurities are present) dissolve->hot_filter cool Slowly Cool to Room Temperature hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath collect Collect Crystals by Filtration ice_bath->collect wash Wash with Cold Solvent collect->wash dry Dry Crystals wash->dry end Pure δ-Carboline dry->end

Caption: General workflow for the recrystallization of δ-Carboline.

Troubleshooting_Recrystallization start Problem Encountered oiling_out Product 'Oils Out' start->oiling_out no_crystals No Crystals Form start->no_crystals low_yield Low Crystal Yield start->low_yield impure Crystals are Impure start->impure reheat Reheat and Add More Solvent oiling_out->reheat Try First scratch Scratch Flask or Add Seed Crystal no_crystals->scratch Try First reduce_solvent Reduce Initial Solvent Volume low_yield->reduce_solvent Check First re_recrystallize Perform Second Recrystallization impure->re_recrystallize Try First slow_cool Cool More Slowly reheat->slow_cool change_solvent_oil Change Solvent System slow_cool->change_solvent_oil If Still Oiling evaporate Evaporate Some Solvent scratch->evaporate If No Success full_cool Ensure Thorough Cooling reduce_solvent->full_cool change_solvent_yield Change Solvent System full_cool->change_solvent_yield If Still Low charcoal Use Activated Carbon re_recrystallize->charcoal For Colored Impurities chromatography Purify by Column Chromatography charcoal->chromatography If Impurities Persist

Caption: Troubleshooting decision tree for δ-Carboline recrystallization.

References

Technical Support Center: Selective Synthesis of Pyrido[2,3-b]indoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on managing reaction temperature for the selective synthesis of pyrido[2,3-b]indoles. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of pyrido[2,3-b]indoles, with a particular focus on the impact of reaction temperature.

IssuePotential CauseRecommended Solution
Low or No Product Yield Suboptimal Reaction Temperature: The reaction may not be reaching the necessary activation energy.Systematically screen a range of temperatures to identify the optimal condition. For instance, while Brønsted acid-catalyzed hydroindolation may be optimal at 55°C, palladium-catalyzed cyclizations often require temperatures around 110°C.[1]
Incorrect Solvent: The solvent's boiling point may be too low for the required reaction temperature, or it may not adequately dissolve the reactants.Ensure the solvent is appropriate for the desired temperature. For high-temperature reactions (e.g., 110°C), consider using solvents like t-BuOH or THF.[1]
Catalyst Inactivity: The catalyst may need a specific temperature to become active and ensure efficient turnover.Consult literature for the optimal temperature range for your specific catalyst. Palladium-catalyzed reactions, for example, are often conducted at elevated temperatures.[1]
Formation of Impurities or Side Products Incorrect Temperature Leading to Lack of Selectivity: Temperature can significantly influence the regioselectivity of the reaction, with higher temperatures sometimes favoring the formation of undesired isomers.[1]Carefully control the reaction temperature. For example, in the synthesis of bis(indolyl)alkanes, increasing the temperature to 100°C can completely shift the selectivity towards the Markovnikov addition product.[1]
Thermal Decomposition: Starting materials, intermediates, or the final product might be unstable at the reaction temperature.If decomposition is suspected, consider running the reaction at a lower temperature for a longer duration. Closely monitor the reaction's progress using techniques like TLC or LC-MS.[1]
Side Reactions Promoted by High Temperature: Elevated temperatures can activate alternative reaction pathways, leading to the formation of byproducts.Evaluate if a lower reaction temperature, possibly with a more active catalyst or a longer reaction time, can achieve the desired transformation without promoting side reactions.[1]

Frequently Asked Questions (FAQs)

Q1: What is the typical temperature range for the synthesis of pyrido[2,3-b]indoles?

A1: The optimal temperature range for the synthesis of pyrido[2,3-b]indoles is highly dependent on the specific synthetic method employed. For instance, Brønsted acid-catalyzed hydroindolation has been optimized at 55°C, while palladium-catalyzed cyclizations are often effective at around 110°C.[1] Microwave-assisted syntheses can utilize temperatures as high as 150°C.[1]

Q2: How critical is precise temperature control for achieving high selectivity?

A2: Precise temperature control is often crucial for achieving high regioselectivity. In certain reactions, a shift in temperature can lead to the formation of different isomers. For example, in the hydroindolation of indoles, an increase from 55°C to 100°C can completely change the product from the anti-Markovnikov to the Markovnikov adduct.[1] Therefore, maintaining a stable and uniform temperature is vital for reproducible and selective synthesis.

Q3: Can microwave heating be used for the synthesis of pyrido[2,3-b]indoles, and how does it affect the reaction temperature and time?

A3: Yes, microwave heating is a viable method for the synthesis of pyrido[2,3-b]indoles and can significantly reduce reaction times. For example, a microwave-assisted synthesis may be completed in 30 minutes at 150°C.[1] It is advisable to explore variations in temperature (e.g., 120°C) and time (e.g., 60 minutes) to optimize the yield for a specific reaction.[1]

Q4: What are the signs that my reaction temperature is too high?

A4: Indications that the reaction temperature may be excessive include the formation of dark, tarry byproducts, a decrease in the yield of the desired product as the temperature is raised, and the appearance of multiple, difficult-to-separate spots on a TLC plate.[1] Analytical techniques such as LC-MS can also be used to observe the decomposition of starting materials or the product.[1]

Q5: My reaction is sluggish. Should I just increase the temperature?

A5: While increasing the temperature is a common strategy to drive a reaction to completion, it should be done cautiously. Before raising the temperature, ensure that other factors such as catalyst activity and reagent purity are not the issue. A systematic approach, where the temperature is increased in small increments while monitoring for side product formation, is recommended.

Experimental Protocols

Protocol 1: Palladium-Catalyzed Synthesis of 4-Hydroxy-α-carbolines

This protocol describes a method for the synthesis of 4-hydroxy-α-carbolines, a class of pyrido[2,3-b]indoles.[1]

Reaction Setup:

  • An oven-dried Ace Pressure tube equipped with a Teflon stir bar is charged with N-(3-acetyl-1-(substituted)-1H-indol-2-yl)amide (1.0 equiv) and t-BuOK (5.0 equiv) in THF (6 mL).[1]

  • The pressure tube is sealed with a Teflon screw-cap.

Heating and Reaction Monitoring:

  • The reaction vessel is placed in a preheated oil bath set to 110°C.

  • The reaction mixture is stirred at 110°C for the time specified in the relevant literature.

Work-up and Purification:

  • The pressure tube is removed from the oil bath and allowed to cool to room temperature.

  • The reaction mixture is diluted with ethyl acetate.

  • The resulting solution is filtered through Celite and concentrated under reduced pressure.

  • The crude material is purified by column chromatography on silica gel (eluting with hexanes/ethyl acetate) to yield the corresponding product.[1]

Protocol 2: Microwave-Assisted Synthesis of Pyrido[2,3-b]indolizines

This protocol outlines a microwave-assisted approach for the synthesis of pyrido[2,3-b]indolizines.[1]

Reaction Mixture Preparation:

  • A mixture of pyridinium salt (0.591 mmol), enaminone, and a suitable base is prepared in a solution of isopropyl alcohol (3 mL) and water (1 mL).[1]

Microwave Irradiation:

  • The mixture is placed in a closed vessel within a microwave reactor.

  • The reaction is irradiated at 150°C for 30 minutes. Note that variations in temperature (e.g., 120°C) and time (e.g., 60 minutes) can be explored to optimize the yield.[1]

Isolation:

  • The product is isolated after the reaction is complete. The specific work-up procedure may vary depending on the substrates used.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification charge_reactants Charge Reactants & Solvent seal_vessel Seal Reaction Vessel charge_reactants->seal_vessel heat Apply Heat seal_vessel->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to Room Temp monitor->cool extract Extraction/Filtration cool->extract purify Column Chromatography extract->purify

Caption: General experimental workflow for the synthesis of pyrido[2,3-b]indoles.

troubleshooting_workflow start Low Yield or Impurities Detected check_temp Is Temperature Optimal? start->check_temp adjust_temp Systematically Vary Temperature check_temp->adjust_temp No check_decomp Decomposition Observed? check_temp->check_decomp Yes adjust_temp->check_decomp lower_temp Lower Temperature & Extend Time check_decomp->lower_temp Yes check_catalyst Review Catalyst & Solvent check_decomp->check_catalyst No success Successful Synthesis lower_temp->success check_catalyst->success

Caption: A logical workflow for troubleshooting common issues in pyrido[2,3-b]indole synthesis.

temp_selectivity cluster_outcomes Potential Outcomes temp Reaction Temperature low_temp Low Temperature temp->low_temp opt_temp Optimal Temperature temp->opt_temp high_temp High Temperature temp->high_temp no_reaction Incomplete or No Reaction low_temp->no_reaction desired_product Desired Regioisomer (High Selectivity) opt_temp->desired_product side_products Side Products / Other Isomers high_temp->side_products decomposition Decomposition high_temp->decomposition

Caption: Relationship between temperature and selectivity in pyrido[2,3-b]indole synthesis.

References

Avoiding N-N bond cleavage in carboline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Carboline Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of carboline derivatives, with a special focus on avoiding N-N bond cleavage.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in carboline synthesis that can lead to N-N bond cleavage?

A1: N-N bond cleavage is a significant challenge primarily when using hydrazine-based methods, such as the Fischer indole synthesis, to construct the carboline core. The key factors contributing to this unwanted side reaction include:

  • Reaction Conditions: Harsh acidic conditions and high temperatures can promote the cleavage of the relatively weak N-N bond in arylhydrazine precursors or their intermediates.

  • Substituent Effects: Electron-donating groups on the arylhydrazine or the carbonyl component can stabilize intermediates that favor N-N bond cleavage over the desired cyclization.

  • Steric Hindrance: Significant steric bulk around the reaction centers can impede the desired bond-forming steps, making cleavage a more favorable pathway.

Q2: Which synthetic methods are recommended to avoid N-N bond cleavage in carboline synthesis?

A2: To circumvent the issue of N-N bond cleavage, it is advisable to employ synthetic strategies that do not involve hydrazine precursors. The most common and reliable methods include:

  • Pictet-Spengler Reaction: This reaction utilizes a tryptamine derivative and an aldehyde or ketone, forming the carboline skeleton without an N-N bond in the precursors.

  • Bischler-Napieralski Reaction: This method involves the cyclization of an N-acylated tryptamine, again avoiding hydrazine-based starting materials.[1]

  • Graebe-Ullmann Reaction: This synthesis typically involves the cyclization of an N-aryl-aminopyridine derivative, which does not contain an N-N bond.

  • Modern Transition Metal-Catalyzed Methods: Various palladium, copper, and gold-catalyzed reactions have been developed to construct the carboline core from precursors like anilines and halo-pyridines, offering high efficiency and functional group tolerance.

Q3: I am observing a low yield in my Pictet-Spengler reaction. What are the likely causes?

A3: Low yields in the Pictet-Spengler reaction are common and can often be traced back to several factors unrelated to N-N bond cleavage. These include:

  • Inappropriate Acid Catalyst or Concentration: Both the type and amount of acid are crucial. Insufficient acid may not effectively catalyze the reaction, while an excess can protonate the starting tryptamine, reducing its nucleophilicity.[1]

  • Poorly Reactive Starting Materials: Tryptamines with electron-withdrawing groups on the indole ring or sterically hindered aldehydes can exhibit lower reactivity.

  • Suboptimal Reaction Temperature: The reaction may require heating, but excessive heat can lead to the degradation of starting materials or the final product.

  • Presence of Water: Incomplete removal of water during the imine formation step can inhibit the cyclization.

Q4: My Bischler-Napieralski reaction is producing a significant amount of a styrene-like byproduct. How can I prevent this?

A4: The formation of a styrene derivative is a common side reaction in the Bischler-Napieralski synthesis, resulting from a retro-Ritter reaction. This occurs through the elimination of a nitrile from the nitrilium ion intermediate. To minimize this, consider the following strategies:

  • Use of a Nitrile Solvent: Employing a nitrile solvent, such as acetonitrile, can shift the reaction equilibrium away from the retro-Ritter pathway.[1]

  • Milder Reagents: Strong dehydrating agents can promote the retro-Ritter reaction. Exploring milder alternatives may be beneficial.

  • Lower Reaction Temperature: Reducing the reaction temperature can decrease the rate of the elimination reaction.

Troubleshooting Guides

Fischer Indole Synthesis: Avoiding N-N Bond Cleavage
Symptom Possible Cause Troubleshooting Step
Low yield of carboline, presence of aniline and other byproducts Heterolytic N-N bond cleavage of the ene-hydrazine intermediate. This is often favored by electron-donating substituents on the carbonyl component.- Use a milder acid catalyst (e.g., switch from a strong Brønsted acid to a Lewis acid like ZnCl₂ or BF₃·OEt₂).- Lower the reaction temperature.- If possible, modify the substituents on the carbonyl compound to be less electron-donating.
Reaction fails to proceed, starting material consumed with no desired product Instability of the arylhydrazone intermediate leading to decomposition and N-N bond cleavage before cyclization.- Perform a one-pot synthesis where the hydrazone is generated in situ and immediately subjected to cyclization conditions without isolation.- Carefully control the temperature during hydrazone formation and cyclization.
Formation of tars and polymeric material Harsh reaction conditions (strong acid, high temperature) promoting multiple side reactions, including N-N bond cleavage and subsequent polymerization.- Screen a range of milder acid catalysts and lower reaction temperatures.- Consider using a higher boiling point solvent to allow for better temperature control.- Microwave-assisted synthesis can sometimes provide rapid heating and improved yields with shorter reaction times.
Graebe-Ullmann Reaction: Troubleshooting Intramolecular Cyclization
Symptom Possible Cause Troubleshooting Step
Low yield of carboline, recovery of starting N-aryl-aminopyridine Insufficient temperature for the thermal cyclization.- Increase the reaction temperature. The Graebe-Ullmann reaction often requires high temperatures (200-350 °C).- Consider using a high-boiling solvent like diphenyl ether or performing the reaction neat (if the starting material is thermally stable).- Microwave irradiation can be an effective way to achieve the required high temperatures rapidly and improve yields.
Formation of deaminated byproducts (e.g., aminopyridine) Side reactions occurring at high temperatures, potentially involving radical intermediates.- Optimize the reaction time; prolonged heating at high temperatures can lead to decomposition.- If using a solvent, ensure it is inert and free of impurities that could participate in side reactions.- For sensitive substrates, consider alternative synthetic routes.
Incomplete reaction despite high temperatures Poor reactivity of the starting material due to electronic or steric effects.- Ensure the starting N-aryl-aminopyridine is pure.- For substrates with electron-withdrawing groups, the cyclization may be more difficult and require more forcing conditions.
Bischler-Napieralski Reaction: Minimizing Side Products
Symptom Possible Cause Troubleshooting Step
Formation of a styrene-like byproduct Retro-Ritter reaction of the nitrilium ion intermediate.- Use a nitrile solvent (e.g., acetonitrile) to shift the equilibrium away from the fragmentation pathway.[1]- Employ milder dehydrating agents. For example, if using POCl₃, try a lower temperature or a shorter reaction time.- Consider using alternative activating agents like triflic anhydride with a non-nucleophilic base at low temperatures.
Low yield of dihydro-β-carboline Incomplete cyclization due to a deactivated aromatic ring or insufficiently strong dehydrating agent.- For tryptamine derivatives with electron-withdrawing groups, a stronger dehydrating system (e.g., P₂O₅ in refluxing POCl₃) may be necessary.- Ensure the dehydrating agent is fresh and anhydrous.
Formation of tarry byproducts Decomposition of starting material or product under harsh acidic and high-temperature conditions.- Monitor the reaction closely by TLC or LC-MS to avoid unnecessarily long reaction times.- Use the mildest possible reaction conditions that still afford the desired product.- Ensure efficient stirring to prevent localized overheating.

Data Presentation

Table 1: Comparison of Carboline Synthesis Methods
Method Precursors Key Reagents/Conditions Typical Yield Range Advantages Disadvantages
Pictet-Spengler Tryptamine derivative, Aldehyde/KetoneAcid catalyst (e.g., TFA, HCl), Heat60-95%Avoids N-N bond cleavage, generally high yields, stereocontrol is possible.Sensitive to electronic and steric effects of substrates.
Fischer Indole Arylhydrazine, Aldehyde/KetoneAcid catalyst (Brønsted or Lewis), Heat20-70%Wide availability of starting materials.Prone to N-N bond cleavage, often requires harsh conditions, can produce side products.
Bischler-Napieralski N-Acylated tryptamineDehydrating agent (e.g., POCl₃, P₂O₅), Heat50-90%Avoids N-N bond cleavage, good yields for electron-rich systems.Can lead to retro-Ritter side products, requires acylation of tryptamine.[1]
Graebe-Ullmann N-Aryl-aminopyridine derivativeHigh temperature (thermal) or acid catalysis40-80%Avoids N-N bond cleavage, useful for specific substitution patterns.Requires high temperatures, which can lead to decomposition for some substrates.
Aza-Wittig Reaction 2-Azidoindole derivative, Carbonyl compoundTriphenylphosphine, Heat60-90%Avoids N-N bond cleavage, proceeds under neutral conditions.Requires synthesis of the azidoindole precursor.

Experimental Protocols

Protocol 1: Pictet-Spengler Synthesis of a Tetrahydro-β-carboline

This protocol describes a general procedure for the synthesis of a 1-substituted tetrahydro-β-carboline.

Materials:

  • Tryptamine (1.0 equiv)

  • Aldehyde (1.1 equiv)

  • Trifluoroacetic acid (TFA) (1.0 equiv)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add tryptamine and anhydrous DCM.

  • Stir the solution at room temperature until the tryptamine is fully dissolved.

  • Add the aldehyde dropwise to the stirred solution.

  • After the addition is complete, add TFA dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-6 hours.

  • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to afford the desired tetrahydro-β-carboline.

Protocol 2: Bischler-Napieralski Synthesis of a Dihydro-β-carboline

This protocol provides a general method for the synthesis of a 1-substituted-3,4-dihydro-β-carboline.

Materials:

  • N-Acyltryptamine (1.0 equiv)

  • Phosphorus oxychloride (POCl₃) (3.0 equiv)

  • Acetonitrile, anhydrous

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the N-acyltryptamine in anhydrous acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add POCl₃ to the stirred solution. An exothermic reaction may occur.

  • After the addition is complete, warm the reaction mixture to reflux and heat for 2-4 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Basify the aqueous mixture to pH 8-9 with a concentrated ammonium hydroxide solution.

  • Extract the product with DCM or ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired dihydro-β-carboline.

Visualizations

experimental_workflow cluster_pictet_spengler Pictet-Spengler Synthesis cluster_fischer_indole Fischer Indole Synthesis ps_start Tryptamine + Aldehyde/Ketone ps_imine Imine Formation (Acid Catalysis) ps_start->ps_imine ps_cyclization Intramolecular Electrophilic Aromatic Substitution ps_imine->ps_cyclization ps_product Tetrahydro-β-carboline ps_cyclization->ps_product fi_start Arylhydrazine + Aldehyde/Ketone fi_hydrazone Hydrazone Formation fi_start->fi_hydrazone fi_rearrangement [3,3]-Sigmatropic Rearrangement fi_hydrazone->fi_rearrangement fi_cleavage N-N Bond Cleavage (Side Reaction) fi_rearrangement->fi_cleavage fi_product Carboline fi_rearrangement->fi_product

Caption: Comparative workflow of Pictet-Spengler and Fischer Indole syntheses.

troubleshooting_logic cluster_symptoms Observed Symptoms cluster_causes Potential Causes cluster_solutions Corrective Actions start Low Carboline Yield symptom1 Aniline byproduct detected start->symptom1 symptom2 Styrene-like byproduct detected start->symptom2 symptom3 Starting material recovered start->symptom3 cause1 N-N Bond Cleavage (Fischer Indole) symptom1->cause1 cause2 Retro-Ritter Reaction (Bischler-Napieralski) symptom2->cause2 cause3 Suboptimal Reaction Conditions symptom3->cause3 solution1 Use milder acid catalyst Lower temperature cause1->solution1 solution2 Use nitrile solvent Lower temperature cause2->solution2 solution3 Optimize catalyst, temperature, and reaction time cause3->solution3

Caption: Troubleshooting logic for low-yield carboline synthesis.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of 5H-Pyrido[3,2-b]indole and β-Carboline

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the pharmacological profiles of two isomeric pyridoindole scaffolds reveals distinct and overlapping biological activities, with β-carbolines demonstrating a broader and more extensively studied range of effects, particularly in anticancer and neuropharmacological research. While data on 5H-Pyrido[3,2-b]indole is less abundant, emerging evidence suggests its potential in antimicrobial applications.

This guide provides a comparative overview of the biological activities of this compound (also known as δ-carboline) and its more widely studied isomer, β-carboline (9H-Pyrido[3,4-b]indole). The comparison focuses on their anticancer, antiviral, and neuropharmacological properties, presenting quantitative data where available and detailing the experimental protocols used to generate this data.

Structural Framework: Isomeric Scaffolds with Divergent Properties

This compound and β-carboline are structural isomers, both possessing a tricyclic indole nucleus fused to a pyridine ring. The key difference lies in the position of the nitrogen atom within the pyridine ring relative to the indole moiety. This seemingly subtle structural variation significantly influences the electronic distribution and three-dimensional shape of the molecules, leading to differential interactions with biological targets.

Carboline_Isomers Structural Comparison of Pyridoindole Isomers cluster_delta This compound (δ-carboline) cluster_beta β-carboline (9H-Pyrido[3,4-b]indole) delta delta beta beta

Figure 1. Chemical structures of this compound and β-carboline.

Anticancer Activity: A Tale of Two Isomers

The anticancer potential of β-carbolines is well-documented, with numerous derivatives exhibiting potent cytotoxic effects against a wide range of cancer cell lines. In contrast, the anticancer activity of this compound remains largely unexplored in publicly available literature. However, related pyridoindole isomers, such as α-carbolines (9H-pyrido[2,3-b]indole) and γ-carbolines (5H-pyrido[4,3-b]indole), have demonstrated notable anticancer properties, suggesting that the pyridoindole scaffold, in general, is a promising template for the development of novel anticancer agents.

β-Carbolines: These compounds exert their anticancer effects through multiple mechanisms, including:

  • DNA Intercalation and Topoisomerase Inhibition: The planar aromatic structure of many β-carbolines allows them to intercalate between DNA base pairs, disrupting DNA replication and transcription. They can also inhibit topoisomerases I and II, enzymes crucial for resolving DNA topological stress.

  • Cyclin-Dependent Kinase (CDK) Inhibition: Several β-carboline derivatives have been shown to inhibit CDKs, leading to cell cycle arrest, primarily at the G2/M phase.

  • Induction of Apoptosis: By modulating various signaling pathways, β-carbolines can trigger programmed cell death in cancer cells.

Pyrido[3,2-b]indoles and other Isomers: While specific data for this compound is limited, studies on α- and γ-carbolines indicate that they can also induce cancer cell death. For instance, certain α-carboline derivatives have shown inhibitory effects on anaplastic lymphoma kinase (ALK) and have been investigated as tubulin polymerization inhibitors.

Quantitative Comparison of Anticancer Activity

The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of various β-carboline and other pyridoindole derivatives against different cancer cell lines. The absence of data for this compound highlights a significant gap in the current research landscape.

Compound ClassDerivativeCancer Cell LineIC₅₀ (µM)Reference
β-Carboline 1-Naphthyl-6-methoxy-9H-pyrido[3,4-b]indoleMDA-MB-468 (Breast)0.08[1]
1-Naphthyl-6-methoxy-9H-pyrido[3,4-b]indoleHCT116 (Colon)0.13[1]
1-Naphthyl-6-methoxy-9H-pyrido[3,4-b]indoleWM164 (Melanoma)0.13[1]
1-Naphthyl-6-methoxy-9H-pyrido[3,4-b]indoleMIA PaCa-2 (Pancreatic)0.2[1]
β-carboline-imidazolium hybrid (41a)HL-60 (Leukemia)3.24[2]
β-carboline-salicylic acid hybrid (44a)SMMC-7721 (Liver)6.97[2]
α-Carboline α-carboline derivative (149)Karpas-299 (Lymphoma)<1[3]
α-carboline fused benzofuran derivative (16)A549 (Lung)0.12[4]
γ-Carboline 9-Aryl-5H-pyrido[4,3-b]indole derivative (7k)HeLa (Cervical)8.7[5]

Antiviral Activity: Targeting Viral Replication

Both β-carbolines and other indole-containing compounds have been investigated for their antiviral properties. β-carboline derivatives have shown activity against a range of viruses, including herpes simplex virus (HSV), influenza virus, and Newcastle disease virus (NDV). The antiviral mechanisms of β-carbolines are varied and can involve the inhibition of viral entry, replication, and protein expression.

While specific antiviral data for this compound is scarce, a patent application describes a derivative with antimalarial activity, suggesting potential antiparasitic and, by extension, antiviral applications.

Quantitative Comparison of Antiviral Activity

The table below presents the half-maximal effective concentrations (EC₅₀) or IC₅₀ values for the antiviral activity of selected β-carboline derivatives.

Compound ClassDerivativeVirusCell LineEC₅₀/IC₅₀ (µM)Reference
β-Carboline 9-Methyl-norharmaneHSV-1Vero4.9[6]
9-Methyl-harmaneHSV-1Vero5.9[6]
1-Formyl-β-carboline derivative (6)NDVDF-17.5[7]
HarmalineCyHV-3KCF-1~5[8]

Neuropharmacological Effects: Interacting with the Central Nervous System

The neuropharmacology of β-carbolines is a vast and complex field. These compounds can act as agonists, antagonists, or inverse agonists at various receptors in the central nervous system (CNS), including benzodiazepine, serotonin (5-HT), and dopamine receptors. Their effects can range from anxiogenic and convulsant to sedative and hallucinogenic, depending on the specific derivative and its receptor binding profile.

The neuropharmacological properties of this compound are not well-characterized. However, its structural similarity to other neuroactive carbolines suggests that it may also interact with CNS receptors.

Quantitative Comparison of Neuroreceptor Binding Affinity

The following table summarizes the binding affinities (Ki) of various β-carboline derivatives for different neuroreceptors.

Compound ClassDerivativeReceptorKi (nM)Reference
β-Carboline Harmane5-HT₂A130[9]
Harmaline5-HT₂A380[9]
Norharmane5-HT₂A500[9]
1-Aryl-β-carboline (16a)5-HT₂B28[10]
FG-7142GABA-A (α1 subunit)High Affinity[11]
Tetrahydro-β-carboline derivativeImidazoline I₂<20[12]

Experimental Protocols

This section provides an overview of the methodologies for the key experiments cited in this guide.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

MTT_Assay_Workflow start Seed cells in a 96-well plate incubate1 Incubate for 24h to allow attachment start->incubate1 treat Treat cells with varying concentrations of the test compound incubate1->treat incubate2 Incubate for a specified period (e.g., 48-72h) treat->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate for 2-4h to allow formazan crystal formation add_mtt->incubate3 solubilize Add solubilization solution (e.g., DMSO) to dissolve formazan incubate3->solubilize read Measure absorbance at ~570 nm using a plate reader solubilize->read analyze Calculate cell viability and IC50 values read->analyze

Figure 2. Workflow for a typical MTT cell viability assay.
Plaque Reduction Assay for Antiviral Activity

This assay is used to quantify the reduction in infectious virus particles after treatment with an antiviral compound.

Plaque_Assay_Workflow start Seed host cells in multi-well plates to form a confluent monolayer infect Infect cells with a known amount of virus start->infect treat Add overlay medium containing different concentrations of the antiviral compound infect->treat incubate Incubate for several days to allow plaque formation treat->incubate fix_stain Fix the cells and stain with a dye (e.g., crystal violet) incubate->fix_stain count Count the number of plaques in each well fix_stain->count analyze Calculate the percentage of plaque reduction and EC50 value count->analyze

Figure 3. General workflow for a plaque reduction assay.
Radioligand Binding Assay for Receptor Affinity

This technique is used to measure the affinity of a ligand for a specific receptor. It involves the use of a radiolabeled ligand that binds to the receptor.

Binding_Assay_Workflow start Prepare cell membranes or tissues expressing the target receptor incubate Incubate membranes with a fixed concentration of radioligand and varying concentrations of the unlabeled test compound start->incubate separate Separate bound from free radioligand by rapid filtration incubate->separate measure Measure the radioactivity of the bound radioligand separate->measure analyze Plot the data and determine the IC50 and Ki values measure->analyze

Figure 4. Workflow of a competitive radioligand binding assay.

Conclusion and Future Directions

The comparative analysis of this compound and β-carboline reveals a significant disparity in the depth of scientific investigation. β-Carbolines represent a well-established class of biologically active compounds with a rich history of research, particularly in the fields of oncology and neuroscience. The extensive quantitative data available for β-carboline derivatives provides a solid foundation for further drug development efforts.

In contrast, this compound remains a relatively enigmatic scaffold. The limited available data, primarily from a single study on an antimalarial derivative, suggests that this isomer may also possess valuable biological properties. The lack of comprehensive studies on its anticancer, antiviral, and neuropharmacological activities presents a clear opportunity for future research.

For researchers, scientists, and drug development professionals, the key takeaways are:

  • β-Carbolines offer a plethora of lead compounds and a deep understanding of their mechanisms of action, making them an attractive starting point for optimization and development of new therapeutics.

  • This compound represents an underexplored area of chemical space with the potential for novel discoveries. Future research should focus on synthesizing and screening a library of this compound derivatives to elucidate their biological activity profile.

A systematic investigation into the biological activities of this compound, guided by the extensive knowledge base of its isomeric counterparts, could unlock new avenues for the development of innovative drugs to address a range of diseases.

References

A Comparative Analysis of the Fluorescence Properties of δ-Carboline and α-Carboline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the fluorescence properties of two carboline isomers, δ-carboline (5H-pyrido[3,2-b]indole) and α-carboline (9H-pyrido[2,3-b]indole). The distinct placement of the pyridinic nitrogen atom in their respective structures imparts unique photophysical characteristics, which are critical for their application as fluorescent probes, sensors, and functional materials in biomedical research and drug development.

Comparative Overview of Fluorescence Properties

The fluorescence characteristics of carboline isomers are highly sensitive to their molecular structure and environment. While both δ-carboline and α-carboline are fluorescent, the position of the non-indolic nitrogen atom significantly influences their emission spectra, quantum yields, and response to solvent polarity. α-Carboline derivatives typically exhibit strong fluorescence in the violet-blue region of the spectrum.[1][2] In contrast, δ-carboline's fluorescence is more complex, often showing dual emission and significant solvatochromism due to the involvement of intramolecular charge transfer (CT) states.[3][4]

The ground-state acid-base properties also differ, which affects their behavior in various pH environments; the acidity for the deprotonation of the pyridine nitrogen follows the sequence δ < α.[5] This suggests differences in how their electronic structure, and consequently fluorescence, will be perturbed by protonation.

Quantitative Data Summary

The following table summarizes representative fluorescence properties for δ-carboline and α-carboline derivatives. It is important to note that these values are highly dependent on the specific derivative and the solvent used for measurement. Direct, side-by-side comparisons of the unsubstituted parent compounds under identical conditions are limited in the literature.

Propertyδ-Carboline Derivativeα-Carboline Derivative
Excitation Max (λ_ex) Typically in the UV range, specific values are highly dependent on substitution and solvent.~340 nm (for thin film of a derivative).[1][2]
Emission Max (λ_em) Exhibits dual emission; can be highly solvatochromic, shifting with solvent polarity.[4]Strong violet-blue emission, typically in the 400-450 nm range.[1][2]
Quantum Yield (Φ_F) Generally lower than carbazole; a study on δ-carbolin-2,4-diones reported values up to 0.43.[4]Can be high; certain 1,3-diaryl-β-carboline derivatives (structurally related) show quantum yields up to 74%.[6][7]
Fluorescence Lifetime (τ_F) Often shows non-exponential decays due to multiple emitting states (LE and CT).[4]Decay profiles for derivatives have been characterized, often showing mono-exponential or bi-exponential decay.[1][2]
Key Characteristics - Sensitive to solvent polarity (solvatochromism)[3][4]- Potential for dual emission[4]- Complex decay kinetics[4]- Strong and stable violet-blue emission[1][2]- Less sensitive to environmental changes compared to δ-carboline

Experimental Protocols

Accurate characterization of fluorescence properties relies on standardized experimental methodologies. Below are detailed protocols for determining fluorescence quantum yield and lifetime, which are fundamental to comparing fluorophores like δ-carboline and α-carboline.

Relative Fluorescence Quantum Yield Determination

The comparative method is the most common and reliable technique for measuring the relative fluorescence quantum yield (Φ_F) of a sample.[8][9] It involves comparing the fluorescence intensity of the test sample to that of a standard with a known quantum yield.

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • 10 mm path length quartz cuvettes

  • Test compound (e.g., δ-carboline)

  • Standard compound with known quantum yield in the same emission range (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ_F = 0.54)

  • Spectroscopic grade solvents

Procedure:

  • Prepare Solutions: Prepare a series of dilute solutions of both the test compound and the standard compound in the chosen solvent. The absorbances at the excitation wavelength should be kept below 0.1 to prevent inner filter effects.[8][9]

  • Measure Absorbance: Record the UV-Vis absorption spectrum for each solution. Note the absorbance at the selected excitation wavelength (λ_ex).

  • Measure Fluorescence: Record the fluorescence emission spectrum for each solution using the same λ_ex. Ensure experimental conditions (e.g., slit widths, detector voltage) are identical for all measurements.

  • Integrate Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

  • Data Analysis: Plot the integrated fluorescence intensity versus the absorbance for both the test and standard samples. The plots should be linear.

  • Calculate Quantum Yield: The quantum yield of the test sample (Φ_X) is calculated using the following equation:[8]

    Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)

    Where:

    • Φ_ST is the quantum yield of the standard.

    • Grad_X and Grad_ST are the gradients of the linear plots for the test sample and standard, respectively.

    • η_X and η_ST are the refractive indices of the solvents used for the test sample and standard, respectively.

G Workflow for Relative Quantum Yield Measurement cluster_prep Sample Preparation cluster_measure Spectroscopic Measurement cluster_analysis Data Analysis prep_std Prepare Standard Solutions (Abs < 0.1) abs_spec Record UV-Vis Absorbance Spectra prep_std->abs_spec prep_test Prepare Test Solutions (Abs < 0.1) prep_test->abs_spec fluo_spec Record Fluorescence Emission Spectra (same λex) abs_spec->fluo_spec integrate Integrate Emission Spectra Area fluo_spec->integrate plot Plot Integrated Intensity vs. Absorbance integrate->plot calculate Calculate Quantum Yield using Comparative Formula plot->calculate

Relative Quantum Yield Measurement Workflow
Fluorescence Lifetime Measurement

Fluorescence lifetime (τ_F) is typically measured using Time-Correlated Single Photon Counting (TCSPC), a highly sensitive technique that records the decay of fluorescence intensity over time following pulsed excitation.[10]

Materials:

  • TCSPC system with a pulsed light source (e.g., picosecond laser or LED)

  • High-speed detector (e.g., photomultiplier tube)

  • Sample in a quartz cuvette

Procedure:

  • Sample Excitation: The sample is excited with a high-repetition-rate light pulse.

  • Photon Detection: The detector records the arrival time of the first photon emitted by the sample relative to the excitation pulse.

  • Histogram Creation: This process is repeated thousands or millions of times. The electronics build a histogram of the number of photons detected versus their arrival time.

  • Decay Curve: This histogram represents the fluorescence decay curve.

  • Data Analysis: The decay curve is fitted to one or more exponential functions to determine the fluorescence lifetime(s). For a simple case, the intensity (I) over time (t) is described by:

    I(t) = I₀ * exp(-t/τ)

    Where:

    • I₀ is the intensity at time zero.

    • τ is the fluorescence lifetime.

G Principle of Time-Correlated Single Photon Counting (TCSPC) cluster_hardware Instrumentation cluster_process Measurement Cycle cluster_output Data Output laser Pulsed Light Source (e.g., Laser, LED) sample Fluorophore Sample laser->sample Excites start START: Excitation Pulse laser->start detector Single-Photon Detector (PMT) sample->detector Emits Photon stop STOP: First Emitted Photon detector->stop timing Measure Δt (Start to Stop) start->timing stop->timing histogram Build Histogram of Photon Counts vs. Δt timing->histogram Repeat millions of times fit Fit Histogram to Exponential Decay Function histogram->fit lifetime Determine Fluorescence Lifetime (τ) fit->lifetime

TCSPC Measurement Workflow

Conclusion

The structural difference between δ-carboline and α-carboline leads to distinct fluorescence profiles. α-Carboline and its derivatives are generally characterized by strong, stable violet-blue fluorescence, making them suitable as robust fluorophores. In contrast, δ-carboline exhibits more complex photophysics, including high sensitivity to the local environment, which could be leveraged for developing responsive fluorescent probes that report on changes in solvent polarity or micro-viscosity. The choice between these isomers will ultimately depend on the specific application, whether it requires a stable, bright signal or a dynamic, environmentally sensitive response.

References

The Structure-Activity Relationship of Pyrido[b]indole Scaffolds as Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pyrido[b]indole scaffold represents a privileged structure in the design of potent and selective kinase inhibitors. Dysregulation of kinase activity is a known driver of numerous diseases, particularly cancer. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various pyrido[b]indole isomers, with a focus on their inhibitory potential against different kinase targets. Due to a scarcity of specific data on 5H-Pyrido[3,2-b]indole, this guide incorporates data from closely related and well-studied isomers, such as the 5H-Pyrido[4,3-b]indole and 9H-pyrimido[4,5-b]indole series, to provide a broader understanding of the SAR for this class of compounds.

This guide summarizes quantitative inhibitory data, details key experimental methodologies, and provides visual representations of relevant pathways and workflows to facilitate further research and development of novel therapeutics based on this versatile scaffold.

Comparative Inhibitory Activity of Pyrido[b]indole Derivatives

The inhibitory potency of pyrido[b]indole derivatives is highly dependent on the arrangement of the nitrogen atom within the pyridine ring and the nature and position of substituents on the tricyclic core. The following tables summarize the in vitro inhibitory activity of various derivatives against several key protein kinases.

Table 1: Inhibitory Activity of 5H-Pyrido[4,3-b]indol-4-carboxamide Derivatives against Janus Kinase 2 (JAK2)

The 5H-Pyrido[4,3-b]indole scaffold has been extensively explored for the development of JAK2 inhibitors, which are therapeutic targets for myeloproliferative neoplasms.[1][2]

Compound IDR1R2IC50 (nM)
1 HH>10000
2 NH2H1200
3 NH-c-PrH380
4 NH-PhH250
5 NH27-Br85
6 NH27-(pyridin-4-yl)45
7 (65) NH-[(1R)-1-cyclopropyl-2,2,2-trifluoroethyl]7-(2-aminopyrimidin-5-yl)3

Data extracted from studies on 1-amino-5H-pyrido[4,3-b]indol-4-carboxamide derivatives.[3]

SAR Summary for 5H-Pyrido[4,3-b]indole Derivatives against JAK2:

  • A primary amino group at the C1 position is crucial for activity.

  • Substitution at the C7 position with aryl or heteroaryl groups generally enhances potency.

  • Modifications of the C1 amino substituent can significantly improve inhibitory activity, as seen with the cyclopropyl-trifluoroethyl group in compound 7.[3]

Table 2: Inhibitory Activity of 9H-pyrimido[4,5-b]indole Derivatives against Glycogen Synthase Kinase-3β (GSK-3β) and RET Kinase

The 9H-pyrimido[4,5-b]indole core, an aza-bioisostere of the pyrido[b]indole system, has been investigated for its potential as an inhibitor of kinases such as GSK-3β and RET.

Compound IDR1R2Target KinaseIC50 (µM)
14a HHGSK-3β1.862 ± 0.113
14b HCNGSK-3β0.764 ± 0.203
(R)-2 HC(O)CH2CNGSK-3β0.480 ± 0.050
(R)-28 BrC(O)CH2CH3GSK-3β0.360 ± 0.040
10 4-aminophenyl-RET0.27
11 4-hydroxyphenyl-RET0.37
12 N-methyl pyrazole-RET0.32

GSK-3β data extracted from a study by Andreev et al. on 7-Chloro-9H-pyrimido[4,5-b]indole derivatives.[4] RET kinase data extracted from a study on dual RET/TRK inhibitors.[5]

SAR Summary for 9H-pyrimido[4,5-b]indole Derivatives:

  • For GSK-3β inhibition, substitutions at the R2 position of the piperidine ring significantly impact potency, with cyano-containing groups showing improved activity.[4]

  • A bromine substituent at the R1 position (7-position of the indole ring) also enhances GSK-3β inhibition.[4]

  • For RET kinase inhibition, various substitutions at the R1 position (off the 4-amino group) are well-tolerated, maintaining sub-micromolar potency.[5]

Key Experimental Methodologies

Detailed and reproducible experimental protocols are fundamental for the validation of SAR studies. Below are representative protocols for key kinase inhibition assays.

ADP-Glo™ Kinase Assay

This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

  • Kinase of interest (e.g., JAK2, GSK-3β)

  • Substrate peptide

  • Pyrido[b]indole test compounds

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP

  • White, opaque 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute in kinase buffer to the desired concentrations.

  • Kinase Reaction Setup: Add 5 µL of the kinase/substrate master mix to the wells of the plate. Add 2.5 µL of the diluted test compound. Pre-incubate at room temperature for 15 minutes.

  • Initiation and Incubation: Initiate the kinase reaction by adding 2.5 µL of ATP solution. Incubate at 30°C for 60 minutes.

  • Signal Detection: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature. Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[4]

  • Data Acquisition: Measure the luminescence of each well.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced. Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value using a dose-response curve.[4]

TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Kinase Assay

This assay measures the binding of a fluorescently labeled tracer to the kinase, which is displaced by an active inhibitor.

Materials:

  • Kinase of interest (e.g., RET)

  • LanthaScreen™ Eu-anti-tag antibody

  • LanthaScreen™ Kinase Tracer (Alexa Fluor™ 647-labeled)

  • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Pyrido[b]indole test compounds

  • 384-well plates

  • TR-FRET compatible plate reader

Procedure:

  • Reagent Preparation: Prepare solutions of the test compound, kinase/Eu-antibody mixture, and tracer at their final desired concentrations in kinase buffer.

  • Assay Assembly: Add the kinase/Eu-antibody mixture to the wells, followed by the test compound, and finally the tracer.

  • Incubation: Incubate the plate at room temperature for 1 hour, protected from light.[4]

  • Data Acquisition: Read the plate on a TR-FRET plate reader, measuring emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.[4]

  • Data Analysis: Calculate the emission ratio (acceptor/donor). The FRET signal will decrease as the test compound displaces the tracer from the kinase. Determine the IC50 value from the dose-response curve of the emission ratio versus compound concentration.

Visualizing Key Concepts

Diagrams generated using Graphviz (DOT language) are provided below to illustrate relevant signaling pathways and experimental workflows.

G JAK-STAT Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK2 Receptor->JAK STAT STAT JAK->STAT phosphorylates pSTAT p-STAT STAT->pSTAT pSTAT->pSTAT dimerizes Nucleus Nucleus pSTAT->Nucleus translocates to Gene Gene Transcription Nucleus->Gene Inhibitor 5H-Pyrido[4,3-b]indole Inhibitor Inhibitor->JAK inhibits

Caption: The JAK-STAT signaling pathway and the inhibitory action of 5H-Pyrido[4,3-b]indole derivatives.

G General Workflow for SAR Studies A Scaffold Selection (e.g., Pyrido[b]indole) B Library Synthesis (Diverse Substituents) A->B C In Vitro Kinase Screening (e.g., ADP-Glo) B->C D Data Analysis (IC50 Determination) C->D E SAR Elucidation D->E F Lead Optimization E->F Iterative Design F->B G In Vivo Studies F->G

Caption: A generalized workflow for the structure-activity relationship (SAR) studies of kinase inhibitors.

References

In vitro and in vivo efficacy of 5H-Pyrido[3,2-b]indole-based antimalarials

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the in vitro and in vivo efficacy of novel 5H-Pyrido[3,2-b]indole-based antimalarial compounds against standard antimalarial agents, chloroquine and artemisinin. The data presented is intended for researchers, scientists, and drug development professionals in the field of antimalarial drug discovery.

In Vitro Efficacy

The in vitro activity of the this compound derivative, compound 12g, was evaluated against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. The half-maximal inhibitory concentration (IC50) values demonstrate potent activity against both strains.

Table 1: In Vitro Efficacy (IC50) of Antimalarial Compounds against P. falciparum

CompoundP. falciparum Strain (Chloroquine-Sensitive)IC50 (nM)P. falciparum Strain (Chloroquine-Resistant)IC50 (nM)
This compound (12g) Chloroquine-Sensitive50[1]Chloroquine-Resistant38[1]
Chloroquine 3D7 (Sensitive)8.6 - 15[2][3]K1, Dd2 (Resistant)90.2 - 155[2]
Artemisinin 3D7 (Sensitive)3.2 - 26.6[4][5]Dd2 (Resistant)7.6[4]

In Vivo Efficacy

The in vivo efficacy of compound 12g was assessed in Plasmodium vinckei infected mice. The effective dose required to suppress parasitemia by 50% (ED50) was determined for both intraperitoneal and oral administration.

Table 2: In Vivo Efficacy (ED50) of Antimalarial Compounds against Plasmodium Species in Mice

CompoundPlasmodium SpeciesAdministration RouteED50 (mg/kg)
This compound (12g) P. vinckeiIntraperitoneal22[1]
P. vinckeiOral26[1]
Chloroquine P. vinckeiOral5 (effective dose)[6]
Artemisinin P. bergheiIntramuscular>10 (100% recrudescence)[7]

Experimental Protocols

In Vitro Antimalarial Assay (SYBR Green I-based Fluorescence Assay)

This method is a widely used, high-throughput assay to determine the IC50 of antimalarial compounds.

  • Parasite Culture: P. falciparum strains are maintained in continuous culture in human erythrocytes (O+) at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2. The culture medium is RPMI-1640 supplemented with HEPES, sodium bicarbonate, hypoxanthine, gentamicin, and human serum or AlbuMAX.

  • Drug Dilution: Test compounds are serially diluted in a 96-well microtiter plate.

  • Incubation: Synchronized ring-stage parasites are added to the wells to achieve a final parasitemia of 0.5-1% and a hematocrit of 2%. The plates are incubated for 72 hours under the same conditions as the parasite culture.

  • Lysis and Staining: After incubation, the cells are lysed, and SYBR Green I, a fluorescent dye that binds to DNA, is added.

  • Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader. The intensity is proportional to the amount of parasitic DNA, thus indicating parasite growth.

  • Data Analysis: The fluorescence readings are plotted against the drug concentration, and the IC50 value is calculated using a non-linear regression model.

In Vivo Antimalarial Assay (4-Day Suppressive Test - Peter's Test)

This is a standard in vivo test to evaluate the efficacy of potential antimalarial compounds in a murine model.

  • Animal Model: Swiss albino mice are used.

  • Infection: Mice are inoculated intraperitoneally with Plasmodium berghei or Plasmodium vinckei.

  • Drug Administration: The test compound is administered to the mice, typically orally or intraperitoneally, once a day for four consecutive days, starting on the day of infection. A control group receives the vehicle, and a positive control group receives a standard antimalarial drug.

  • Parasitemia Determination: On the fifth day, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopy.

  • Efficacy Calculation: The average parasitemia of the treated group is compared to the control group to calculate the percentage of suppression. The ED50 is determined from the dose-response curve.

Mechanism of Action and Signaling Pathways

Indole-based antimalarials, including 5H-Pyrido[3,2-b]indoles, are known to act through multiple mechanisms, primarily by inhibiting hemozoin formation and targeting the parasite's ion homeostasis by inhibiting PfATP4.

Inhibition of Hemozoin Formation

During its intraerythrocytic stage, the malaria parasite digests host hemoglobin in its acidic food vacuole, releasing large amounts of toxic free heme.[8] The parasite detoxifies this heme by polymerizing it into an insoluble crystal called hemozoin.[8] Several antimalarial drugs, including chloroquine and indole-based compounds, inhibit this process, leading to the accumulation of toxic heme and parasite death.[1][9]

Hemozoin_Inhibition cluster_erythrocyte Infected Erythrocyte cluster_vacuole Parasite Food Vacuole Hemoglobin Host Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin (Non-toxic crystal) Heme->Hemozoin Polymerization ParasiteDeath Parasite Death Heme->ParasiteDeath Accumulation leads to Indole This compound Indole->Hemozoin Inhibits

Caption: Inhibition of hemozoin formation by 5H-Pyrido[3,2-b]indoles.

Targeting PfATP4

PfATP4 is a P-type ATPase on the plasma membrane of the malaria parasite that is crucial for maintaining low intracellular sodium ion concentrations by pumping Na+ out of the parasite. Inhibition of PfATP4 disrupts the parasite's ion homeostasis, leading to an influx of Na+, an increase in intracellular pH, and ultimately, parasite death.[10][11]

PfATP4_Inhibition cluster_parasite Malaria Parasite cluster_membrane Plasma Membrane PfATP4 PfATP4 (Na+ pump) Na_in Na+ Influx Disruption Disruption of Ion Homeostasis PfATP4->Disruption Inhibition leads to Na_out Na+ Efflux Na_out->PfATP4 Death Parasite Death Disruption->Death Indole This compound Indole->PfATP4 Inhibits

Caption: Inhibition of PfATP4 by 5H-Pyrido[3,2-b]indoles disrupts ion homeostasis.

Experimental Workflow

The workflow for the evaluation of novel antimalarial compounds involves a series of in vitro and in vivo assays to determine their efficacy and mechanism of action.

Antimalarial_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Culture P. falciparum Culture (Sensitive & Resistant Strains) IC50 IC50 Determination (SYBR Green Assay) Culture->IC50 Mechanism Mechanism of Action Studies (e.g., Hemozoin Inhibition) IC50->Mechanism Lead_ID Lead Compound Identification IC50->Lead_ID Mouse Mouse Model Infection (P. berghei / P. vinckei) ED50 ED50 Determination (4-Day Suppressive Test) Mouse->ED50 Toxicity Toxicity Assessment ED50->Toxicity ED50->Lead_ID Preclinical Preclinical Development Lead_ID->Preclinical

References

A Comparative Guide to Fluorescent Probes for Cellular pH Measurement: δ-Carboline and Established Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise measurement of intracellular pH (pHi) is paramount for elucidating a multitude of cellular processes, ranging from enzymatic activity and cell proliferation to apoptosis and the efficacy of therapeutic agents. Fluorescent probes have become indispensable tools for these investigations, offering high sensitivity and spatiotemporal resolution in living cells. This guide provides a comprehensive comparison of δ-Carboline, an emerging fluorescent probe, with three widely-used and well-characterized fluorescent probes for cellular pH measurement: BCECF, SNARF-1, and HPTS.

While δ-Carboline belongs to the fluorescent carboline family, specific quantitative data regarding its performance as a pH probe, such as its pKa, quantum yield at different pH values, and photostability, are not as extensively documented in publicly available literature as for the more established probes. However, based on the general photophysical properties of carbolines, we can infer its potential utility and compare it with the current standards. This guide aims to provide an objective overview based on available experimental data to aid researchers in selecting the most suitable probe for their specific experimental needs.

Data Presentation: A Comparative Overview of Fluorescent pH Probes

The selection of an appropriate fluorescent probe is contingent on several factors, including the specific pH range of interest, the available instrumentation, and the nature of the biological sample. The following table summarizes the key quantitative performance characteristics of δ-Carboline (based on available data for a β-carboline derivative, L-1) and the established fluorescent probes BCECF, SNARF-1, and HPTS.

Featureδ-Carboline (L-1 Derivative)BCECFCarboxy SNARF-1HPTS (Pyranine)
pKa Favorable (not specified)[1][2]~6.98[3]~7.5~7.3
Excitation Wavelength(s) (nm) ~370[4]440 (pH-insensitive), 490 (pH-sensitive)[1]488, 514, 532405 (pH-sensitive), 450 (pH-sensitive), 415 (isosbestic)
Emission Wavelength(s) (nm) Not specified535[1]580 (more acidic), 640 (more alkaline)510
Quantum Yield (Φ) Not specifiedNot specifiedNot specifiedNot specified
Photostability Good[1][2]ModerateGoodGood
Ratiometric Measurement NoYes (Excitation)Yes (Emission)Yes (Excitation)
Cell Loading Not specifiedAcetoxymethyl (AM) esterAcetoxymethyl (AM) esterNot cell-permeant (requires microinjection, etc.)
Advantages Potential for good photostability[1][2]Most widely used, well-characterized, ratiometric excitation minimizes artifacts.[3]Ratiometric emission suitable for confocal microscopy, less susceptible to photobleaching artifacts.Ratiometric excitation, can be targeted to specific compartments.
Disadvantages Limited quantitative data available, unknown performance in cellular environments.Susceptible to photobleaching, potential for dye leakage.More complex data analysis for emission ratioing.Not readily cell-permeant, requiring invasive loading techniques.

Experimental Protocols: Methodologies for Intracellular pH Measurement

Accurate and reproducible measurement of intracellular pH requires meticulous attention to experimental detail. Below are detailed protocols for the use of BCECF-AM, SNARF-1, and HPTS. A specific protocol for δ-Carboline is not yet established in the literature.

Intracellular pH Measurement using BCECF-AM

a. Materials:

  • BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Hanks' Balanced Salt Solution with 20 mM HEPES (HHBS)

  • Pluronic F-127 (optional, to aid dye solubilization)

  • Cells of interest

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader or fluorescence microscope with appropriate filters.

b. Protocol:

  • Cell Seeding: Seed cells in a 96-well microplate at a density of 4 x 104 to 8 x 104 cells/well and incubate overnight to allow for attachment.

  • Dye Loading Solution Preparation: Prepare a 1 to 5 mM stock solution of BCECF-AM in anhydrous DMSO. On the day of the experiment, dilute the stock solution in HHBS to a final working concentration of 2 to 5 µM. The addition of 0.02-0.04% Pluronic F-127 can aid in dye loading.

  • Cell Loading: Remove the culture medium from the cells and add 100 µL of the BCECF-AM loading solution to each well.

  • Incubation: Incubate the plate at 37°C for 30 to 60 minutes in the dark.

  • Washing: After incubation, gently wash the cells twice with 100 µL of HHBS to remove extracellular dye.

  • Measurement: Add 100 µL of HHBS to each well. Measure the fluorescence intensity using a fluorescence plate reader or microscope. For ratiometric measurements, excite at 490 nm and 440 nm, and collect emission at 535 nm. The ratio of the fluorescence intensities (F490/F440) is then used to determine the intracellular pH.

  • Calibration: To obtain absolute pH values, a calibration curve must be generated. This is typically done by treating the loaded cells with a solution containing a proton ionophore (e.g., nigericin) in buffers of known pH.

Intracellular pH Measurement using Carboxy SNARF-1

a. Materials:

  • Carboxy SNARF-1, AM

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Hanks' Balanced Salt Solution with 20 mM HEPES (HHBS)

  • Cells of interest

  • Imaging chamber or microplate

  • Confocal microscope or fluorescence plate reader with appropriate filters.

b. Protocol:

  • Cell Seeding: Seed cells onto coverslips or in an appropriate imaging dish and allow them to adhere.

  • Dye Loading Solution Preparation: Prepare a 1 to 10 mM stock solution of Carboxy SNARF-1, AM in anhydrous DMSO. Dilute the stock solution in serum-free medium or HHBS to a final working concentration of 5 to 20 µM.

  • Cell Loading: Replace the culture medium with the SNARF-1 loading solution and incubate at 37°C for 15 to 30 minutes.

  • Washing: Wash the cells twice with HHBS to remove any unloaded dye.

  • Measurement: Mount the coverslip onto a perfusion chamber or place the imaging dish on the microscope stage. Excite the cells at a wavelength between 488 nm and 532 nm. Simultaneously collect the emission at two wavelength ranges: ~580 nm (corresponding to the protonated form) and ~640 nm (corresponding to the deprotonated form). The ratio of the fluorescence intensities (F640/F580) is then calculated to determine the intracellular pH.

  • Calibration: Generate a calibration curve by exposing the loaded cells to high-potassium buffers of varying pH in the presence of a proton ionophore like nigericin.

Intracellular pH Measurement using HPTS (Pyranine)

a. Materials:

  • HPTS (8-Hydroxypyrene-1,3,6-trisulfonic acid, trisodium salt)

  • Microinjection setup or electroporation device

  • Calibration buffers of known pH

  • Fluorescence microscope with appropriate filters.

b. Protocol:

  • Probe Loading: As HPTS is not membrane-permeant, it must be introduced into cells via microinjection, scrape-loading, or electroporation. For microinjection, a concentrated solution of HPTS is loaded into a micropipette and injected directly into the cytoplasm of individual cells.

  • Incubation: Allow the cells to recover for a short period after loading.

  • Measurement: Excite the cells at two different wavelengths, typically around 405 nm and 450 nm, and collect the emission at approximately 510 nm. The ratio of the fluorescence intensities (F450/F405) is used to determine the intracellular pH. An isosbestic point around 415 nm can be used as a reference.

  • Calibration: An in situ calibration is crucial for accurate pH measurements. This involves permeabilizing the cell membrane to protons using an ionophore like nigericin in the presence of high potassium buffers of known pH values and measuring the corresponding fluorescence ratios.

Mandatory Visualizations

Signaling Pathways in Cellular pH Regulation

The regulation of intracellular pH is a complex process involving a variety of transporters and buffering systems that work in concert to maintain pH homeostasis. Key players include ion exchangers, pumps, and channels that transport H+ and HCO3- ions across the plasma membrane.

Cellular_pH_Regulation cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space H+_ext H+ NHE NHE (Na+/H+ Exchanger) H+_ext->NHE Acid Extrusion V_ATPase V-type H+ ATPase Na+_ext Na+ Na+_ext->NHE NBC NBC (Na+/HCO3- Cotransporter) Na+_ext->NBC HCO3-_ext HCO3- HCO3-_ext->NBC Cl-_ext Cl- AE AE (Anion Exchanger) Cl-_ext->AE H+_int H+ NHE->H+_int Na+_int Na+ NHE->Na+_int NBC->Na+_int HCO3-_int HCO3- NBC->HCO3-_int AE->HCO3-_ext Acid Loading Cl-_int Cl- AE->Cl-_int V_ATPase->H+_int Acid Extrusion ADP ADP + Pi V_ATPase->ADP HCO3-_int->AE ATP ATP ATP->V_ATPase Experimental_Workflow A Cell Culture and Seeding C Cell Loading with Fluorescent Probe A->C B Preparation of Dye Loading Solution B->C D Washing to Remove Extracellular Dye C->D E Fluorescence Measurement (Microscopy or Plate Reader) D->E G Data Analysis (Ratio Calculation) E->G F In Situ Calibration F->G H Determination of Intracellular pH G->H Probe_Comparison cluster_Carboline δ-Carboline cluster_BCECF BCECF cluster_SNARF SNARF-1 cluster_HPTS HPTS Probe Choice Probe Choice C1 Potentially High Photostability Probe Choice->C1 C2 Limited Quantitative Data Probe Choice->C2 B1 Well-Established & Characterized Probe Choice->B1 B2 Ratiometric Excitation Probe Choice->B2 B3 Prone to Photobleaching Probe Choice->B3 S1 Ratiometric Emission Probe Choice->S1 S2 Good for Confocal Microscopy Probe Choice->S2 S3 Longer Wavelengths Probe Choice->S3 H1 Ratiometric Excitation Probe Choice->H1 H2 Targetable to Organelles Probe Choice->H2 H3 Not Cell-Permeant Probe Choice->H3

References

A Comparative Guide to the Cytotoxicity of Carboline Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cytotoxic properties of four carboline isomers: α-carboline, β-carboline, γ-carboline, and δ-carboline. Carbolines, a class of nitrogen-containing heterocyclic compounds, have garnered significant interest in medicinal chemistry due to their diverse biological activities, including potent anticancer effects. Understanding the differential cytotoxicity and mechanisms of action of these isomers is crucial for the development of novel chemotherapeutic agents.

Executive Summary

This report synthesizes experimental data to compare the cytotoxic profiles of α, β, γ, and δ-carboline derivatives against various cancer cell lines. While data on the parent (unsubstituted) carboline isomers is limited, available information on their derivatives suggests that cytotoxic potency and mechanisms of action vary significantly among the isomers. β-carboline derivatives, in particular, have been extensively studied and show promising anticancer activity through the induction of apoptosis via mitochondrial pathways and cell cycle arrest. α-carboline derivatives have been shown to target microtubules and topoisomerase II, leading to mitotic arrest. Data for γ- and δ-carboline derivatives are less abundant but indicate potential for anticancer activity, warranting further investigation.

Data Presentation: Cytotoxicity of Carboline Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various carboline derivatives across different human cancer cell lines. It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions, cell lines, and the specific derivatives tested.

Carboline Isomer/DerivativeCancer Cell LineIC50 (µM)AssayReference
α-Carboline Derivatives
6-acetyl-9-(3,5-dimethoxybenzyl)-α-carbolineHL-60 (Leukemia)Not specified as IC50Not specified[1]
6-acetyl-9-(3,4,5-trimethoxybenzyl)-α-carbolineHL-60 (Leukemia)Potent cytotoxicityNot specified[1]
YCH337Average of various tumor cells0.3Not specified[2]
β-Carboline Derivatives
HarmineSW480 (Colon Carcinoma)Dose-dependent inhibitionViability/Colony formation[3]
HarmalineHeLa, C33A, SW480Dose-dependent reduction in viabilityViability/Colony formation[3]
Ethyl β-carboline-3-carboxylate (β-CCE)SiHa (Cervical Cancer)33.06 µg/mLMTT Assay[4]
B-9-3 (Harmane dimer)Human Lung, Breast, Colorectal CancerNot specifiedNot specified[5]
Comp1 (dimer)MG-63 (Osteosarcoma)4.607MTT Assay[6]
Comp2 (dimer)MG-63 (Osteosarcoma)4.972MTT Assay[6]
Derivative 9HepG2 (Liver), A549 (Lung)Equipotent to AdriamycinSRB Assay[7]
Derivative 4HepG2 (Liver)~7-10x less potent than AdriamycinSRB Assay[7]
Derivative 10HepG2 (Liver)~7-10x less potent than AdriamycinSRB Assay[7]
Derivative 8qPC-3 (Prostate Cancer)9.86Not specified[8]
γ-Carboline Derivatives
Substituted γ-carbolinesMCF7, A431, A549, HEK293, HeLaMicromolar concentrationsNot specified[9]
δ-Carboline Derivatives
N1-alkylated δ-carbolineVero cells>10 µg/mLNot specifiedNot specified

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below to facilitate reproducibility and further research.

Cell Viability Assays

a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

  • Protocol:

    • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the carboline isomers or derivatives for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution (typically 0.5 mg/mL in sterile PBS or serum-free medium) to each well and incubate for 2-4 hours at 37°C.

    • Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol with 0.04 N HCl, to dissolve the formazan crystals.

    • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

b) Sulforhodamine B (SRB) Assay

This assay is a colorimetric method used for determining cell density, based on the measurement of cellular protein content.

  • Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues in cellular proteins under acidic conditions. The amount of bound dye is proportional to the total protein mass and thus to the cell number.

  • Protocol:

    • Seed and treat cells in a 96-well plate as described for the MTT assay.

    • Fix the cells by gently adding cold trichloroacetic acid (TCA) to a final concentration of 10% and incubate for 1 hour at 4°C.

    • Wash the plates five times with slow-running tap water to remove the TCA and air dry.

    • Stain the cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

    • Wash the plates four times with 1% acetic acid to remove unbound dye and air dry.

    • Solubilize the protein-bound dye with 10 mM Tris base solution (pH 10.5).

    • Measure the absorbance at 510-570 nm using a microplate reader.

Apoptosis Assays

a) Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry

This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.

  • Protocol:

    • Harvest cells after treatment and wash with cold PBS.

    • Resuspend the cells in 1X Annexin-binding buffer.

    • Add fluorochrome-conjugated Annexin V (e.g., FITC, PE, or APC) and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry. Viable cells are Annexin V-negative and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic or necrotic cells are both Annexin V-positive and PI-positive.

b) Caspase Activation Assay

This assay measures the activity of caspases, which are key proteases in the apoptotic pathway.

  • Principle: The assay utilizes a specific peptide substrate for a particular caspase (e.g., DEVD for caspase-3/7) conjugated to a colorimetric (p-nitroaniline, pNA) or fluorometric (7-amino-4-methylcoumarin, AMC) reporter molecule. Cleavage of the substrate by the active caspase releases the reporter molecule, which can be quantified.

  • Protocol:

    • Lyse treated and untreated cells to release cellular contents.

    • Add the cell lysate to a reaction buffer containing the caspase substrate.

    • Incubate at 37°C to allow for substrate cleavage.

    • Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.

    • The signal intensity is proportional to the caspase activity in the sample.

Mechanistic Assays

a) DNA Intercalation Assay

This assay determines the ability of a compound to insert itself between the base pairs of a DNA double helix.

  • Principle: DNA intercalation can be assessed by monitoring changes in the physical properties of DNA, such as its viscosity or the fluorescence of a displaced dye. A common method is the ethidium bromide (EtBr) displacement assay. EtBr fluoresces strongly when intercalated into DNA. A competing intercalating agent will displace EtBr, leading to a decrease in fluorescence.

  • Protocol (EtBr Displacement):

    • Prepare a solution of calf thymus DNA (ctDNA) and ethidium bromide in a suitable buffer.

    • Measure the initial fluorescence of the DNA-EtBr complex.

    • Titrate the solution with increasing concentrations of the carboline compound.

    • Measure the fluorescence after each addition. A decrease in fluorescence intensity indicates displacement of EtBr and suggests DNA intercalation by the test compound.

b) Mitochondrial Membrane Potential (ΔΨm) Assay (JC-1 Staining)

This assay is used to measure changes in the mitochondrial membrane potential, a key indicator of mitochondrial health and early apoptosis.

  • Principle: JC-1 is a lipophilic, cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with a low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence. The ratio of red to green fluorescence provides a measure of the mitochondrial membrane potential.

  • Protocol:

    • Load treated and untreated cells with JC-1 dye.

    • Incubate for 15-30 minutes at 37°C.

    • Wash the cells to remove excess dye.

    • Analyze the cells using a fluorescence microscope or flow cytometer to detect both red and green fluorescence.

    • A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.

Mandatory Visualization

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathways for the cytotoxic action of carboline isomers and a general workflow for their cytotoxic evaluation.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_cytotoxicity_assays Cytotoxicity Assessment cluster_mechanistic_studies Mechanistic Elucidation cluster_data_analysis Data Analysis & Conclusion cell_seeding Seed Cancer Cells in Multi-well Plates treatment Treat with Carboline Isomers (Dose- and Time-response) cell_seeding->treatment viability_assay Cell Viability Assay (MTT, SRB) treatment->viability_assay ic50 Determine IC50 Values viability_assay->ic50 apoptosis_assay Apoptosis Assay (Annexin V/PI) ic50->apoptosis_assay caspase_assay Caspase Activation Assay ic50->caspase_assay mmp_assay Mitochondrial Membrane Potential Assay (JC-1) ic50->mmp_assay dna_intercalation DNA Intercalation Assay ic50->dna_intercalation cell_cycle Cell Cycle Analysis ic50->cell_cycle data_analysis Analyze and Compare Data apoptosis_assay->data_analysis caspase_assay->data_analysis mmp_assay->data_analysis dna_intercalation->data_analysis cell_cycle->data_analysis conclusion Draw Conclusions on Comparative Cytotoxicity and Mechanisms data_analysis->conclusion

Caption: General experimental workflow for comparing the cytotoxicity of carboline isomers.

alpha_carboline_pathway cluster_targets Cellular Targets cluster_effects Cellular Effects cluster_apoptosis Apoptosis Induction alpha_carboline α-Carboline Derivative microtubules Microtubule Polymerization alpha_carboline->microtubules Inhibits top2 Topoisomerase II alpha_carboline->top2 Inhibits mitotic_arrest Mitotic Arrest microtubules->mitotic_arrest dna_breaks DNA Double-Strand Breaks top2->dna_breaks intrinsic_apoptosis Intrinsic Apoptosis mitotic_arrest->intrinsic_apoptosis dna_breaks->intrinsic_apoptosis extrinsic_apoptosis Extrinsic Apoptosis dna_breaks->extrinsic_apoptosis cell_death Cell Death intrinsic_apoptosis->cell_death extrinsic_apoptosis->cell_death

Caption: Proposed apoptotic signaling pathway for α-carboline derivatives.

beta_carboline_pathway cluster_stress Cellular Stress cluster_mapk MAPK Signaling cluster_mitochondria Mitochondrial Pathway beta_carboline β-Carboline Derivative ros Increased ROS Production beta_carboline->ros bax Bax (pro-apoptotic) beta_carboline->bax bcl2 Bcl-2 (anti-apoptotic) beta_carboline->bcl2 p38_mapk p38 MAPK Activation ros->p38_mapk p38_mapk->bax p38_mapk->bcl2 mmp_loss Loss of Mitochondrial Membrane Potential bax->mmp_loss bcl2->mmp_loss cytochrome_c Cytochrome c Release mmp_loss->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase37 Caspase-3/7 Activation caspase9->caspase37 apoptosis Apoptosis caspase37->apoptosis

Caption: Proposed mitochondrial-mediated apoptotic pathway for β-carboline derivatives.

Conclusion

The comparative analysis of carboline isomers reveals a diverse range of cytotoxic activities and mechanisms of action. β-carboline derivatives have demonstrated significant potential as anticancer agents, primarily through the induction of apoptosis via the mitochondrial pathway. α-carbolines also exhibit promising cytotoxic effects by targeting fundamental cellular processes like mitosis and DNA replication. While the data for γ- and δ-carbolines are less comprehensive, they represent an area of untapped potential for the discovery of novel anticancer compounds.

This guide provides a foundational understanding for researchers in the field. Further head-to-head comparative studies of the four parent carboline isomers under standardized conditions are necessary to definitively delineate their relative cytotoxic potencies and to fully elucidate their distinct signaling pathways. Such studies will be invaluable for the rational design and development of the next generation of carboline-based cancer therapeutics.

References

5H-Pyrido[3,2-b]indole Scaffold: A Comparative Guide for Tubulin Polymerization Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The dynamic cytoskeletal protein, tubulin, remains a cornerstone target in anticancer drug discovery. Its polymerization into microtubules is a critical process for cell division, making it an attractive point of intervention. Among the diverse heterocyclic scaffolds explored for tubulin inhibition, the 5H-pyrido[3,2-b]indole core has emerged as a promising pharmacophore. This guide provides a comparative analysis of this scaffold and its derivatives against established tubulin polymerization inhibitors, supported by experimental data and detailed methodologies. While direct quantitative data for a wide range of this compound derivatives is limited in publicly available literature, this guide will utilize data from the closely related and well-studied 9-aryl-5H-pyrido[4,3-b]indole isomer as a primary example to illustrate the potential of the pyridoindole scaffold.

Mechanism of Action: Targeting Microtubule Dynamics

Tubulin polymerization inhibitors disrupt the equilibrium between soluble tubulin dimers and assembled microtubules. This interference leads to a cascade of cellular events, culminating in cell cycle arrest, primarily at the G2/M phase, and subsequent apoptosis. The this compound scaffold, like many other small molecule inhibitors, is believed to exert its effect by binding to one of the key sites on the tubulin heterodimer.

cluster_0 Microtubule Dynamics cluster_1 Inhibitor Action Tubulin Dimers Tubulin Dimers Microtubules Microtubules Tubulin Dimers->Microtubules Polymerization Microtubules->Tubulin Dimers Depolymerization Mitotic Spindle Formation Mitotic Spindle Formation Microtubules->Mitotic Spindle Formation This compound Scaffold This compound Scaffold Colchicine Site Binding Colchicine Site Binding This compound Scaffold->Colchicine Site Binding Colchicine Site Binding->Tubulin Dimers Inhibits Incorporation Colchicine Site Binding->Mitotic Spindle Formation Disrupts Cell Division Cell Division Mitotic Spindle Formation->Cell Division G2/M Arrest G2/M Arrest Mitotic Spindle Formation->G2/M Arrest Leads to Apoptosis Apoptosis G2/M Arrest->Apoptosis

Caption: Mechanism of tubulin polymerization inhibitors.

Performance Comparison: 5H-Pyridoindole Derivatives vs. Established Inhibitors

The following tables summarize the in vitro activity of a representative 9-aryl-5H-pyrido[4,3-b]indole derivative (Compound 7k) and established tubulin polymerization inhibitors. This data allows for a direct comparison of their cytotoxic and tubulin-inhibiting potentials.

Table 1: In Vitro Cytotoxicity (IC50)
Compound/DrugScaffold/ClassTarget Cell LineIC50 (µM)
Compound 7k 9-aryl-5H-pyrido[4,3-b]indoleHeLa (Cervical Cancer)8.7 ± 1.3[1][2]
SGC-7901 (Gastric Cancer)>50
MCF-7 (Breast Cancer)>50
Colchicine Natural ProductBT-12 (Atypical Teratoid/Rhabdoid Tumor)0.016
BT-16 (Atypical Teratoid/Rhabdoid Tumor)0.056
Vincristine Vinca AlkaloidMCF-7 (Breast Cancer)6.45
Paclitaxel (Taxol®) TaxaneHeLa (Cervical Cancer)0.00539
MCF-7 (Breast Cancer)0.06446
Table 2: In Vitro Tubulin Polymerization Inhibition
Compound/DrugTargetIC50 (µM)
Compound 7k Tubulin PolymerizationInhibition confirmed, specific IC50 not reported[1][2]
Indole Derivative 21 Tubulin Polymerization0.15 ± 0.07
Indole Derivative 10k Tubulin Polymerization2.68 ± 0.15
CA-4 (Combretastatin A-4) Tubulin Polymerization~2-3

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.

Cell Viability Assay (MTT Assay)

This assay assesses the metabolic activity of cells as an indicator of cell viability.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

In Vitro Tubulin Polymerization Assay

This assay directly measures the ability of a compound to inhibit the polymerization of purified tubulin.

Procedure:

  • Tubulin Preparation: Reconstitute lyophilized bovine brain tubulin in a general tubulin buffer.

  • Reaction Mixture: In a 96-well plate, add the tubulin solution, a GTP stock solution, and the test compound at various concentrations.

  • Initiation of Polymerization: Incubate the plate at 37°C to initiate polymerization.

  • Turbidity Measurement: Monitor the increase in absorbance at 340 nm every minute for 60 minutes using a temperature-controlled microplate reader.

  • Data Analysis: Plot the absorbance against time. The IC50 value is the concentration of the compound that inhibits the rate of tubulin polymerization by 50%.

Immunofluorescence Microscopy for Microtubule Visualization

This technique allows for the direct visualization of the effects of a compound on the cellular microtubule network.

Procedure:

  • Cell Culture and Treatment: Grow cells on glass coverslips and treat with the test compound for a specified period (e.g., 24 hours).

  • Fixation: Fix the cells with ice-cold methanol for 10 minutes.

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.

  • Blocking: Block with 1% BSA in PBS for 30 minutes.

  • Primary Antibody Incubation: Incubate with a primary antibody against α-tubulin overnight at 4°C.

  • Secondary Antibody Incubation: Incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature.

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

  • Imaging: Visualize the microtubule network using a fluorescence microscope.

Experimental and logical Workflow

The following diagram illustrates the typical workflow for the evaluation of novel tubulin polymerization inhibitors.

Start Start Compound Synthesis Compound Synthesis Start->Compound Synthesis In Vitro Cytotoxicity Screening (e.g., MTT Assay) In Vitro Cytotoxicity Screening (e.g., MTT Assay) Compound Synthesis->In Vitro Cytotoxicity Screening (e.g., MTT Assay) Active Compound Identification Active Compound Identification In Vitro Cytotoxicity Screening (e.g., MTT Assay)->Active Compound Identification In Vitro Tubulin Polymerization Assay In Vitro Tubulin Polymerization Assay Active Compound Identification->In Vitro Tubulin Polymerization Assay Potent Compounds Lead Optimization Lead Optimization Active Compound Identification->Lead Optimization Inactive/Weak Compounds Mechanism of Action Studies Mechanism of Action Studies In Vitro Tubulin Polymerization Assay->Mechanism of Action Studies Immunofluorescence Microscopy Immunofluorescence Microscopy Mechanism of Action Studies->Immunofluorescence Microscopy Cell Cycle Analysis Cell Cycle Analysis Mechanism of Action Studies->Cell Cycle Analysis Apoptosis Assays Apoptosis Assays Mechanism of Action Studies->Apoptosis Assays Apoptosis Assays->Lead Optimization Lead Optimization->Compound Synthesis End End Lead Optimization->End

Caption: Workflow for evaluating tubulin inhibitors.

References

Validating the Mechanism of Action of 5H-Pyrido[3,2-b]indole and Related Pyridoindole Anticancer Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anticancer properties of pyridoindoles, with a focus on validating their mechanisms of action. While the initial interest lies in the 5H-Pyrido[3,2-b]indole scaffold, this document extends its scope to include the more extensively studied and structurally related isomers, such as the pyrido[3,4-b]indole and pyrido[4,3-b]indole series. This approach allows for a robust, data-driven comparison with established anticancer agents, leveraging the available scientific literature.

The guide is structured to present quantitative data in easily comparable formats, provide detailed experimental methodologies for key validation assays, and visualize complex biological pathways and experimental workflows.

Data Presentation: Comparative Anticancer Activity

The following tables summarize the in vitro efficacy of various pyridoindole derivatives against a range of human cancer cell lines. The data is presented alongside the performance of standard-of-care anticancer drugs to provide a clear benchmark for their potential therapeutic efficacy.

Table 1: Antiproliferative Activity of Pyrido[3,4-b]indole Derivatives Against Various Cancer Cell Lines [1]

Compound/DrugHCT116 (Colon) IC₅₀ (µM)HPAC (Pancreatic) IC₅₀ (µM)MIA PaCa-2 (Pancreatic) IC₅₀ (µM)Panc-1 (Pancreatic) IC₅₀ (µM)MDA-MB-468 (Breast) IC₅₀ (µM)WM164 (Melanoma) IC₅₀ (µM)
Compound 11 *>500.200.220.380.080.13
Adriamycin (Doxorubicin) 0.040.020.030.110.030.01

*Compound 11: 1-naphthyl-6-methoxy-9H-pyrido[3,4-b]indole

Table 2: Efficacy of 9-Aryl-5H-pyrido[4,3-b]indole Derivatives as Tubulin Polymerization Inhibitors [2]

Compound/DrugSGC-7901 (Gastric) IC₅₀ (µM)HeLa (Cervical) IC₅₀ (µM)MCF-7 (Breast) IC₅₀ (µM)
Compound 7k **10.5 ± 1.58.7 ± 1.312.3 ± 1.8
Combretastatin A-4 (CA-4) 0.088 ± 0.0090.11 ± 0.0080.13 ± 0.012

**Compound 7k: A 9-aryl-5H-pyrido[4,3-b]indole derivative.

Table 3: Comparative Inhibitory Activity of Pyrido[3,4-b]indol-1-ones Against EGFR [3]

Compound/DrugEGFR (Wild-Type) IC₅₀ (nM)EGFR (T790M Mutant) IC₅₀ (nM)
Compound 5f 68 ± 59.5 ± 2
Compound 5g 74 ± 511.9 ± 3
Erlotinib 80 ± 5Not specified
Osimertinib Not specified8 ± 2

***Compounds 5f and 5g are indole-2-carboxamide derivatives, precursors to the cyclized pyrido[3,4-b]indol-1-ones which showed enhanced activity.

Key Mechanisms of Action and Validating Experiments

Pyridoindoles exert their anticancer effects through multiple mechanisms. Below are the primary modes of action and detailed protocols for their experimental validation.

Inhibition of Tubulin Polymerization

A significant mechanism for several pyridoindole derivatives is the disruption of microtubule dynamics, which are crucial for cell division.

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.

Materials:

  • Purified tubulin (>99% pure)

  • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Glycerol

  • Test compounds and controls (e.g., Paclitaxel as a polymerization promoter, Nocodazole or Combretastatin A-4 as inhibitors)

  • Pre-warmed 96-well microplate

  • Temperature-controlled spectrophotometer/plate reader capable of measuring absorbance at 340 nm.

Procedure:

  • Prepare a tubulin solution at a final concentration of 3 mg/mL in General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol. Keep on ice.

  • Add 10 µL of 10x concentrated test compound or control to the wells of a pre-warmed (37°C) 96-well plate.

  • Initiate the polymerization reaction by adding 90 µL of the tubulin solution to each well.

  • Immediately place the plate in the spectrophotometer pre-heated to 37°C.

  • Measure the absorbance at 340 nm every minute for 60 minutes.

  • Plot the absorbance against time to generate polymerization curves. Inhibition is indicated by a decrease in the rate and extent of the absorbance increase.[2]

Cell Cycle Arrest at G2/M Phase

By disrupting microtubule formation, pyridoindoles can halt the cell cycle at the G2/M transition, preventing mitotic entry and leading to apoptosis.

This technique quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound

  • Phosphate-Buffered Saline (PBS)

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compound for a specified period (e.g., 24 or 48 hours). Include a vehicle-treated control.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples using a flow cytometer. The DNA content is measured by the fluorescence intensity of the PI.

  • The resulting data is used to generate histograms that show the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M peak indicates cell cycle arrest at this phase.[1]

Inhibition of Topoisomerases

Certain pyridoindole structures can interfere with the function of topoisomerases, enzymes that are essential for resolving DNA topological problems during replication and transcription.

This assay measures the inhibition of topoisomerase I-mediated relaxation of supercoiled plasmid DNA.

Materials:

  • Supercoiled plasmid DNA

  • Human Topoisomerase I enzyme

  • 10x Topoisomerase I reaction buffer

  • Test compound and control (e.g., Camptothecin)

  • Stop solution (e.g., containing SDS and a loading dye)

  • Agarose gel and electrophoresis equipment

  • DNA staining agent (e.g., ethidium bromide) and imaging system

Procedure:

  • In a microcentrifuge tube, combine the 10x reaction buffer, supercoiled plasmid DNA, and the test compound at various concentrations.

  • Add the Topoisomerase I enzyme to initiate the reaction.

  • Incubate the reaction mixture at 37°C for 30 minutes.

  • Stop the reaction by adding the stop solution.

  • Load the samples onto an agarose gel and perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

  • Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.

  • Inhibition of topoisomerase I activity is observed as a decrease in the amount of relaxed DNA compared to the control.[4][5]

EGFR Signaling Pathway Inhibition

Some pyridoindole derivatives have been shown to target the Epidermal Growth Factor Receptor (EGFR), a key player in cancer cell proliferation and survival.

This assay quantifies the ability of a compound to inhibit the kinase activity of EGFR.

Materials:

  • Recombinant human EGFR enzyme

  • Kinase buffer

  • ATP

  • A specific peptide substrate for EGFR

  • Test compound and control (e.g., Erlotinib)

  • A detection reagent that measures the amount of phosphorylated substrate (e.g., using fluorescence or luminescence).

  • Microplate reader

Procedure:

  • In a 96-well plate, add the EGFR enzyme, the peptide substrate, and the test compound at various concentrations in the kinase buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., fluorescence or luminescence) using a microplate reader. The signal is proportional to the amount of phosphorylated substrate.

  • A decrease in the signal in the presence of the test compound indicates inhibition of EGFR kinase activity.[3]

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the mechanism of action of pyridoindole anticancer drugs.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_RAS_RAF RAS-RAF-MEK-ERK Pathway cluster_PI3K_AKT PI3K-AKT Pathway cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Pyridoindole Pyridoindole Inhibitor Pyridoindole->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation EGF EGF EGF->EGFR

Figure 1. Inhibition of the EGFR Signaling Pathway by Pyridoindoles.

Experimental_Workflow_Cell_Cycle start Seed Cancer Cells treatment Treat with Pyridoindole or Vehicle Control start->treatment harvest Harvest and Fix Cells (70% Ethanol) treatment->harvest stain Stain with Propidium Iodide and RNase A harvest->stain flow Flow Cytometry Analysis stain->flow analysis Data Analysis: Cell Cycle Phase Distribution flow->analysis

Figure 2. Workflow for Cell Cycle Analysis using Flow Cytometry.

Tubulin_Polymerization_Assay cluster_preparation Preparation (on ice) cluster_reaction Reaction (37°C) cluster_analysis Data Analysis Tubulin Purified Tubulin + GTP + Buffer Mix Mix reagents in pre-warmed 96-well plate Tubulin->Mix Compound Pyridoindole (Test Compound) Compound->Mix Control Controls (Paclitaxel/Nocodazole) Control->Mix Measure Measure Absorbance (340nm) over 60 minutes Mix->Measure Plot Plot Absorbance vs. Time Measure->Plot Compare Compare Polymerization Curves (Inhibition vs. Control) Plot->Compare

Figure 3. Experimental Workflow for the In Vitro Tubulin Polymerization Assay.

References

Benchmarking the performance of δ-Carboline in OLED devices

Author: BenchChem Technical Support Team. Date: December 2025

In the competitive landscape of Organic Light-Emitting Diode (OLED) technology, the quest for novel materials that enhance efficiency, color purity, and operational stability is paramount. Among the promising candidates, δ-carboline derivatives have emerged as a noteworthy class of materials, particularly for their application as host materials in blue OLEDs. Their inherent bipolar charge-transport properties and high triplet energies make them suitable for both phosphorescent and Thermally Activated Delayed Fluorescence (TADF) devices. This guide provides a comparative analysis of the performance of δ-carboline-based OLEDs against established high-performance materials, supported by experimental data.

Performance Comparison

The efficacy of δ-carboline derivatives in OLEDs is best understood through a direct comparison of key performance metrics with benchmark materials. The following tables summarize the performance of δ-carboline-based host materials in blue OLEDs, juxtaposed with devices employing the classic phosphorescent emitter, Tris(2-phenylpyridine)iridium(III) (Ir(ppy)₃), and a prominent TADF emitter, 2,4,5,6-tetra(9H-carbazol-9-yl)isophthalonitrile (4CzIPN).

Table 1: Performance of δ-Carboline Based Blue Phosphorescent OLEDs

Host MaterialEmitterMax. EQE (%)Current Efficiency (cd/A)Power Efficiency (lm/W)Triplet Energy (eV)Ref.
Cz35PyDCb FIrpic22.344.740.22.78-2.96[1][2]
mCaP FIrpic21.442.632.3>2.70[3]

Table 2: Performance of δ-Carboline Based Blue TADF OLEDs

Host MaterialEmitterMax. EQE (%)Current Efficiency (cd/A)Power Efficiency (lm/W)Triplet Energy (eV)Ref.
CzCbPy DMAC-DPS22.9--3.05[4]

Table 3: Benchmark Performance of Standard High-Efficiency OLEDs

Emitter TypeEmitterHostMax. EQE (%)Current Efficiency (cd/A)Power Efficiency (lm/W)Emission ColorRef.
PhosphorescentIr(ppy)₃ CBP~24-45±2Green[5][6]
TADF4CzIPN mCP43.9144126Green[7]

From the data, it is evident that δ-carboline-based hosts enable the fabrication of highly efficient blue OLEDs, with external quantum efficiencies (EQEs) exceeding 20%.[1][3] Specifically, the Cz35PyDCb host demonstrated a maximum EQE of 22.3% with excellent current and power efficiencies for a blue phosphorescent OLED (PhOLED).[1][2] In the realm of TADF devices, the CzCbPy host achieved a high EQE of 22.9% for a deep-blue emission.[4] These results are highly competitive, especially for the challenging blue region of the spectrum.

When compared to the green phosphorescent standard, Ir(ppy)₃, which can achieve EQEs around 24%, the performance of blue OLEDs with δ-carboline hosts is impressive, considering the typically lower efficiency of blue emitters.[5] The green TADF emitter, 4CzIPN, has shown exceptionally high EQEs of up to 43.9%, setting a high bar for efficiency.[7] While the δ-carboline devices have not yet reached this level, their performance in the blue spectrum is a significant achievement.

Experimental Methodologies

The performance of an OLED is intrinsically linked to its architecture and the fabrication process. Below are generalized experimental protocols for the fabrication and characterization of the OLED devices cited in this guide.

OLED Fabrication Protocol

Organic light-emitting diodes are typically fabricated on pre-cleaned, patterned indium tin oxide (ITO) coated glass substrates.[8][9] The fabrication process involves the sequential deposition of several organic and metallic layers in a high-vacuum environment (<10⁻⁶ Torr) through thermal evaporation.[10][11] A typical device structure is as follows:

  • Substrate Cleaning: ITO-coated glass substrates are sequentially cleaned in ultrasonic baths of detergent, deionized water, acetone, and isopropyl alcohol, followed by UV-ozone treatment to improve the work function of the ITO.[8]

  • Hole Injection Layer (HIL) Deposition: A material with a high highest occupied molecular orbital (HOMO) level, such as di-[4-(N,N-ditolyl-amino)-phenyl]cyclohexane (TAPC), is deposited onto the ITO to facilitate hole injection.

  • Hole Transport Layer (HTL) Deposition: A material with good hole mobility, like 1,3-bis(N-carbazolyl)benzene (mCP), is then deposited.

  • Emissive Layer (EML) Deposition: The host material (e.g., a δ-carboline derivative) is co-evaporated with the guest emitter (e.g., FIrpic or a TADF molecule) at a specific doping concentration. The thickness of this layer is critical for device performance.

  • Electron Transport Layer (ETL) Deposition: A material with good electron mobility, such as 2,4,6-tris[3-(diphenylphosphinyl)phenyl]-1,3,5-triazine (PO-T2T), is deposited to transport electrons to the emissive layer.

  • Electron Injection Layer (EIL) Deposition: A thin layer of a low work function material, like lithium fluoride (LiF), is deposited to facilitate electron injection from the cathode.[7]

  • Cathode Deposition: Finally, a metal cathode, typically aluminum (Al), is deposited to complete the device.

The thickness of each layer is carefully controlled using a quartz crystal microbalance.

Device Characterization

Following fabrication, the OLED devices are characterized to evaluate their performance.

  • Current Density-Voltage-Luminance (J-V-L) Characteristics: These are measured using a source meter and a photometer.

  • Electroluminescence (EL) Spectra and CIE Coordinates: The emission spectrum and the Commission Internationale de l'Eclairage (CIE) color coordinates are measured using a spectroradiometer.

  • External Quantum Efficiency (EQE): EQE is calculated from the luminance, current density, and EL spectrum, assuming a Lambertian emission profile.

  • Operational Lifetime: The stability of the device is assessed by measuring the time it takes for the initial luminance to decrease by a certain percentage (e.g., LT50, the time to 50% of initial luminance) at a constant current density.

Visualizing Device Architecture and Workflow

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

OLED_Device_Architecture cluster_OLED Typical OLED Device Structure Cathode Cathode (e.g., Al) EIL Electron Injection Layer (e.g., LiF) Cathode->EIL e⁻ EIL->Cathode ETL Electron Transport Layer (e.g., PO-T2T) ETL->EIL EML Emissive Layer (Host:Guest) EML->ETL HTL Hole Transport Layer (e.g., mCP) EML->HTL Light Out HTL->EML HIL Hole Injection Layer (e.g., TAPC) HIL->HTL Anode Anode (e.g., ITO) Anode->HIL Anode->HIL h⁺ Substrate Glass Substrate Substrate->Anode

Caption: A diagram illustrating the multi-layer structure of a typical OLED device.

OLED_Fabrication_Workflow cluster_Workflow OLED Fabrication and Testing Workflow A Substrate Cleaning (Ultrasonic & UV-Ozone) B Organic Layer Deposition (High-Vacuum Thermal Evaporation) A->B C Cathode Deposition B->C D Encapsulation C->D E Device Characterization D->E F J-V-L Measurement E->F G EL Spectrum & CIE E->G H EQE Calculation E->H I Lifetime Testing E->I

Caption: A flowchart outlining the key steps in OLED fabrication and characterization.

Conclusion

δ-Carboline derivatives have demonstrated significant potential as host materials in high-performance blue OLEDs. The experimental data reveals that devices incorporating these materials can achieve external quantum efficiencies comparable to those of benchmark phosphorescent emitters in the challenging blue spectrum. While the efficiencies of green TADF devices currently set the industry's gold standard, the continued development of novel δ-carboline structures holds promise for closing this gap, particularly in achieving stable and efficient deep-blue emission, a critical component for next-generation displays and lighting. The detailed experimental protocols and comparative data presented in this guide offer a valuable resource for researchers and professionals in the field, facilitating further innovation in OLED material science.

References

Safety Operating Guide

Proper Disposal of 5H-Pyrido[3,2-b]indole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This document provides a comprehensive, step-by-step guide for the proper disposal of 5H-Pyrido[3,2-b]indole, a compound requiring careful handling due to its toxic properties.

This compound, also known as δ-Carboline, is classified as acutely toxic if swallowed. Adherence to proper disposal protocols is essential to mitigate risks to personnel and the environment. The following procedures are based on general hazardous waste guidelines and the specific hazard classification of this compound.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses, chemical-resistant gloves, and a lab coat. All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Protocol

  • Waste Identification and Classification : this compound waste is categorized as a toxic chemical waste. It should not be mixed with other waste streams unless they are compatible.

  • Waste Collection and Segregation :

    • Solid Waste : Collect solid this compound waste, including contaminated consumables (e.g., weighing paper, gloves, pipette tips), in a designated, leak-proof, and clearly labeled hazardous waste container.[1][2] The container must be compatible with the chemical.

    • Liquid Waste : Solutions containing this compound should be collected in a separate, sealed, and leak-proof liquid waste container.[1][3] Do not fill liquid waste containers to more than 80% capacity to allow for expansion.[3]

    • Segregation : Segregate this compound waste from other incompatible waste types such as acids, bases, and oxidizers.[3]

  • Container Labeling :

    • All waste containers must be clearly labeled with the words "Hazardous Waste."[2][4]

    • The label must include the full chemical name, "this compound," and the concentration or quantity of the waste.[3][4] Avoid using abbreviations or chemical formulas.[2][3]

    • Include the date of waste generation and the name and contact information of the principal investigator or responsible person.[4]

  • Storage :

    • Store waste containers in a designated and secure hazardous waste storage area.[1]

    • Ensure containers are kept closed except when adding waste.[1][2]

    • Utilize secondary containment, such as a larger, chemically resistant tray or bin, to capture any potential leaks or spills.[1]

  • Disposal Request and Pickup :

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[4]

    • Follow all institutional procedures for waste disposal requests, which may include completing specific forms or online submissions.[4]

    • Do not dispose of this compound down the drain or in regular trash.[3][4]

Quantitative Data Summary

ParameterValueReference
CAS Number245-08-9
Molecular FormulaC₁₁H₈N₂
Molecular Weight168.19 g/mol
Hazard ClassAcute Toxicity 3 (Oral)
GHS PictogramGHS06 (Skull and Crossbones)
Signal WordDanger
Hazard StatementH301: Toxic if swallowed
Storage Class Code6.1C: Combustible, acute toxic Cat. 3 / toxic compounds

Experimental Workflow for Disposal

The following diagram illustrates the logical flow for the proper disposal of this compound waste.

G A Generate this compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate Waste Type B->C D Solid Waste (Contaminated materials) C->D Solid E Liquid Waste (Solutions) C->E Liquid F Place in Labeled, Sealed Solid Hazardous Waste Container D->F G Place in Labeled, Sealed Liquid Hazardous Waste Container (<80% Full) E->G H Store in Designated Secondary Containment Area F->H G->H I Contact EHS for Pickup H->I J Complete Waste Disposal Manifest/Request I->J K Proper Disposal by EHS J->K

Caption: Disposal workflow for this compound waste.

References

Essential Safety and Operational Guide for Handling 5H-Pyrido[3,2-b]indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols and logistical plans for the handling and disposal of 5H-Pyrido[3,2-b]indole (CAS RN: 245-08-9), also known as δ-Carboline. Adherence to these procedures is paramount to ensure personnel safety and mitigate environmental risk.

Hazard Summary

This compound is classified as acutely toxic if swallowed.[1][2] The GHS classification includes the pictogram GHS06 (skull and crossbones) and the signal word "Danger," indicating a significant hazard upon ingestion.[1] While comprehensive toxicological data is limited, its structural similarity to other carboline compounds suggests that it should be handled with a high degree of caution to avoid all routes of exposure.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is mandatory when handling this compound. The following PPE should be worn at all times in the designated work area.

Protection Type Specification Rationale
Eye/Face Protection Chemical safety goggles and a face shield.To protect eyes and face from splashes and airborne particles.
Skin Protection - Gloves: Double gloving with chemically resistant gloves (e.g., nitrile) is required. Gloves should be inspected before use and changed immediately if contaminated.- Lab Coat: A dedicated lab coat, fully buttoned, is the minimum requirement. For procedures with a higher risk of exposure, a disposable chemical-resistant suit is recommended.To prevent skin contact with the toxic compound.
Respiratory Protection All handling of the solid compound must be conducted in a certified chemical fume hood. If there is a potential for aerosolization outside of a fume hood, a NIOSH-approved respirator with organic vapor and particulate cartridges is mandatory.To prevent inhalation of the toxic powder.[3][4]
Footwear Closed-toe shoes are required.To protect feet from potential spills.

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound, from preparation to disposal, minimizes the risk of exposure and contamination.

1. Preparation:

  • Designated Area: All work with this compound must be conducted in a designated and clearly labeled area, preferably within a certified chemical fume hood.[5]

  • Ventilation: Ensure the chemical fume hood is functioning correctly before commencing any work.

  • Spill Kit: An emergency spill kit containing appropriate absorbent materials for toxic chemicals should be readily accessible.

  • Pre-weighing: If possible, purchase the material in pre-weighed amounts to minimize handling of the dry powder.[5]

2. Handling the Compound:

  • Weighing: If weighing the solid is necessary, perform this task within the fume hood. Use a dedicated spatula and weighing vessel. To minimize fluctuations from airflow, an enclosure within the hood may be beneficial.[6]

  • Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing. Keep the container covered as much as possible.

  • Minimize Dust: Handle the compound carefully to avoid the creation of dust.[4]

  • No Bare Hands: Never handle the compound or contaminated surfaces with bare hands.[7]

3. Post-Handling:

  • Decontamination: Thoroughly clean all non-disposable equipment that has come into contact with the chemical using an appropriate solvent within the fume hood.

  • Work Surface: Wipe down the work surface of the fume hood.

  • PPE Removal: Carefully remove PPE, avoiding cross-contamination. Dispose of single-use PPE as hazardous waste.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[8]

Disposal Plan

Proper disposal of this compound and any associated contaminated materials is critical to prevent environmental contamination and accidental exposure.

  • Solid Waste:

    • Unused or waste this compound powder should be collected in a designated, sealed, and clearly labeled hazardous waste container.

    • Contaminated disposable items (e.g., gloves, pipette tips, bench paper) must be placed in a separate, sealed hazardous waste container.[9]

  • Liquid Waste:

    • Solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container for organic solvents.[3][9]

    • Do not pour any waste containing this compound down the drain.[3] Halogenated and non-halogenated solvent waste should be segregated if required by your institution's waste management policies.[10]

  • Container Management:

    • Ensure all waste containers are tightly capped except when adding waste.

    • Store waste containers in a designated secondary containment area away from incompatible materials.

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

Exposure Scenario Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[11][12]
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[12]
Inhalation Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[12]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[13]
Spill Evacuate the immediate area. Do not attempt to clean up the spill without the appropriate PPE and training. For a small spill within a fume hood, use an absorbent material from a spill kit to contain it, then decontaminate the area. For larger spills, or any spill outside of a fume hood, alert your institution's emergency response team.

Experimental Workflow for Safe Handling

SafeHandlingWorkflow cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (in Fume Hood) cluster_post 3. Post-Handling Phase prep_area Designate & Prepare Fume Hood Area don_ppe Don Full PPE prep_area->don_ppe get_materials Assemble All Necessary Materials don_ppe->get_materials weigh Weigh Solid Compound get_materials->weigh Proceed to Handling dissolve Prepare Solution weigh->dissolve experiment Perform Experimental Procedure dissolve->experiment dispose_waste Segregate & Dispose of Hazardous Waste experiment->dispose_waste Conclude Experiment decontaminate Clean & Decontaminate Work Area & Equipment dispose_waste->decontaminate doff_ppe Remove PPE Carefully decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5H-Pyrido[3,2-b]indole
Reactant of Route 2
Reactant of Route 2
5H-Pyrido[3,2-b]indole

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.